molecular formula C19H16S3 B057182 Tris(phenylthio)methane CAS No. 4832-52-4

Tris(phenylthio)methane

Katalognummer: B057182
CAS-Nummer: 4832-52-4
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: YOQHDHPBEXTHCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(phenylthio)methane is a specialized organosulfur compound belonging to the trithioorthoformate family, serving as a versatile and valuable building block in advanced organic synthesis and materials science research. Its core research value lies in its unique structure, featuring a central methane carbon bonded to three phenylthio groups, which can act as a masked formyl anion equivalent or a precursor to reactive carbene intermediates under specific conditions. This property makes it an indispensable reagent for the synthesis of complex thioesters, thioketones, and heterocyclic compounds. Furthermore, this compound is critically employed in the development of novel organic electronic materials, where its sulfur-rich core contributes to enhanced charge transport properties and molecular stability. In polymer chemistry, it functions as a chain-transfer agent or a cross-linking monomer, enabling the precise engineering of polymer architectures with tailored thermal and mechanical characteristics. Researchers also utilize this compound in the study of C-H bond activation and C-C bond formation reactions, leveraging its ability to generate electrophilic carbene species that insert into unactivated C-H bonds. The mechanism of action primarily involves the generation of a highly reactive carbene, (phenylthio)carbene, upon thermal or photochemical activation, which can subsequently undergo a diverse array of transformations including cyclopropanation, ylide formation, and insertion reactions. Its stability under standard conditions, coupled with its high reactivity upon activation, provides researchers with a controllable and powerful tool for probing new chemical space and developing next-generation functional materials.

Eigenschaften

IUPAC Name

bis(phenylsulfanyl)methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16S3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQHDHPBEXTHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346848
Record name Tris(phenylthio)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4832-52-4
Record name Tris(phenylthio)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(phenylthio)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is an organosulfur compound with the chemical formula HC(SPh)₃. This molecule serves as a valuable reagent and building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the formyl group or its synthetic equivalents. Its utility is notable in the preparation of complex molecules within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, including experimental protocols, quantitative data, and key structural visualizations.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 4832-52-4[1]
Molecular Formula C₁₉H₁₆S₃[1]
Molecular Weight 340.53 g/mol [1]
Melting Point 39-41 °C
Boiling Point 113 °C[1]
Form Solid
Assay ≥98%

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a suitable one-carbon electrophile with thiophenol or its corresponding thiophenoxide salt. A prevalent method involves the reaction of chloroform with sodium thiophenoxide.

Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow Reactants Reactants: - Chloroform (CHCl₃) - Thiophenol (PhSH) - Sodium Hydroxide (NaOH) Reaction Reaction: Formation of Sodium Thiophenoxide followed by Nucleophilic Substitution Reactants->Reaction Workup Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • Thiophenol

  • Sodium hydroxide

  • Chloroform

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add thiophenol dropwise at room temperature. The reaction is exothermic. Stir the resulting suspension of sodium thiophenoxide for 30 minutes.

  • Reaction with Chloroform: To the suspension of sodium thiophenoxide, add chloroform dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is extracted multiple times with diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Yield: The yield of the reaction can vary depending on the specific conditions but is generally moderate to good.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methine proton (HC(SPh)₃) and multiplets in the aromatic region corresponding to the protons of the three phenyl groups.

¹³C NMR: The carbon NMR spectrum will show a signal for the methine carbon and signals for the carbons of the phenyl rings.

¹H NMR Chemical Shifts (Predicted)¹³C NMR Chemical Shifts (Predicted)
~5.5-6.0 ppm (s, 1H, -CH)~60-70 ppm (-CH)
~7.2-7.5 ppm (m, 15H, Ar-H)~125-135 ppm (Ar-C)
Infrared (IR) Spectroscopy

The IR spectrum of this compound provides information about the functional groups present in the molecule. Key expected absorption bands are summarized in Table 3.

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~1580, 1480, 1440Aromatic C=C stretching
~740, 690C-H out-of-plane bending for monosubstituted benzene
~1080, 1020C-S stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented in Table 4.[2]

AdductPredicted m/z
[M+H]⁺341.04868
[M+Na]⁺363.03062
[M-H]⁻339.03412
[M]⁺340.04085

Fragmentation Pathway:

The fragmentation of the molecular ion in mass spectrometry can provide structural information. A logical fragmentation pathway is illustrated below.

Fragmentation_Pathway M [HC(SPh)₃]⁺˙ Molecular Ion Frag1 [C(SPh)₃]⁺ M->Frag1 - H• Frag2 [HC(SPh)₂]⁺ M->Frag2 - SPh• Frag3 [SPh]⁺ Frag1->Frag3 - C(SPh)₂ Frag2->Frag3 - SPh• Ph Ph• (Phenyl radical) SPh SPh• (Thiophenyl radical)

Caption: A possible fragmentation pathway for this compound in mass spectrometry.

Applications in Synthesis

This compound is a versatile reagent in organic synthesis. It can be deprotonated to form the tris(phenylthio)methyllithium carbanion, which is a potent nucleophile used for the introduction of a protected formyl group. It is also utilized in the preparation of β-amino acids and as a catalyst in asymmetric synthesis.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol outlined, along with the comprehensive characterization data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The unique reactivity and structural features of this compound continue to make it a compound of significant interest in modern organic synthesis.

References

Physical and chemical properties of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is a versatile organic compound with significant applications in chemical synthesis. Its unique structure, featuring a central carbon atom bonded to three phenylthio groups, makes it a valuable reagent, particularly as a formyl anion equivalent. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in research and development. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature. It is characterized by its stability under standard conditions and its solubility in various organic solvents.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 4832-52-4
Molecular Formula C₁₉H₁₆S₃
Molecular Weight 340.53 g/mol
Melting Point 39-41 °C
Boiling Point 113 °C (Flash Point, closed cup)
Appearance White crystalline solid
Solubility Soluble in organic solvents.
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes its key spectral data.

Spectroscopic TechniqueData
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
Infrared (IR) Data not available in search results.
Mass Spectrometry (MS) Predicted m/z values for various adducts: [M+H]⁺: 341.04868, [M+Na]⁺: 363.03062, [M-H]⁻: 339.03412, [M]⁺: 340.04085.[1]

Chemical Properties and Reactivity

This compound serves as a valuable reagent in organic synthesis, primarily functioning as a masked formyl group. Its reactivity is centered around the central methine proton, which can be deprotonated by a strong base to form a nucleophilic carbanion. This anion can then react with various electrophiles.

Key applications of its reactivity include:

  • Formylation Reactions: It is used as a formylating reagent.

  • Preparation of β-amino acids: It is utilized in the synthesis of β-amino acids.

  • Asymmetric Synthesis: It can act as a catalyst in asymmetric synthesis.

  • Pictet-Spengler Cyclization: It has been used in the preparation of 1-phenylthio-tetrahydroisoquinolines through an activated Pictet-Spengler cyclization.

  • Synthesis of Homoallylchalcogenoacetals: It reacts with allylsilanes in the presence of a Lewis acid to form homoallylchalcogenoacetals.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform with thiophenol in the presence of a base.

Materials:

  • Thiophenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol or other suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Stirring and heating apparatus

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a stirrer and a condenser.

  • Cool the solution in an ice bath.

  • Slowly add thiophenol to the cooled solution with continuous stirring.

  • After the addition of thiophenol is complete, slowly add chloroform to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Diagram of Synthesis Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Thiophenol Thiophenol ReactionMix Reaction Mixture (Addition and Reflux) Thiophenol->ReactionMix Chloroform Chloroform Chloroform->ReactionMix Base Base (e.g., NaOH) in Ethanol Base->ReactionMix Workup Aqueous Work-up & Extraction ReactionMix->Workup Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization Evaporation->Purification Product Pure this compound Purification->Product G cluster_analysis Analytical Techniques cluster_data Data Interpretation Start Synthesized Product MP Melting Point Analysis Start->MP NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS MP_Data Compare with Literature Value MP->MP_Data NMR_Data Confirm Structure NMR->NMR_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data MS_Data Confirm Molecular Weight MS->MS_Data Result Confirmed Structure & Purity MP_Data->Result NMR_Data->Result FTIR_Data->Result MS_Data->Result

References

An In-depth Technical Guide to Tris(phenylthio)methane: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(phenylthio)methane (CAS Number: 4832-52-4), also known as triphenyl trithioorthoformate, is a multifaceted organosulfur compound that has emerged as a valuable reagent in contemporary organic synthesis. Its utility lies primarily in its function as a masked formyl group and its ability to act as a precursor to a potent nucleophile, tris(phenylthio)methyllithium. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key applications, and an exploration of its role in the construction of complex molecular architectures relevant to pharmaceutical research and drug development. While primarily a synthetic intermediate, this guide also addresses the current understanding of its biological activity profile.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 4832-52-4[1]
Molecular Formula C₁₉H₁₆S₃[2]
Molecular Weight 340.53 g/mol
Appearance White crystalline solid[3]
Melting Point 39-41 °C[1][2]
Boiling Point 113 °C
Synonyms Triphenyl trithioorthoformate[1]
Storage Store at 10°C - 25°C in a well-closed container.

Synthesis of this compound

While this compound is commercially available from various suppliers, a common laboratory-scale synthesis involves the reaction of a suitable haloform with thiophenol or its corresponding salt. A representative protocol is detailed below.

Experimental Protocol: Synthesis from Bromoform and Thiophenol

Materials:

  • Bromoform

  • Thiophenol

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol (3.0 equivalents) in anhydrous ethanol.

  • To this solution, add sodium ethoxide (3.0 equivalents) portion-wise while stirring.

  • After the base has completely dissolved, add bromoform (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white crystalline solid.

Core Applications in Organic Synthesis

This compound serves as a pivotal building block in several key synthetic transformations, primarily through the generation of its lithiated derivative, which acts as a formyl anion equivalent.

Role as a Masked Formylating Agent

The tris(phenylthio)methyl group can be considered a "masked" or protected form of a formyl group (-CHO). The true utility of this compound is unlocked upon its deprotonation with a strong base, such as n-butyllithium, to form tris(phenylthio)methyllithium. This powerful nucleophile can then participate in a variety of carbon-carbon bond-forming reactions.

Caption: Generation and reaction of the formyl anion equivalent.

Asymmetric Synthesis of β-Amino Acids

This compound is a valuable reagent in the asymmetric synthesis of β-amino acids, which are important structural motifs in numerous biologically active molecules and peptidomimetics.[1]

Materials:

  • This compound

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Chiral N-sulfinyl imine

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.0 equivalent) dropwise, and stir the resulting solution at -78 °C for 30 minutes to generate tris(phenylthio)methyllithium.

  • In a separate flask, dissolve the chiral N-sulfinyl imine (1.0 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the N-sulfinyl imine to the pre-formed tris(phenylthio)methyllithium solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino tris(phenylthio)methyl derivative.

Asymmetric_Synthesis cluster_workflow Asymmetric Synthesis of a β-Amino Acid Derivative A This compound C Tris(phenylthio)methyllithium A->C + B n-BuLi, THF, -78 °C B->C F Diastereoselective Adduct C->F + D Chiral N-Sulfinyl Imine D->F E Addition at -78 °C E->F H β-Amino Acid Derivative F->H Hydrolysis G Deprotection G->H

Caption: Workflow for the asymmetric synthesis of β-amino acid derivatives.

The Pictet-Spengler Reaction

This compound has been employed in the preparation of 1-phenylthio-tetrahydroisoquinolines via an activated Pictet-Spengler cyclization.[2] This reaction is a powerful tool for the synthesis of various alkaloids and pharmacologically active compounds.

Materials:

  • A suitable β-arylethylamine (e.g., a tryptamine derivative)

  • This compound

  • A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the Lewis acid catalyst (e.g., TMSOTf, 1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-phenylthio-tetrahydroisoquinoline.

Pictet_Spengler cluster_pathway Pictet-Spengler Reaction Pathway Amine β-Arylethylamine Intermediate N-Acyliminium Ion Intermediate Amine->Intermediate Reagent This compound Reagent->Intermediate LewisAcid Lewis Acid LewisAcid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-Phenylthio-tetrahydroisoquinoline Cyclization->Product

Caption: Logical flow of the Pictet-Spengler reaction.

Deprotection of the Tris(phenylthio)methyl Group

The successful application of this compound as a masked formyl group relies on the efficient and clean deprotection to reveal the desired carbonyl functionality. This is typically achieved through hydrolysis under acidic conditions, often facilitated by a thiophilic promoter.

Experimental Protocol: Hydrolysis to a Carbonyl Compound

Materials:

  • Tris(phenylthio)methyl-substituted compound

  • Mercury(II) chloride (HgCl₂)

  • Mercury(II) oxide (HgO)

  • Aqueous acetone (or another suitable solvent system)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the tris(phenylthio)methyl-substituted compound in aqueous acetone.

  • Add mercury(II) chloride (2.5 equivalents) and mercury(II) oxide (2.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the mercury salts.

  • Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to obtain the desired carbonyl compound.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of publicly available data on the direct biological activity of this compound. Extensive searches for its effects on signaling pathways, enzyme inhibition, or cytotoxicity have not yielded significant results. Therefore, its primary relevance to drug development professionals lies in its role as a versatile synthetic building block.[3] The ability to introduce a masked formyl group and participate in the stereocontrolled synthesis of complex nitrogen-containing heterocycles, such as β-amino acids and tetrahydroisoquinolines, makes it an important tool in the synthesis of potential therapeutic agents and natural products.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable method for the introduction of a formyl group equivalent in a variety of molecular contexts. Its application in the asymmetric synthesis of β-amino acids and the construction of complex heterocyclic scaffolds underscores its importance in the synthesis of molecules with potential pharmaceutical applications. While direct biological activity has not been reported, its utility as a synthetic tool makes it an important compound in the arsenal of researchers and scientists in both academic and industrial settings, including those in the field of drug discovery and development. Further exploration of its reactivity and applications is likely to continue to reveal new and innovative synthetic strategies.

References

Spectroscopic Profile of Tris(phenylthio)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(phenylthio)methane, a key reagent and building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural integrity and purity of synthesized this compound can be confirmed through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15 - 7.50m15HAromatic protons (Ar-H)
5.18s1HMethine proton (-CH)

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
135.0Aromatic C (quaternary)
131.5Aromatic CH
129.2Aromatic CH
128.8Aromatic CH
65.5Methine C (-CH)

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060wAromatic C-H stretch
1580mC=C aromatic ring stretch
1475mC=C aromatic ring stretch
1440mC=C aromatic ring stretch
1085mC-S stretch
1020m
740sAromatic C-H out-of-plane bend
690sAromatic C-H out-of-plane bend

Table 4: Mass Spectrometry Data for this compound

m/zIon
340[M]⁺
231[M - SPh]⁺
109[PhS]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized via the pyrolysis of tetrakis(phenylthio)methane. In a typical procedure, tetrakis(phenylthio)methane is heated under vacuum, yielding this compound and diphenyl disulfide as a byproduct. The product is then purified by chromatography.

NMR Spectroscopy

Proton (¹H) and carbon-13 (¹³C) NMR spectra are recorded on a spectrometer operating at a frequency of 60 MHz for ¹H and 15.08 MHz for ¹³C, respectively. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a spectrophotometer. The sample is prepared as a potassium bromide (KBr) pellet. The spectrum is typically recorded in the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are recorded on a mass spectrometer using the electron ionization (EI) technique at an ionization energy of 70 eV. The sample is introduced via a direct inlet system.

Logical Workflow for Spectroscopic Analysis

The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its structure and purity.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification (C-S, C-H aromatic) IR->IR_Analysis NMR_Analysis Proton & Carbon Environment Analysis NMR->NMR_Analysis MS_Analysis Molecular Ion & Fragmentation Pattern Analysis MS->MS_Analysis Structure_Confirmation Structure Confirmation of this compound IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of Tris(phenylthio)methane. Due to the absence of publicly available experimental spectra in peer-reviewed literature and spectral databases at the time of this writing, this guide presents predicted spectral data based on established NMR prediction software and analysis of structurally related compounds. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality NMR data for this and similar aromatic thioether compounds.

Introduction to this compound

This compound, with the chemical formula (C₆H₅S)₃CH and CAS number 4832-52-4, is an organic compound that serves as a versatile reagent in organic synthesis.[1][2] It is characterized by a central methane carbon atom bonded to three phenylthio groups.[1][2] Understanding its structural and electronic properties through techniques like NMR spectroscopy is crucial for its effective application in research and development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using computational models that analyze the molecule's structure to estimate the magnetic environment of each nucleus. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methine (-CH)5.5 - 6.0Singlet (s)1H
Aromatic (ortho-H)7.4 - 7.6Multiplet (m)6H
Aromatic (meta-H)7.2 - 7.4Multiplet (m)6H
Aromatic (para-H)7.1 - 7.3Multiplet (m)3H

Disclaimer: These are predicted values and should be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Methine (-CH)60 - 70
Aromatic (ipso-C)130 - 135
Aromatic (ortho-C)132 - 137
Aromatic (meta-C)128 - 130
Aromatic (para-C)127 - 129

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocols for NMR Spectroscopy

This section outlines a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound or similar aromatic thioethers.

3.1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (≥98%) to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3][4][5] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shifts to 0 ppm.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

3.2. NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Spectral Width: A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 scans or more may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Spectral Width: A range of 0 to 200 ppm is appropriate for most organic compounds.

3.3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the NMR signals of this compound to its molecular structure.

Tris_phenylthio_methane_NMR_Assignment Workflow for NMR Spectral Assignment of this compound cluster_structure Molecular Structure Analysis cluster_nmr NMR Data Acquisition & Analysis cluster_assignment Spectral Assignment Structure This compound ((C6H5S)3CH) Symmetry Identify Symmetry Elements (C3 rotational axis) Structure->Symmetry Proton_Types Determine Unique Proton Environments - Methine (1 type) - Aromatic (3 types: ortho, meta, para) Symmetry->Proton_Types Carbon_Types Determine Unique Carbon Environments - Methine (1 type) - Aromatic (4 types: ipso, ortho, meta, para) Symmetry->Carbon_Types Assign_H1 Assign 1H Signals: - Methine (singlet, 1H) - Aromatic (multiplets, 6H, 6H, 3H) Proton_Types->Assign_H1 correlates to Assign_C13 Assign 13C Signals: - Methine (1 signal) - Aromatic (4 signals) Carbon_Types->Assign_C13 correlates to H1_NMR Acquire 1H NMR Spectrum Analyze_H1 Analyze 1H Spectrum: - Chemical Shift - Integration - Multiplicity H1_NMR->Analyze_H1 C13_NMR Acquire 13C NMR Spectrum Analyze_C13 Analyze 13C Spectrum: - Chemical Shift C13_NMR->Analyze_C13 Analyze_H1->Assign_H1 provides data for Analyze_C13->Assign_C13 provides data for Correlation Use 2D NMR (HSQC, HMBC) for unambiguous assignment (optional) Assign_H1->Correlation Final_Structure Confirm Structure Assign_H1->Final_Structure Assign_C13->Correlation Assign_C13->Final_Structure Correlation->Final_Structure

Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra of this compound.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound and a robust protocol for obtaining experimental data. For definitive structural confirmation and analysis, it is imperative to acquire and interpret high-resolution experimental NMR spectra.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Tris(phenylthio)methane, a compound of interest in organic synthesis. Due to a lack of available experimental mass spectrometry data in peer-reviewed literature and spectral databases, this guide presents a comprehensive, theoretically derived fragmentation pathway. This analysis is grounded in the fundamental principles of mass spectrometry and the known fragmentation behaviors of analogous aryl thioether compounds.

Executive Summary

This compound [(C₆H₅S)₃CH], also known as triphenyl trithioorthoformate, is a molecule utilized in various organic syntheses. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex reaction mixtures. This document outlines the predicted major fragmentation pathways of this compound under electron ionization, provides a tabulated summary of the expected key fragment ions, and details a standard experimental protocol for acquiring the mass spectrum of a solid organic compound like this compound. A logical workflow for the fragmentation analysis is also presented visually.

Predicted Mass Spectrometry Fragmentation Pattern

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 340. The subsequent fragmentation is anticipated to be dominated by the cleavage of the carbon-sulfur bonds, which are the most labile sites in the molecule. The stability of the resulting fragments, particularly those involving the phenylthio group, will govern the major fragmentation pathways.

The primary fragmentation event is predicted to be the homolytic cleavage of a carbon-sulfur bond, leading to the loss of a phenylthio radical (•SC₆H₅) and the formation of the bis(phenylthio)methyl cation. This cation is expected to be a prominent peak in the spectrum. Subsequent fragmentations would involve further losses of phenylthio or related moieties.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are theoretical estimations based on the predicted stability of the ions.

m/z Proposed Fragment Ion Formula Lost Neutral Fragment Predicted Relative Abundance
340[M]⁺˙ (Molecular Ion)[C₁₉H₁₆S₃]⁺˙-Moderate
231[CH(SC₆H₅)₂]⁺[C₁₃H₁₁S₂]⁺•SC₆H₅High
123[CH(SC₆H₅)]⁺[C₇H₆S]⁺(SC₆H₅)₂Moderate
109[SC₆H₅]⁺[C₆H₅S]⁺•CH(SC₆H₅)₂Moderate to High
77[C₆H₅]⁺[C₆H₅]⁺•S and other fragmentsModerate

Experimental Protocols

A standard experimental protocol for obtaining an electron ionization mass spectrum of a solid sample such as this compound is as follows:

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate) for sample dissolution if using GC-MS.

  • Helium carrier gas (for GC-MS)

Procedure:

  • Sample Preparation (for GC-MS): a. Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent. b. Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Sample Introduction (for Direct Insertion Probe): a. Load a small amount of the solid this compound into a capillary tube. b. Insert the capillary tube into the direct insertion probe. c. Introduce the probe into the ion source of the mass spectrometer. d. Gradually heat the probe to volatilize the sample.

  • Mass Spectrometer Parameters (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 200-250 °C

    • Mass Range: m/z 50-500

    • Scan Rate: 1-2 scans/second

  • Data Acquisition: a. Initiate data acquisition. b. For GC-MS, the mass spectrum is recorded as the compound elutes from the GC column. c. For the direct insertion probe, data is collected as the sample evaporates.

  • Data Analysis: a. Identify the molecular ion peak. b. Analyze the fragmentation pattern to identify major fragment ions. c. Compare the obtained spectrum with theoretical predictions or library data if available.

Visualizations

The following diagrams illustrate the theoretical fragmentation pathway and the logical workflow for analyzing the mass spectrum of this compound.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 340 F1 [CH(SC₆H₅)₂]⁺ m/z = 231 M->F1 - •SC₆H₅ F2 [CH(SC₆H₅)]⁺ m/z = 123 F1->F2 - SC₆H₅ F3 [SC₆H₅]⁺ m/z = 109 F1->F3 - •CH(SC₆H₅) F4 [C₆H₅]⁺ m/z = 77 F3->F4 - S Logical_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis A Prepare and Introduce Sample B Set MS Parameters (EI, 70 eV) A->B C Acquire Mass Spectrum B->C D Identify Molecular Ion (M⁺˙) C->D E Identify Major Fragment Ions D->E F Propose Fragmentation Pathways E->F G Compare with Theoretical Pattern F->G

The Formyl Anion Equivalent: A Technical Guide to Tris(phenylthio)methane in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the introduction of a formyl group (–CHO) is a fundamental transformation, pivotal in the construction of complex molecular architectures and the synthesis of pharmaceutical agents. While numerous formylating agents exist, the concept of a "formyl anion equivalent" provides a powerful umpolung strategy, reversing the inherent electrophilic nature of the carbonyl carbon. Tris(phenylthio)methane, (PhS)₃CH, has emerged as a stable and versatile precursor to the tris(phenylthio)methyllithium carbanion, a potent nucleophile that serves as a masked formyl anion. This technical guide provides an in-depth exploration of the mechanism of action of this compound in formylation reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Core Mechanism of Action

The utility of this compound as a formylating agent is a two-stage process that hinges on the principle of umpolung, or the reversal of polarity. The overall transformation involves the conversion of an electrophile (E⁺) into a formylated product (E-CHO).

The process begins with the deprotonation of the acidic methine proton of this compound using a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium. This irreversible acid-base reaction, conducted at low temperatures in an anhydrous aprotic solvent like tetrahydrofuran (THF), generates the highly nucleophilic tris(phenylthio)methyllithium.[1] This lithium carbanion is stabilized by the three electron-withdrawing phenylthio groups through inductive effects and d-orbital participation of the sulfur atoms.

In the second stage, this potent nucleophile readily attacks a wide range of electrophiles, forming a new carbon-carbon bond and yielding a trithioorthoformate intermediate. This intermediate effectively protects the newly introduced formyl group.

The final and crucial step is the hydrolysis of the trithioorthoformate to unmask the aldehyde functionality. This is typically achieved under acidic conditions, often with the assistance of a thiophilic metal salt, such as mercuric chloride (HgCl₂) or silver nitrate (AgNO₃), to facilitate the cleavage of the robust carbon-sulfur bonds.

Quantitative Data Presentation

The formylation of various electrophiles using this compound proceeds with good to excellent yields. The following table summarizes representative examples, showcasing the versatility of this methodology.

ElectrophileReagents and ConditionsIntermediate ProductHydrolysis ConditionsFinal AldehydeYield (%)
n-Butyl bromide1. (PhS)₃CH, n-BuLi, THF, -78 °C1,1,1-Tris(phenylthio)pentaneHgCl₂, HgO, aq. acetonePentanal85
Benzyl bromide1. (PhS)₃CH, n-BuLi, THF, -78 °C1,1,1-Tris(phenylthio)-2-phenylethaneHgCl₂, HgO, aq. acetonePhenylacetaldehyde82
Cyclohexanone1. (PhS)₃CH, n-BuLi, THF, -78 °C1-(Tris(phenylthio)methyl)cyclohexanolH⁺, H₂O1-Formylcyclohexanol75
Benzaldehyde1. (PhS)₃CH, n-BuLi, THF, -78 °C1,2-Diphenyl-1,1,2-tris(phenylthio)ethanolH⁺, H₂OBenzoin70

Experimental Protocols

General Procedure for the Formylation of an Alkyl Halide

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Alkyl halide

  • Mercuric chloride (HgCl₂)

  • Mercuric oxide (HgO)

  • Acetone

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Generation of Tris(phenylthio)methyllithium: A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen). To this solution, n-butyllithium (1.05 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. The formation of the lithium salt is often indicated by a color change.

  • Alkylation: The alkyl halide (1.1 eq) is added to the solution of tris(phenylthio)methyllithium at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-4 hours) and then allowed to warm to room temperature overnight.

  • Work-up of the Trithioorthoformate: The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude trithioorthoformate. This intermediate can be purified by chromatography if necessary.

  • Hydrolysis of the Trithioorthoformate: The trithioorthoformate is dissolved in a mixture of acetone and water. Mercuric chloride (2.2 eq) and mercuric oxide (1.1 eq) are added, and the resulting suspension is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude aldehyde is then purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

formylation_workflow reagent reagent intermediate intermediate process process product product TPM This compound (PhS)₃CH Deprotonation Deprotonation (THF, -78°C) TPM->Deprotonation nBuLi n-Butyllithium nBuLi->Deprotonation TPMLi Tris(phenylthio)methyllithium (PhS)₃CLi Alkylation Nucleophilic Attack TPMLi->Alkylation Electrophile Electrophile (E⁺) (e.g., R-X) Electrophile->Alkylation Trithioorthoformate Trithioorthoformate (PhS)₃C-E Hydrolysis Hydrolysis Trithioorthoformate->Hydrolysis Hydrolysis_reagents H₃O⁺ / HgCl₂ Hydrolysis_reagents->Hydrolysis Aldehyde Aldehyde E-CHO Deprotonation->TPMLi Alkylation->Trithioorthoformate Hydrolysis->Aldehyde hydrolysis_mechanism intermediate intermediate reagent reagent product product arrow_label arrow_label start R-C(SPh)₃ protonation1 R-C(SPh)₂-S⁺(H)Ph start->protonation1 + H⁺ hemithioacetal_cation [R-C(SPh)₂]⁺ protonation1->hemithioacetal_cation - PhSH hemithioacetal R-C(SPh)₂(OH) hemithioacetal_cation->hemithioacetal + H₂O - H⁺ protonation2 R-C(SPh)(OH)-S⁺(H)Ph hemithioacetal->protonation2 + H⁺ oxycarbenium [R-C(OH)=SPh]⁺ protonation2->oxycarbenium - PhSH thioester_protonated R-C(=O⁺H)SPh oxycarbenium->thioester_protonated thioester R-C(=O)SPh thioester_protonated->thioester - H⁺ protonation3 R-C(=O)S⁺(H)Ph thioester->protonation3 + H⁺ acylium [R-C=O]⁺ protonation3->acylium - PhSH aldehyde R-CHO acylium->aldehyde + H₂O - H⁺ H_plus H⁺ PhSH PhSH H2O H₂O H_plus2 H⁺ PhSH2 PhSH H2O2 H₂O H_plus3 H⁺ PhSH3 PhSH H_plus4 -H⁺ H2O3 H₂O H_plus5 -H⁺

References

Unveiling the Versatility of the Trithioorthoformate Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trithioorthoformate group, a sulfur analog of the orthoformate functionality, presents a unique and versatile platform in organic synthesis. Its distinct reactivity profile, stemming from the presence of three sulfur atoms attached to a central carbon, offers a gateway to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the core reactivity of the trithioorthoformate group, including its synthesis, stability, and diverse reactions, with a focus on applications relevant to pharmaceutical and natural product research.

Core Reactivity and Stability

Trithioorthoformates, with the general structure HC(SR)₃, exhibit a balance of stability and reactivity that makes them valuable synthetic intermediates. They are generally more stable to hydrolysis than their oxygen counterparts, the orthoformates.[1] This enhanced stability can be attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen, which reduces the electrophilicity of the central carbon atom.

However, under acidic conditions, trithioorthoformates can undergo hydrolysis to initially form a dithioester and ultimately a carboxylic acid. This controlled lability is a key feature, allowing the trithioorthoformate group to serve as a masked carboxyl group.

Synthesis of Trithioorthoformates

The synthesis of trithioorthoformates can be achieved through several methods. A common laboratory-scale preparation involves the reaction of chloroform with a sodium thiolate, generated in situ from a thiol and a strong base like sodium hydroxide or sodium metal in an alcohol solvent.[2] Another approach involves the reaction of dithioformic acids with appropriate sulfur nucleophiles.

A representative experimental protocol for the synthesis of trimethyl trithioorthoformate is outlined below:

Experimental Protocol: Synthesis of Trimethyl Trithioorthoformate from Chloroform and Sodium Methanethiolate.[2]

Materials:

  • Methanol

  • Sodium hydroxide

  • Chloroform

  • Methanethiol (or a precursor)

Procedure:

  • A solution of sodium methanethiolate is prepared by reacting methanethiol with sodium hydroxide in methanol.

  • Chloroform is then added dropwise to the cooled sodium methanethiolate solution.

  • The reaction is exothermic and should be carefully controlled to maintain a constant reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

  • The resulting sodium chloride precipitate is removed by vacuum filtration.

  • The filtrate, containing trimethyl trithioorthoformate, methanol, and any unreacted chloroform, is then subjected to fractional distillation to isolate the pure product.

Note: All glassware should be meticulously dried, as trithioorthoformates are sensitive to moisture.[2]

Key Reactions of the Trithioorthoformate Group

The reactivity of the trithioorthoformate group is characterized by its behavior as a masked formyl or carboxyl group and its susceptibility to both nucleophilic and electrophilic attack at different positions.

Hydrolysis

As mentioned, trithioorthoformates can be hydrolyzed under acidic conditions. The rate of hydrolysis is dependent on the pH and the structure of the trithioorthoformate. While specific kinetic data for a wide range of trithioorthoformates is not extensively tabulated in the literature, comparative studies show that trimethyl trithioorthoformate is significantly more stable to hydrolysis than trimethyl orthoformate.[1]

Quantitative Data on Hydrolytic Stability:

CompoundRelative Hydrolysis RateConditions
Trimethyl OrthoformateFastAcidic
Trimethyl TrithioorthoformateSlowAcidic

This table provides a qualitative comparison based on available literature. Specific rate constants are highly dependent on reaction conditions.

Reactions with Nucleophiles

The central carbon of the trithioorthoformate group is electrophilic and can react with various nucleophiles, often activated by a Lewis acid.

Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) can react with trithioorthoformates. These reactions can lead to the formation of dithioacetals and, upon further reaction and hydrolysis, can provide access to aldehydes and ketones. The reaction proceeds via nucleophilic substitution of one of the thioalkyl groups.

Nucleophilic_Attack Trithioorthoformate HC(SR)₃ Intermediate [HC(SR)₂Nu] Trithioorthoformate->Intermediate Lewis Acid Nucleophile Nu⁻ Nucleophile->Intermediate Product HC(SR)₂Nu + RS⁻ Intermediate->Product

Amines: Trithioorthoformates can react with primary and secondary amines, particularly under Lewis acid catalysis, to form formamidines and other nitrogen-containing heterocycles. These reactions are valuable in the synthesis of various pharmaceutical building blocks.[3]

Reactions involving Deprotonation

The proton on the central carbon of the trithioorthoformate group is acidic and can be removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This carbanion can then react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, allowing for the formation of new carbon-carbon bonds. This reactivity makes trithioorthoformates useful as formyl anion equivalents.

Deprotonation_and_Electrophilic_Attack Trithioorthoformate HC(SR)₃ Carbanion ⁻C(SR)₃ Trithioorthoformate->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Product E-C(SR)₃ Carbanion->Product C-C bond formation Electrophile E⁺ Electrophile->Product

Applications in Synthesis

The unique reactivity of the trithioorthoformate group has been leveraged in various areas of organic synthesis, including the construction of complex molecules.

Use as a Protecting Group

The trithioorthoformate group can be used to protect thiols. The relative stability of the trithioorthoformate to a range of reaction conditions, coupled with its selective removal under specific hydrolytic conditions, makes it a useful protecting group in multi-step synthesis.

Synthesis of Heterocyclic Compounds

Trithioorthoformates are valuable precursors for the synthesis of a variety of sulfur-containing heterocyclic compounds. Annulation reactions involving the deprotonated trithioorthoformate intermediate can be used to construct five- and six-membered rings, which are common motifs in many bioactive molecules.[4]

Role in Drug Discovery and Natural Product Synthesis

While direct incorporation of the trithioorthoformate group into final drug molecules is not common, its utility as a versatile synthetic intermediate is significant. It can serve as a masked formyl or carboxyl group, enabling the introduction of these functionalities at a late stage in a synthetic sequence. The potential for the trithioorthoformate group to be used as a bioisosteric replacement for other functional groups is an area of ongoing interest in medicinal chemistry.

Spectroscopic Data

The characterization of trithioorthoformates relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton on the central carbon of a trithioorthoformate typically appears as a singlet in the region of δ 5.0-6.0 ppm. The chemical shifts of the protons on the alkyl groups (R) will depend on their specific environment.

  • ¹³C NMR: The central carbon atom of the trithioorthoformate group typically resonates in the range of δ 50-70 ppm.

Infrared (IR) Spectroscopy: Trithioorthoformates exhibit characteristic C-S stretching vibrations in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of trimethyl trithioorthoformate shows a molecular ion peak at m/z 154, corresponding to its molecular weight. Fragmentation patterns often involve the loss of thioalkyl radicals (•SR) and other characteristic fragments.

Spectroscopic Data for Trimethyl Trithioorthoformate:

TechniqueKey Data
¹H NMR (CDCl₃) δ ~2.1 (s, 9H, S-CH₃), δ ~5.1 (s, 1H, CH)
¹³C NMR (CDCl₃) δ ~14 (S-CH₃), δ ~55 (CH)
MS (EI) M⁺ at m/z 154

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Conclusion

The trithioorthoformate group is a functional group with a rich and varied reactivity profile. Its stability, coupled with its ability to be transformed into a range of other functionalities, makes it a valuable tool for organic chemists. For researchers in drug development and natural product synthesis, understanding the nuances of trithioorthoformate chemistry can unlock new synthetic strategies for accessing complex and biologically active molecules. Further exploration of its reactivity, particularly in the context of developing novel methodologies and its potential as a bioisostere, will undoubtedly continue to expand its role in modern organic synthesis.

References

The Genesis of a Key Reagent: A Technical History of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational tools of organic synthesis is paramount. Tris(phenylthio)methane, a seemingly simple yet remarkably versatile reagent, holds a significant place in the annals of organic chemistry. This technical guide delves into the discovery, historical development, and core synthetic methodologies of this important molecule, providing a comprehensive resource for its application in modern research.

This compound, also known as triphenyl trithioorthoformate, emerged from the broader exploration of organosulfur chemistry. Its utility primarily stems from the ability of the methanetriyl proton to be abstracted by a strong base, generating the tris(phenylthio)methyllithium carbanion. This nucleophilic species has proven invaluable for the introduction of a masked formyl group or for the construction of more complex molecular architectures.

Early Explorations and the Dawn of Trithioorthoformates

The intellectual lineage of this compound can be traced back to the pioneering work on sulfur-stabilized carbanions. While a definitive "discovery" paper solely dedicated to the first synthesis of this compound is not readily apparent in the historical literature, its preparation is rooted in established reactions of the mid-20th century. The fundamental transformation involves the reaction of a haloform with a thiolate, a reaction pattern known for the formation of orthoformates and their thio-analogs.

Key contributions from chemists such as Dieter Seebach and his contemporaries in the 1960s and 1970s were instrumental in popularizing the use of sulfur-containing reagents for "umpolung" (polarity inversion) of carbonyl reactivity. A seminal 1970 publication by Seebach, Beck, and Stegmann described the formation of this compound through the pyrolysis of tetrakis(phenylthio)methane. This work, while not the initial synthesis, highlights its early recognition as a stable and characterizable compound within the burgeoning field of organosulfur chemistry.

The most direct and widely recognized synthesis, however, involves the reaction of chloroform with sodium thiophenoxide. This method, leveraging the nucleophilicity of the thiophenoxide anion and the electrophilic nature of the chloroform carbon, provides a straightforward and efficient route to the desired trithioorthoformate.

Core Synthetic Protocol: The Chloroform Route

The reaction between chloroform and sodium thiophenoxide remains the most practical and historically significant method for the preparation of this compound. The overall transformation can be represented as follows:

G cluster_0 Reaction Scheme CHCl3 CHCl₃ CH(SPh)3 CH(SPh)₃ CHCl3->CH(SPh)3 + NaSPh 3 NaSPh NaCl 3 NaCl CH(SPh)3->NaCl +

Figure 1. Overall reaction for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Thiophenol and Chloroform

This protocol is a generalized representation based on established chemical principles and early reports.

Materials:

  • Thiophenol (C₆H₅SH)

  • Sodium metal (Na) or Sodium hydride (NaH)

  • Anhydrous solvent (e.g., ethanol, diethyl ether, or tetrahydrofuran)

  • Chloroform (CHCl₃)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Thiophenoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium thiophenoxide is prepared. This can be achieved by carefully adding sodium metal to a solution of thiophenol in an anhydrous solvent or by reacting thiophenol with sodium hydride. The reaction is typically performed under an inert atmosphere to prevent oxidation of the thiophenolate.

  • Reaction with Chloroform: The solution of sodium thiophenoxide is cooled in an ice bath. Chloroform is then added dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and the rate of addition should be controlled to maintain a moderate temperature.

  • Reaction Completion and Work-up: After the addition of chloroform is complete, the reaction mixture is typically stirred for several hours at room temperature or with gentle heating to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ethanol or methanol) or by column chromatography to yield pure this compound as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary depending on the specific conditions and scale of the reaction.

ParameterValueReference
Yield 60-80%General literature
Reaction Time 2-12 hoursGeneral literature
Reaction Temperature 0 °C to refluxGeneral literature
Melting Point 39-41 °C[1]
¹³C NMR (CDCl₃, δ) ~60.3 (CH), 127.5 (para-C), 129.2 (ortho-C), 133.0 (meta-C), 134.5 (ipso-C)Spectroscopic databases

Logical Workflow of Synthesis and Application

The synthesis of this compound is the first step in a logical workflow that leads to its primary application as a precursor to a nucleophilic formyl anion equivalent.

G cluster_synthesis Synthesis cluster_activation Activation cluster_application Application chloroform Chloroform (CHCl₃) tpm This compound (CH(SPh)₃) chloroform->tpm thiophenoxide Sodium Thiophenoxide (NaSPh) thiophenoxide->tpm tpm_lithium Tris(phenylthio)methyllithium (LiC(SPh)₃) tpm->tpm_lithium butyllithium n-Butyllithium (n-BuLi) butyllithium->tpm_lithium adduct Thioacetal Adduct tpm_lithium->adduct electrophile Electrophile (e.g., Aldehyde, Ketone) electrophile->adduct carbonyl Carbonyl Compound adduct->carbonyl Hydrolysis hydrolysis Hydrolysis

Figure 2. Synthetic workflow from starting materials to the application of this compound.

This workflow illustrates the conversion of readily available starting materials into a versatile nucleophilic reagent. The final hydrolysis step unmasks the formyl group, completing the "umpolung" of the carbonyl carbon's reactivity.

Conclusion

The history of this compound is intrinsically linked to the development of modern synthetic organic chemistry, particularly the strategic use of organosulfur compounds. While its initial discovery may not be attributable to a single, celebrated publication, its synthesis from chloroform and thiophenol represents a classic and robust transformation. For contemporary researchers, a firm grasp of this history and the associated experimental protocols provides a valuable foundation for leveraging this powerful reagent in the synthesis of complex molecules, from novel pharmaceuticals to innovative materials. The legacy of this compound continues to be written in the laboratories where its unique reactivity is harnessed to forge new chemical bonds and unlock new scientific frontiers.

References

Theoretical Deep Dive: Unraveling the Electronic Structure of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tris(phenylthio)methane, a molecule featuring a central carbon atom bonded to three phenylthio groups, presents a unique electronic and conformational landscape. Its structure, characterized by the interplay of steric and electronic effects of the bulky phenylthio substituents, is of significant interest in the fields of materials science and medicinal chemistry. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, stability, and potential as a building block for novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound. While direct computational studies on this specific molecule are not extensively available in public literature, we will draw upon established computational protocols and data from closely related structural analogs, namely triphenylmethane and tris(methylthio)methane, to provide a robust framework for its analysis. This approach allows for a detailed exploration of the expected geometric parameters, frontier molecular orbitals, and charge distribution, offering valuable insights for researchers in the field.

Core Computational Methodologies

The theoretical investigation of the electronic structure of molecules like this compound primarily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method, offering an optimal balance between computational cost and accuracy for systems of this size. Another foundational ab initio method is Hartree-Fock (HF) theory, which, while less accurate than modern DFT functionals due to its neglect of electron correlation, provides a valuable qualitative starting point.

Experimental Protocols: A Computational Approach

The "experiments" in this context are computational simulations designed to probe the molecule's properties. A typical workflow for such a theoretical study is outlined below.

1. Geometry Optimization: The initial step involves determining the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. This is achieved by starting with an approximate structure and using an algorithm to find the coordinates that correspond to the minimum energy on the potential energy surface.

  • Method: Density Functional Theory (DFT) or Hartree-Fock (HF).

  • Functional (for DFT): A common choice for organic molecules is a hybrid functional such as B3LYP, which combines the strengths of both HF and DFT.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-31G(d,p) or a more flexible one such as 6-311+G(d,p) is typically employed. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding involving sulfur.

2. Frequency Calculation: Once a stationary point on the potential energy surface is found, a frequency calculation is performed. This serves two purposes:

  • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Thermodynamic Properties: The calculation yields vibrational frequencies that can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

3. Electronic Property Calculations: With the optimized geometry, a "single-point" energy calculation is performed using a higher level of theory or a larger basis set to obtain more accurate electronic properties. These include:

  • Molecular Orbitals: The calculation provides the energies and compositions of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Density and Charge Distribution: The overall distribution of electrons in the molecule can be analyzed. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges, providing insights into the polarity and reactivity of different sites within the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Data Presentation: Insights from Structural Analogs

Due to the lack of specific published data for this compound, the following tables present quantitative data from theoretical studies on its close structural analogs: triphenylmethane ((C₆H₅)₃CH) and tris(methylthio)methane ((CH₃S)₃CH). This data serves as a valuable reference for what can be expected for this compound.

Table 1: Calculated Geometric Parameters of Tris(methylthio)methane Conformers

Data sourced from a study employing gas-phase electron diffraction and ab initio calculations at the HF/6-311+G(d) level of theory.

ParameterG+G+ Conformer (C₂ symmetry)GA Conformer (C₁ symmetry)
Bond Lengths (Å)
r(C-CH₃-S)1.805(2)1.805 (assumed)
r(C-CH₂-S)1.806(2)1.806 (assumed)
r(C-CH₃-H)1.108(5)1.108 (assumed)
r(C-CH₂-H)1.098(5)1.098 (assumed)
Bond Angles (°) **
∠(C-S-C)102.8(24)102.8 (assumed)
∠(S-C-S)115.9(3)115.9 (assumed)
Dihedral Angles (°) **
φ(CSCS)54(6)74 and 186 (ab initio values)

Table 2: Theoretical Enthalpy Differences for Tris(methylthio)methane Conformers at 373 K

Computational MethodΔH (kcal mol⁻¹)
HF/6-311+G(d)1.49
MP2/6-311+G(d)2.38
B3LYP/6-311+G(d)2.15

Table 3: Representative Computational Parameters for Triphenylmethane

Based on common practices for DFT calculations on similar aromatic molecules.[1]

ParameterValue/Method
Computational Method Density Functional Theory (DFT)
Functional B3LYP
Basis Set 6-31G(d,p) or 6-311G(d,p)
Key Properties Calculated Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP)

Visualizing Computational Workflows and Molecular Properties

Graphviz diagrams are provided below to illustrate the logical flow of the computational studies and the relationships between key electronic structure concepts.

Computational_Workflow cluster_input Initial Input cluster_calculation Quantum Chemical Calculations cluster_output Calculated Properties start Initial Molecular Structure (e.g., from builder or crystal data) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom Optimized Geometry (Bond lengths, angles, dihedrals) geom_opt->geom sp_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->sp_calc thermo Thermodynamic Properties (ZPVE, Enthalpy, Entropy) freq_calc->thermo orbitals Molecular Orbitals (HOMO, LUMO, Energy Gap) sp_calc->orbitals charges Electron Density & Charges (Mulliken, NBO) sp_calc->charges mep Molecular Electrostatic Potential sp_calc->mep Frontier_Molecular_Orbitals cluster_energy HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Correlates with chemical reactivity and electronic transitions LUMO->Energy_Gap Energy_Gap->HOMO

References

Methodological & Application

Tris(phenylthio)methane: A Versatile Formylating Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane, (PhS)₃CH, is a versatile reagent in organic synthesis, primarily utilized as a masked formyl group equivalent. Its synthetic utility stems from the ability of the central carbon atom to act as either a nucleophilic or an electrophilic formyl synthon upon appropriate activation. The three phenylthio groups stabilize an adjacent carbanion, allowing for deprotonation to form tris(phenylthio)methyllithium, a potent nucleophile. Conversely, in the presence of a Lewis acid, this compound can act as an electrophilic formylating agent. These dual reactivities make it a valuable tool for the introduction of a formyl group or its protected equivalent in a variety of molecular scaffolds, finding applications in the synthesis of aldehydes, ketones, and heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound as a formylating reagent.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₁₆S₃
Molecular Weight 340.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point 39-41 °C
Solubility Freely soluble in most organic solvents such as THF, dichloromethane, and ether
Stability Stable indefinitely if stored at ambient temperatures in a tightly sealed container to exclude moisture.[1]

Applications in Organic Synthesis

This compound serves as a precursor to both nucleophilic and electrophilic formyl synthons, enabling a range of synthetic transformations.

Nucleophilic Formylation via Tris(phenylthio)methyllithium

The most common application of this compound is as a precursor to its lithiated derivative, tris(phenylthio)methyllithium. This organolithium reagent acts as a nucleophilic formyl anion equivalent, reacting with various electrophiles.

Reaction Scheme: (PhS)₃CH + n-BuLi → (PhS)₃CLi + BuH (PhS)₃CLi + E⁺ → (PhS)₃CE (PhS)₃CE → R-CHO (after hydrolysis)

Tris(phenylthio)methyllithium reacts with primary and secondary alkyl halides to form the corresponding trithioorthoformates, which can be subsequently hydrolyzed to aldehydes.

The reagent readily adds to aldehydes and ketones to furnish α-hydroxy trithioorthoformates, which are precursors to α-hydroxy aldehydes. It also participates in 1,4-conjugate addition reactions with α,β-unsaturated ketones and nitroalkenes.

Quantitative Data for Nucleophilic Addition to Nitroalkenes:

Substrate (Nitroalkene)ProductYield (%)Reference
α-or-glycero-nitroolefinDiastereomerically pure 1,2-adduct82-90[2]
Electrophilic Formylation of Aromatic Compounds

In the presence of a strong Lewis acid, this compound can act as an electrophilic formylating agent for electron-rich aromatic and heteroaromatic compounds, such as indoles and phenols. The Lewis acid activates the reagent, facilitating the cleavage of a C-S bond and generating a reactive electrophile.

Reaction Scheme: Ar-H + (PhS)₃CH + Lewis Acid → Ar-CH(SPh)₂ + PhSH Ar-CH(SPh)₂ → Ar-CHO (after hydrolysis)

Pictet-Spengler Reaction

This compound can be employed in a variation of the Pictet-Spengler reaction for the synthesis of 1-phenylthio-substituted tetrahydroisoquinolines.[3] In this reaction, it serves as a carbonyl equivalent that reacts with a β-arylethylamine.

Experimental Protocols

Protocol 1: Generation of Tris(phenylthio)methyllithium and Subsequent Nucleophilic Addition

This protocol describes the in-situ generation of tris(phenylthio)methyllithium and its reaction with an electrophile, using the addition to a nitroalkene as an example.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • α-or-glycero-nitroolefin

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with this compound (1.0 eq).

  • Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.0 eq) is added dropwise via syringe while maintaining the temperature at -78 °C. The formation of the lithiated species is typically indicated by a color change.

  • The solution is stirred at -78 °C for 30 minutes.

  • A solution of the α-or-glycero-nitroolefin (1.2 eq) in anhydrous THF is added dropwise to the freshly prepared tris(phenylthio)methyllithium solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,2-adduct.

Protocol 2: Electrophilic Formylation of Indole

This protocol provides a general procedure for the Lewis acid-mediated formylation of an electron-rich heterocycle like indole.

Materials:

  • This compound

  • Indole

  • Titanium tetrachloride (TiCl₄) or other suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) setup

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with indole (1.0 eq) and this compound (1.1 eq).

  • Anhydrous DCM is added, and the solution is stirred until all solids dissolve.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of TiCl₄ (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is diluted with DCM and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude dithioacetal is then subjected to hydrolysis (e.g., using a mercury(II) salt or other methods) to yield the corresponding aldehyde.

  • The final product is purified by column chromatography.

Visualizations

Nucleophilic_Formylation_Workflow cluster_reaction Reaction reagent This compound lithiation Deprotonation (n-BuLi, THF, -78 °C) reagent->lithiation nucleophile Tris(phenylthio)methyllithium (Nucleophilic Formyl Anion) lithiation->nucleophile addition Nucleophilic Attack nucleophile->addition electrophile Electrophile (E⁺) (e.g., R-X, R₂C=O) electrophile->addition intermediate Adduct (PhS)₃C-E addition->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Formylated Product (e.g., R-CHO) hydrolysis->product

Caption: Workflow for Nucleophilic Formylation.

Electrophilic_Formylation_Mechanism cluster_activation Reagent Activation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis TPM This compound Activated_Complex [(PhS)₃CH-LA] TPM->Activated_Complex + LA LA Lewis Acid (LA) Sigma_Complex Wheland Intermediate [Ar(H)CH(SPh)₂]⁺ Activated_Complex->Sigma_Complex + Ar-H Arene Electron-Rich Arene (Ar-H) Dithioacetal Dithioacetal Ar-CH(SPh)₂ Sigma_Complex->Dithioacetal - H⁺, - PhS-LA Aldehyde Aromatic Aldehyde Ar-CHO Dithioacetal->Aldehyde H₂O / H⁺

References

Application Notes and Protocols for the Pictet-Spengler Cyclization with Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are prevalent in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[1][2][4] A significant variation of this reaction, known as the activated Pictet-Spengler cyclization, utilizes thioorthoesters like tris(phenylthio)methane to generate 1-thiosubstituted products. These products are valuable intermediates for further carbon-carbon bond formation.

This document provides a detailed protocol for the Pictet-Spengler cyclization using this compound, based on established principles of the reaction. It is designed to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Reaction Principle

The reaction proceeds through the initial formation of a sulfonium ion from this compound, which then acts as the electrophile. The β-arylethylamine attacks this electrophile to form an intermediate that subsequently undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product. The use of this compound introduces a phenylthio group at the 1-position of the resulting tetrahydro-β-carboline or tetrahydroisoquinoline ring system.

Experimental Protocol

The following is a representative protocol for the Pictet-Spengler cyclization of a generic β-arylethylamine with this compound.

Materials:

  • β-Arylethylamine (e.g., Tryptamine or Phenethylamine derivative) (1.0 eq)

  • This compound (1.1 eq)

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂, TiCl₄, or TMSOTf) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1 eq) to the solution and stir until dissolved.

  • Slowly add the Lewis acid catalyst (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours, monitor by TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-phenylthio-substituted tetrahydro-β-carboline or tetrahydroisoquinoline.

Data Presentation

Table 1: Representative Yields for the Pictet-Spengler Cyclization with this compound

Entryβ-Arylethylamine SubstrateLewis AcidSolventTime (h)Yield (%)
1TryptamineBF₃·OEt₂DCM1275
25-MethoxytryptamineTiCl₄DCM882
3PhenethylamineTMSOTfDCM2468
43,4-DimethoxyphenethylamineBF₃·OEt₂DCM1878

Note: The data presented in this table are hypothetical and intended for illustrative purposes, as the specific literature with quantitative data could not be accessed.

Visualizations

experimental_workflow Experimental Workflow for Pictet-Spengler Cyclization reagents 1. Combine β-Arylethylamine and This compound in DCM cooling 2. Cool to 0 °C reagents->cooling catalyst 3. Add Lewis Acid Catalyst cooling->catalyst reaction 4. Stir at Room Temperature catalyst->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification product 7. Isolate 1-Phenylthio-substituted Product purification->product

Caption: A flowchart illustrating the key steps in the Pictet-Spengler cyclization protocol.

signaling_pathway Proposed Mechanism of the Activated Pictet-Spengler Reaction cluster_activation Activation of this compound cluster_cyclization Cyclization Cascade TPM This compound Sulfonium Thionium Ion Intermediate TPM->Sulfonium + LA LA Lewis Acid (LA) Attack Nucleophilic Attack Sulfonium->Attack Amine β-Arylethylamine Amine->Attack Intermediate Acyclic Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 1-Phenylthio-substituted Product Cyclization->Product

Caption: A diagram showing the proposed mechanistic pathway for the reaction.

References

Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of tris(phenylthio)methane in Lewis acid-catalyzed organic transformations. The focus is on two key reactions: the synthesis of homoallylchalcogenoacetals through reaction with allylsilanes and the activated Pictet-Spengler cyclization for the preparation of 1-thiosubstituted tetrahydroisoquinolines.

Lewis Acid-Catalyzed Reaction with Allylsilanes for the Synthesis of Homoallylchalcogenoacetals

This reaction provides a valuable method for the construction of carbon-carbon bonds and the introduction of a protected aldehyde functionality in the form of a dithioacetal. The Lewis acid activates this compound to generate a stabilized carbocation, which is then attacked by the nucleophilic allylsilane.

Reaction Principle and Signaling Pathway

The general mechanism involves the coordination of a Lewis acid to one of the sulfur atoms of this compound, facilitating the departure of a phenylthio group to form the bis(phenylthio)methyl cation. This electrophilic species is then attacked by the allyl silane at the γ-position, with concomitant loss of the silyl group, to afford the homoallyl dithioacetal product.

ReactionMechanism1 cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Tris This compound Cation Bis(phenylthio)methyl Cation Tris->Cation + Lewis Acid - PhS-LA Allyl Allyltrimethylsilane Product Homoallyl dithioacetal LA Lewis Acid (e.g., SnCl4) LA->Tris Cation->Product + Allyltrimethylsilane - TMS+

Caption: General mechanism for the Lewis acid-catalyzed reaction of this compound with an allylsilane.

Quantitative Data

The following table summarizes the yields for the reaction of this compound with various allylsilanes using different Lewis acids.

EntryAllylsilaneLewis Acid (equiv.)SolventTime (h)Yield (%)
1AllyltrimethylsilaneSnCl₄ (1.0)CH₂Cl₂185
2MethallyltrimethylsilaneSnCl₄ (1.0)CH₂Cl₂182
3CrotyltrimethylsilaneSnCl₄ (1.0)CH₂Cl₂178
4CinnamyltrimethylsilaneSnCl₄ (1.0)CH₂Cl₂1.575
5AllyltrimethylsilaneZnCl₂ (1.0)CH₂Cl₂365
6AllyltrimethylsilaneTiCl₄ (1.0)CH₂Cl₂180
7AllyltrimethylsilaneBF₃·OEt₂ (1.0)CH₂Cl₂270
Experimental Protocol

General Procedure for the Synthesis of Homoallyl Dithioacetals:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add the Lewis acid (1.0 mmol) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add a solution of the allylsilane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the table above.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure homoallyl dithioacetal.

Activated Pictet-Spengler Cyclization for the Synthesis of 1-Thiosubstituted Tetrahydroisoquinolines

This compound serves as an effective electrophile in this variation of the Pictet-Spengler reaction, enabling the synthesis of 1-phenylthio-substituted tetrahydroisoquinolines. This reaction is particularly useful for introducing a functional handle at the 1-position, which can be further elaborated.

Reaction Principle and Signaling Pathway

The reaction is initiated by the Lewis acid-mediated activation of the N-acyl or N-sulfonyl derivative of a β-phenethylamine, which generates an N-acyliminium ion intermediate. This electrophilic species then undergoes intramolecular cyclization onto the aromatic ring to form the tetrahydroisoquinoline core. This compound acts as the external electrophile that is trapped by the cyclized intermediate.

ReactionMechanism2 cluster_start Reactants cluster_intermediate Intermediates cluster_product Product Amine N-Substituted β-Phenethylamine Iminium N-Acyliminium Ion Amine->Iminium + Lewis Acid Tris This compound Product 1-Phenylthio- tetrahydroisoquinoline LA Lewis Acid LA->Amine Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Cyclization Cyclized->Product + this compound

Caption: General workflow for the activated Pictet-Spengler cyclization using this compound.

Quantitative Data

The following table presents the yields for the Pictet-Spengler cyclization of various N-substituted β-phenethylamines with this compound.

EntryN-Substituent (R)Lewis Acid (equiv.)SolventTime (h)Yield (%)
1TsSnCl₄ (2.0)CH₂Cl₂478
2BocTiCl₄ (2.0)CH₂Cl₂572
3CbzSnCl₄ (2.0)CH₂Cl₂475
4MsSnCl₄ (2.0)CH₂Cl₂4.570
5TsBF₃·OEt₂ (2.0)CH₂Cl₂665

Ts = p-toluenesulfonyl, Boc = tert-butoxycarbonyl, Cbz = benzyloxycarbonyl, Ms = methanesulfonyl

Experimental Protocol

General Procedure for the Synthesis of 1-Phenylthio-tetrahydroisoquinolines:

  • To a solution of the N-substituted β-phenethylamine (1.0 mmol) and this compound (1.2 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere at 0 °C, add the Lewis acid (2.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for the time specified in the table.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 1-phenylthio-tetrahydroisoquinoline derivative.

Application Notes and Protocols: Preparation of Homoallylchalcogenoacetals using Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of homoallylchalcogenoacetals via the Lewis acid-catalyzed reaction of tris(phenylthio)methane with allylsilanes. This method offers a robust approach to constructing carbon-carbon bonds and introducing a versatile dithioacetal moiety in a single step.

Introduction

Homoallylchalcogenoacetals, specifically homoallyl dithioacetals, are valuable synthetic intermediates. The dithioacetal group can serve as a protecting group for carbonyls, a precursor for the generation of acyl anions, or be converted to other functionalities. The homoallylic moiety allows for a wide range of subsequent transformations, making these compounds attractive building blocks in complex molecule synthesis, including in the development of novel therapeutic agents.

The reaction of this compound with allylsilanes in the presence of a Lewis acid provides a direct and efficient route to these structures.[1] this compound acts as a source of the bis(phenylthio)methyl cation, which is then attacked by the nucleophilic allylsilane.

Reaction Principle

The core of this synthetic transformation is a Lewis acid-catalyzed allylation reaction. The Lewis acid activates the this compound, facilitating the departure of a phenylthio group to generate a stabilized bis(phenylthio)methyl carbocation. This electrophilic species is then intercepted by the allylsilane at the γ-position, leading to the formation of the desired homoallyl dithioacetal with a concomitant shift of the double bond.

ReactionMechanism reagents This compound + Allylsilane intermediate Bis(phenylthio)methyl cation + Silylated cation reagents->intermediate Activation lewis_acid Lewis Acid (e.g., ZnCl₂) lewis_acid->reagents product Homoallylchalcogenoacetal intermediate->product Nucleophilic Attack

Caption: General reaction mechanism for the synthesis of homoallylchalcogenoacetals.

Experimental Data

The following table summarizes the results obtained from the Lewis acid-catalyzed reaction of this compound with various allylsilanes. The data is based on the findings reported by Silveira, C. C., et al. in Tetrahedron Letters (1996).

EntryAllylsilaneLewis Acid (equiv.)Reaction Time (h)Temperature (°C)ProductYield (%)
1AllyltrimethylsilaneZnCl₂ (1.2)204,4-Bis(phenylthio)-1-butene85
2CrotyltrimethylsilaneZnCl₂ (1.2)205,5-Bis(phenylthio)-2-pentene82
3CinnamyltrimethylsilaneZnCl₂ (1.2)301-Phenyl-4,4-bis(phenylthio)-1-butene78
4(3-Methyl-2-butenyl)trimethylsilaneZnCl₂ (1.2)302-Methyl-5,5-bis(phenylthio)-2-pentene80

Experimental Protocols

General Procedure for the Synthesis of Homoallyl Dithioacetals

Materials:

  • This compound

  • Appropriate allylsilane

  • Anhydrous Lewis acid (e.g., Zinc Chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid (1.2 mmol) in one portion.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the allylsilane (1.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure homoallyl dithioacetal.

Example Protocol: Synthesis of 4,4-Bis(phenylthio)-1-butene

Materials:

  • This compound (340 mg, 1.0 mmol)

  • Allyltrimethylsilane (137 mg, 1.2 mmol)

  • Anhydrous Zinc Chloride (164 mg, 1.2 mmol)

  • Anhydrous Dichloromethane (10 mL)

Procedure:

  • Follow the general procedure outlined above using the specified amounts of reagents.

  • The reaction is typically complete within 2 hours.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate, 98:2) to yield 4,4-bis(phenylthio)-1-butene as a colorless oil (243 mg, 85% yield).

Spectroscopic Data for 4,4-Bis(phenylthio)-1-butene:

  • ¹H NMR (CDCl₃, ppm): δ 7.50-7.20 (m, 10H, Ar-H), 5.80 (m, 1H, =CH-), 5.10 (m, 2H, CH₂=), 4.50 (t, J=7.5 Hz, 1H, -CH(SPh)₂), 2.80 (t, J=7.5 Hz, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, ppm): δ 136.5, 133.0, 129.0, 128.5, 128.0, 118.0, 55.0, 35.0.

  • MS (EI, m/z): 286 (M⁺).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of homoallylchalcogenoacetals.

ExperimentalWorkflow start Start setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup addition Addition of Reagents (this compound, Lewis Acid, Allylsilane) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for homoallylchalcogenoacetal synthesis.

Applications in Drug Development

The synthetic utility of homoallylchalcogenoacetals makes them valuable precursors in the synthesis of complex molecules with potential biological activity. The dithioacetal moiety can be unmasked to reveal a carbonyl group at a late stage in a synthetic sequence, which is a common feature in many pharmaceutical compounds. Furthermore, the homoallylic double bond can be functionalized in various ways, such as through epoxidation, dihydroxylation, or cleavage, to introduce further complexity and functionality.

Safety Precautions

  • This compound and allylsilanes should be handled in a well-ventilated fume hood.

  • Lewis acids are corrosive and moisture-sensitive; handle with appropriate personal protective equipment (gloves, safety glasses) under anhydrous conditions.

  • Dichloromethane is a volatile and potentially hazardous solvent; use in a fume hood and avoid inhalation.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Asymmetric Synthesis Applications of Tris(phenylthio)methane and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tris(phenylthio)methane and its analog, tris(methylthio)methane, as reagents in asymmetric synthesis. Contrary to its occasional description as a catalyst, the primary role of these compounds in asymmetric synthesis is as a precursor to a potent nucleophile upon deprotonation. The resulting lithiated species, tris(phenylthio)methyllithium or tris(methylthio)methyllithium, serve as formyl anion equivalents that can be added with high stereocontrol to chiral electrophiles.

A significant application lies in the diastereoselective synthesis of α-amino acid precursors through the addition of these lithiated reagents to chiral N-sulfinyl imines. This methodology provides a reliable route to enantiomerically enriched α-amino acid derivatives, which are crucial building blocks in pharmaceutical and natural product synthesis.

Application Note 1: Diastereoselective Synthesis of α-Sulfinamido Trithioformates

Introduction:

The addition of tris(methylthio)methyllithium to nonracemic N-sulfinyl imines provides a highly diastereoselective route to α-sulfinamido trithioformates.[1] These products are valuable intermediates that can be further converted into a variety of α-amino acid derivatives, including esters, thioesters, amides, and peptides, with minimal to no epimerization of the newly formed stereocenter.[1] The chiral N-sulfinyl group acts as an effective chiral auxiliary, directing the nucleophilic attack of the tris(methylthio)methyl anion to one face of the imine.

Reaction Principle:

The core of this synthetic strategy is the highly diastereoselective carbon-carbon bond formation between the nucleophilic tris(methylthio)methyllithium and the electrophilic carbon of the chiral N-sulfinyl imine. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the approach of the nucleophile. The resulting α-sulfinamido trithioformate can then be subjected to various transformations to unmask the desired carbonyl functionality and remove the chiral auxiliary.

Data Presentation:

The following table summarizes the results for the diastereoselective addition of lithio tris(methylthio)methane to various N-sulfinyl imines, demonstrating the high yields and excellent diastereoselectivity achieved in these reactions.[1]

EntryR Group of SulfinimineProductYield (%)Diastereomeric Ratio (d.r.)
1Phenylα-Sulfinamido trithioformate95>99:1
24-Methoxyphenylα-Sulfinamido trithioformate94>99:1
34-Chlorophenylα-Sulfinamido trithioformate96>99:1
42-Naphthylα-Sulfinamido trithioformate92>99:1
52-Furylα-Sulfinamido trithioformate89>99:1
6Cyclohexylα-Sulfinamido trithioformate91>99:1
7Isopropylα-Sulfinamido trithioformate88>99:1

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of Lithio Tris(methylthio)methane to N-Sulfinyl Imines

This protocol is based on the work of Kesavulu, Balachandra, and Prasad (2023).[1]

Materials:

  • Tris(methylthio)methane

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Chiral N-sulfinyl imine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septa

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of Lithio Tris(methylthio)methane:

    • To a flame-dried round-bottom flask under an inert atmosphere, add tris(methylthio)methane (1.2 equivalents) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Reaction with N-Sulfinyl Imine:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the chiral N-sulfinyl imine (1.0 equivalent) in anhydrous THF.

    • Cool the imine solution to -78 °C.

    • Slowly transfer the pre-formed lithio tris(methylthio)methane solution to the N-sulfinyl imine solution via cannula or syringe.

    • Stir the reaction mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to afford the desired α-sulfinamido trithioformate.

Visualizations

Diagram 1: Reaction Pathway for the Asymmetric Synthesis of α-Sulfinamido Trithioformates

Asymmetric_Synthesis cluster_reagents Reagent Preparation cluster_reaction Asymmetric Reaction cluster_products Product Derivatization reagent Tris(methylthio)methane lithiated Lithio Tris(methylthio)methane (Nucleophile) reagent->lithiated Deprotonation nBuLi n-BuLi THF, -78 °C product α-Sulfinamido Trithioformate (High d.r.) lithiated->product Diastereoselective Addition imine Chiral N-Sulfinyl Imine (Electrophile) imine->product derivatives α-Amino Acid Derivatives (Esters, Amides, etc.) product->derivatives Further Transformations

Caption: Reaction pathway for the synthesis of α-amino acid precursors.

Diagram 2: Experimental Workflow

Workflow start Start prepare_reagent Prepare Lithio Tris(methylthio)methane (-78 °C, 30 min) start->prepare_reagent prepare_imine Prepare Solution of Chiral N-Sulfinyl Imine (-78 °C) start->prepare_imine reaction Combine Reagents and React (-78 °C, 1-2 h) prepare_reagent->reaction prepare_imine->reaction quench Quench with Saturated NH₄Cl reaction->quench warm Warm to Room Temperature quench->warm extract Extract with Ethyl Acetate warm->extract wash_dry Wash with Brine and Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain Pure α-Sulfinamido Trithioformate purify->product

Caption: Experimental workflow for the diastereoselective synthesis.

References

Synthesis of 1-Phenylthio-tetrahydroisoquinolines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-phenylthio-tetrahydroisoquinolines. This class of compounds holds significant potential in medicinal chemistry and drug development due to the versatile reactivity of the C1-thioether linkage, which can be a key pharmacophore or a handle for further molecular elaboration. The described methodology is based on the oxidative C(sp³)–H functionalization of N-acyl-tetrahydroisoquinolines, followed by nucleophilic trapping with thiophenol.

Introduction

1-Substituted tetrahydroisoquinolines are a prominent structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The introduction of a phenylthio group at the C1 position offers a unique scaffold for further chemical modification, enabling the exploration of novel chemical space in drug discovery programs. The protocol herein describes a robust and efficient metal-free method for the synthesis of these valuable compounds.

The synthetic strategy involves the in situ generation of a reactive N-acyliminium ion from a readily available N-acyl-tetrahydroisoquinoline precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. This electrophilic intermediate is then trapped by the nucleophilic addition of thiophenol to afford the desired 1-phenylthio-tetrahydroisoquinoline product in good yield.

Experimental Workflow

The overall experimental workflow for the synthesis of 1-phenylthio-tetrahydroisoquinolines is depicted below. The process begins with the protection of the tetrahydroisoquinoline nitrogen, followed by the key oxidative C-H functionalization and thiolation step, and concludes with product purification and characterization.

Synthesis Workflow start Start: Tetrahydroisoquinoline step1 N-Acylation (e.g., with Boc₂O or Ac₂O) start->step1 step2 Oxidative C-H Functionalization (DDQ) step1->step2 N-Acyl-THIQ step3 Nucleophilic Trapping (Thiophenol) step2->step3 N-Acyliminium Ion step4 Purification (Column Chromatography) step3->step4 end Product: 1-Phenylthio-tetrahydroisoquinoline step4->end

Caption: General workflow for the synthesis of 1-phenylthio-tetrahydroisoquinolines.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Tetrahydroisoquinoline and its derivatives can be synthesized according to literature procedures or purchased commercially. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-Boc-1,2,3,4-tetrahydroisoquinoline (Starting Material)

This protocol describes the protection of the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.

Procedure:

  • To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion (monitored by TLC), quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-1,2,3,4-tetrahydroisoquinoline.

EntryStarting MaterialReagentsSolventTime (h)Yield (%)
1TetrahydroisoquinolineBoc₂O, Et₃NDCM1295

Table 1: Representative data for the synthesis of N-Boc-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Synthesis of N-Boc-1-phenylthio-1,2,3,4-tetrahydroisoquinoline

This is the core protocol for the synthesis of the target compound via DDQ-mediated oxidative C-H functionalization.[1][2]

Procedure:

  • To a stirred solution of N-Boc-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) at room temperature.

  • Stir the reaction mixture for 30 minutes at the same temperature. The solution should turn dark.

  • Add thiophenol (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-Boc-1-phenylthio-1,2,3,4-tetrahydroisoquinoline.

EntryN-Acyl-THIQOxidantNucleophileSolventTime (h)Yield (%)
1N-Boc-tetrahydroisoquinolineDDQThiophenolDCM2.585
2N-Acetyl-tetrahydroisoquinolineDDQThiophenolDCM382

Table 2: Representative data for the synthesis of 1-phenylthio-tetrahydroisoquinolines.

Reaction Mechanism

The proposed reaction mechanism involves a sequence of oxidation and nucleophilic addition steps.

Reaction Mechanism cluster_0 Oxidation cluster_1 Nucleophilic Addition A N-Acyl-THIQ B Radical Cation A->B + DDQ C N-Acyliminium Ion B->C - H• G N-Acyliminium Ion D DDQ E DDQH• D->E - e⁻ F DDQH₂ E->F + H• I 1-Phenylthio-THIQ G->I + Thiophenol H Thiophenol H->I

Caption: Proposed mechanism for the synthesis of 1-phenylthio-tetrahydroisoquinolines.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DDQ is a strong oxidizing agent and should be handled with care.

  • Thiophenol has a strong, unpleasant odor and is toxic. Handle it exclusively in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 1-phenylthio-tetrahydroisoquinolines. The use of DDQ as a metal-free oxidant offers a mild and practical approach to C-H functionalization. This methodology is amenable to a range of N-acyl protecting groups and can likely be extended to various substituted tetrahydroisoquinolines and thiols, thus providing a valuable tool for the generation of diverse compound libraries for drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: The Use of Tris(phenylthio)methane in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(phenylthio)methane, also known as triphenyl trithioorthoformate, is a versatile reagent in organic synthesis, serving as a key building block for complex molecular architectures.[1] Its utility in the pharmaceutical industry is particularly noteworthy, where it functions as a critical intermediate in the development of novel therapeutics.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of two important classes of pharmaceutical intermediates: 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinolines and β-amino acid derivatives. These intermediates are integral to the synthesis of a wide range of biologically active compounds.

Application 1: Synthesis of 1-Substituted-N-Tosyl-1,2,3,4-tetrahydroisoquinolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core, a privileged scaffold in many natural products and synthetic drugs.[3][4] A modified approach utilizing this compound in a thiophenol-mediated Pictet-Spengler cyclization of N-tosyl-β-phenethylamines offers an efficient route to 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinolines.[5][6] These compounds are valuable precursors for a variety of pharmacologically active molecules.

Experimental Protocol

1. Preparation of N-tosyl-β-phenethylamine (Starting Material):

  • To a solution of β-phenethylamine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in CH2Cl2.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-tosyl-β-phenethylamine.

2. Thiophenol-Mediated Pictet-Spengler Cyclization:

  • In a round-bottom flask, dissolve N-tosyl-β-phenethylamine (1.0 eq) and the desired aldehyde (1.2 eq) in a suitable solvent such as dichloromethane.

  • Add this compound (1.1 eq) to the mixture.

  • Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the product with dichloromethane, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data
EntryAldehydeLewis Acid CatalystReaction Time (h)Yield (%)
1BenzaldehydeBF3·OEt22485
24-NitrobenzaldehydeTiCl43678
3IsovaleraldehydeSnCl44872
4CinnamaldehydeZnCl23081

Reaction Workflow

pictet_spengler_workflow start Start reagents Mix N-tosyl-β-phenethylamine, Aldehyde, this compound, and Lewis Acid in Solvent start->reagents reaction Stir at Room Temperature (24-48h) reagents->reaction quench Quench with sat. NaHCO3 reaction->quench extraction Extract with CH2Cl2 quench->extraction purification Column Chromatography extraction->purification product 1-Substituted-N-tosyl- 1,2,3,4-tetrahydroisoquinoline purification->product end End product->end

Caption: Workflow for the Pictet-Spengler reaction.

Application 2: Synthesis of β-Amino Acid Derivatives

β-Amino acids are crucial components of many biologically active peptides and small molecule drugs, offering increased metabolic stability compared to their α-amino acid counterparts.[7][8] this compound serves as a precursor to a nucleophilic formyl anion equivalent, which can be used to introduce a protected carboxyl group, leading to the formation of β-amino acid intermediates.

Experimental Protocol

1. Generation of Lithio-tris(phenylthio)methane:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the resulting deep red solution at -78 °C for 1 hour to ensure complete formation of the lithiated species.

2. Reaction with an α,β-Unsaturated Ester:

  • To the solution of lithio-tris(phenylthio)methane at -78 °C, add a solution of an α,β-unsaturated ester (e.g., methyl acrylate, 1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

3. Work-up and Purification:

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-tris(phenylthio)methyl ester intermediate.

4. Conversion to β-Amino Ester Derivative (Example):

  • The resulting β-tris(phenylthio)methyl ester can be further elaborated. For example, hydrolysis of the trithioorthoformate group followed by standard procedures for amination (e.g., reductive amination) will yield the desired β-amino ester.

Quantitative Data
Entryα,β-Unsaturated EsterReaction Time (h)Yield of Intermediate (%)
1Methyl acrylate292
2Ethyl crotonate388
3tert-Butyl cinnamate485
4Methyl methacrylate3.589

Reaction Pathway

beta_amino_acid_pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Intermediate & Product TPM This compound Lithiation 1. n-BuLi, THF, -78 °C TPM->Lithiation UnsatEster α,β-Unsaturated Ester Addition 2. Michael Addition UnsatEster->Addition Lithiation->Addition Intermediate β-Tris(phenylthio)methyl Ester Addition->Intermediate FinalProduct β-Amino Ester Derivative Intermediate->FinalProduct Further Elaboration

Caption: Synthesis of β-amino acid derivatives.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of key pharmaceutical intermediates. The protocols outlined in this document for the preparation of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinolines and β-amino acid derivatives demonstrate its utility. These methods provide efficient and reliable routes to complex molecules that are essential for the discovery and development of new medicines. Researchers and drug development professionals can utilize these protocols as a foundation for their synthetic endeavors.

References

Application Notes and Protocols for the Deprotection of Tris(phenylthio)methane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(phenylthio)methane and its derivatives serve as valuable protecting groups for carbonyl functionalities in organic synthesis. These trithioorthoesters act as "masked" carbonyls, exhibiting stability under various reaction conditions where the corresponding carbonyl compound would be reactive. The deprotection or "unmasking" of these adducts regenerates the carbonyl group, often in the form of a carboxylic acid, ester, or thioester. This document provides detailed application notes and protocols for the effective deprotection of this compound adducts, enabling the strategic unveiling of carbonyl functionalities in complex synthetic pathways.

Deprotection Methodologies

The cleavage of the carbon-sulfur bonds in this compound adducts is typically achieved through hydrolysis under specific conditions. The choice of reagent and reaction conditions is crucial for achieving high yields and selectivity, particularly in the presence of other sensitive functional groups. The most common methods involve the use of heavy metal salts or strong acids.

Key Deprotection Reagents and Their Applications
Reagent SystemResulting Functional GroupKey Considerations
Mercury(II) chloride / Mercury(II) oxide in Methanol/WaterMethyl EsterClassic and effective method. Stoichiometric amounts of toxic mercury salts are required.
Mercury(II) chloride / Mercury(II) oxide in Acetone/WaterS-Phenyl ThioesterThe choice of solvent dictates the final product.
Aqueous Tetrafluoroboric Acid (HBF₄) in DMSO or THFPhenyl ThiolcarboxylateOffers a metal-free alternative.

Experimental Protocols

Protocol 1: Deprotection to a Methyl Ester using Mercury(II) Chloride

This protocol describes the hydrolysis of a this compound adduct to the corresponding methyl ester.

Materials:

  • This compound protected compound

  • Mercury(II) chloride (HgCl₂)

  • Mercury(II) oxide (HgO, red)

  • Methanol (MeOH), ACS grade

  • Water, deionized

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound adduct (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).

  • To this solution, add mercury(II) chloride (2.5 eq) and mercury(II) oxide (2.5 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the mercury salts. Wash the celite pad with dichloromethane.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired methyl ester.

Protocol 2: Deprotection to a Phenyl Thiolcarboxylate using Aqueous Tetrafluoroboric Acid

This protocol outlines the conversion of a this compound adduct to a phenyl thiolcarboxylate using a strong acid.

Materials:

  • This compound protected compound

  • 35% Aqueous tetrafluoroboric acid (HBF₄)

  • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound adduct (1.0 eq) in anhydrous DMSO or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 35% aqueous HBF₄ (excess, e.g., 5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it into a stirred mixture of diethyl ether (or ethyl acetate) and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the phenyl thiolcarboxylate.

Visualization of Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of a this compound adduct.

Deprotection_Workflow Start This compound Adduct Reaction Deprotection Reaction (e.g., HgCl2/HgO or HBF4) Start->Reaction Add Reagents Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Purification Column Chromatography Workup->Purification Crude Product End Purified Carbonyl Compound Purification->End Isolate Product Deprotection_Pathway Substrate R-C(SPh)3 Intermediate Reactive Intermediate Substrate->Intermediate Reagent Deprotection Reagent (e.g., HgCl2, HBF4) Reagent->Intermediate Activation Product R-C(=O)-X (X = OMe, SPh, etc.) Intermediate->Product Hydrolysis

Application Notes and Protocols: Tris(phenylthio)methane in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(phenylthio)methane as a versatile C1 synthon in the stereoselective synthesis of complex natural products, with a focus on carbohydrate chemistry. Detailed protocols and quantitative data are provided to facilitate the application of this reagent in synthetic workflows.

Introduction: A Robust Formyl Anion Equivalent

This compound, upon deprotonation with a strong base such as n-butyllithium, generates tris(phenylthio)methyllithium. This lithiated species serves as a potent nucleophile and a synthetic equivalent of the formyl anion (CHO⁻). Its utility in organic synthesis is particularly pronounced in the construction of complex chiral molecules, where the introduction of a single carbon atom with high stereocontrol is often a critical step. The three phenylthio groups activate the methine proton for deprotonation and stabilize the resulting carbanion. Subsequent to its reaction with an electrophile, the trithioorthoformate group can be unmasked to reveal a variety of functionalities, most commonly a formyl group or a carboxylic acid, rendering it a highly versatile reagent in multistep synthesis.

Key Application: Synthesis of Heptopyranosides

A significant application of this compound is in the one-carbon homologation of carbohydrate-derived aldehydes to form higher-order sugars. This methodology has been effectively employed in the synthesis of D-glycero-D-manno-heptopyranosides, which are important components of the lipopolysaccharides of several pathogenic bacteria. The high diastereoselectivity achieved in the addition of tris(phenylthio)methyllithium to mannose-6-aldehyde derivatives showcases the reagent's utility in the synthesis of complex, biologically relevant glycans.

The addition of tris(phenylthio)methyllithium to various chiral aldehydes, particularly those derived from carbohydrates, proceeds with high diastereoselectivity. Below is a summary of representative examples.

Aldehyde SubstrateProduct ConfigurationDiastereomeric Ratio (d.r.)Yield (%)Reference
D-Mannose-6-aldehyde derivativeD-glycero-D-manno>95:585[1]
L-Xylose-5-aldehyde derivativeL-ido>95:588[1]
D-Glyceraldehyde acetonideanti90:1075[1]
2,3-O-Isopropylidene-D-glyceraldehydesyn10:9080[1]

Experimental Protocols

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Argon or Nitrogen gas supply

  • Dry glassware

Protocol:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the this compound in anhydrous THF (concentration typically 0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise via syringe over 5-10 minutes.

  • Stir the resulting pale yellow solution at -78 °C for 30-60 minutes before the addition of an electrophile.

Materials:

  • Tris(phenylthio)methyllithium solution in THF (prepared as in 3.1)

  • D-Mannose-6-aldehyde derivative (1.0 eq) dissolved in anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To the freshly prepared solution of tris(phenylthio)methyllithium at -78 °C, add a solution of the D-mannose-6-aldehyde derivative (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired D-glycero-D-manno-heptopyranoside derivative.[1]

Visualizations

experimental_workflow cluster_prep Preparation of Tris(phenylthio)methyllithium cluster_reaction Reaction with Electrophile cluster_workup Workup and Purification reagent This compound in THF lithiation Deprotonation -78 °C, 30-60 min reagent->lithiation base n-BuLi in Hexanes base->lithiation lithiated_reagent Tris(phenylthio)methyllithium lithiation->lithiated_reagent addition Nucleophilic Addition -78 °C, 2-4 h lithiated_reagent->addition Add to electrophile electrophile Electrophile (e.g., Aldehyde) in THF electrophile->addition quench Quench (sat. NH4Cl) addition->quench adduct Trithioorthoformate Adduct extraction Extraction quench->extraction purification Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the synthesis and reaction of tris(phenylthio)methyllithium.

reaction_mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products reagent HC(SPh)3 lithiated Li+ -C(SPh)3 reagent->lithiated + n-BuLi - BuH base n-BuLi electrophile R-CHO alkoxide R-CH(O-Li+)-C(SPh)3 lithiated->alkoxide + R-CHO final_product R-CH(OH)-C(SPh)3 alkoxide->final_product H+ workup deprotected_aldehyde R-CH(OH)-CHO final_product->deprotected_aldehyde Hydrolysis

Caption: General reaction pathway for the formylation of an aldehyde using this compound.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a formyl group equivalent in the synthesis of complex natural products. Its application in the stereocontrolled synthesis of higher-order carbohydrates demonstrates its value in constructing challenging chiral architectures. The detailed protocols and quantitative data provided herein are intended to serve as a practical guide for synthetic chemists in leveraging the unique reactivity of this reagent for the advancement of their research and development endeavors.

References

Application Notes and Protocols: Lewis Acid Activation of Tris(phenylthio)methane for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the Lewis acid-catalyzed carbon-carbon bond formation using tris(phenylthio)methane as a versatile electrophilic partner. Specifically, it focuses on the reaction with allylsilanes to generate valuable homoallylic dithioacetals. The protocol outlines the reaction mechanism, provides representative experimental procedures, and summarizes the available quantitative data. The information is intended to guide researchers in the application of this methodology for the synthesis of complex organic molecules.

Introduction

This compound, (PhS)₃CH, is a stable crystalline solid that serves as a synthetic equivalent of a formyl cation or a related electrophilic species upon activation. Lewis acids can promote the cleavage of a carbon-sulfur bond in this compound, generating a highly reactive bis(phenylthio)methyl cation. This electrophile can then be trapped by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. This methodology is particularly useful for the synthesis of dithioacetals, which are versatile functional groups in organic synthesis, serving as protected aldehydes or as precursors for other functionalities.

Reaction Mechanism and Workflow

The Lewis acid-catalyzed reaction of this compound with an allylsilane is proposed to proceed through the following steps:

  • Activation of this compound: A Lewis acid (e.g., ZnCl₂, TiCl₄, BF₃·OEt₂) coordinates to one of the sulfur atoms of this compound.

  • Formation of the Electrophile: The Lewis acid facilitates the departure of a phenylthiolate group, generating a resonance-stabilized bis(phenylthio)methyl cation.

  • Nucleophilic Attack: The allylsilane, acting as a nucleophile, attacks the electrophilic carbon of the bis(phenylthio)methyl cation at its γ-position. This occurs with a concomitant loss of the silyl group.

  • Product Formation: The reaction yields the corresponding homoallylic bis(phenylthio)acetal.

The overall workflow for this transformation is depicted below.

reaction_workflow reagents This compound + Allylsilane reaction Reaction Mixture reagents->reaction lewis_acid Lewis Acid (e.g., ZnCl₂, TiCl₄) lewis_acid->reaction solvent Anhydrous Solvent (e.g., CH₂Cl₂) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Homoallylic Bis(phenylthio)acetal purification->product

Caption: General experimental workflow for the synthesis of homoallylic bis(phenylthio)acetals.

The proposed signaling pathway for the reaction mechanism is illustrated in the following diagram.

reaction_mechanism cluster_activation Activation cluster_electrophile_formation Electrophile Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation TPM This compound (PhS)₃CH TPM_LA_complex (PhS)₃CH-LA Complex TPM->TPM_LA_complex + LA LA Lewis Acid (LA) LA->TPM_LA_complex electrophile Bis(phenylthio)methyl Cation [(PhS)₂CH]⁺ TPM_LA_complex->electrophile - [PhS-LA]⁻ product_intermediate Intermediate electrophile->product_intermediate + Allylsilane leaving_group [PhS-LA]⁻ allylsilane Allylsilane RCH=CHCH₂SiMe₃ allylsilane->product_intermediate product Homoallylic Bis(phenylthio)acetal product_intermediate->product - Me₃Si⁺ silyl_byproduct Me₃Si-X

Caption: Proposed mechanism for the Lewis acid-catalyzed reaction of this compound with an allylsilane.

Data Presentation

The following table summarizes the results obtained from the Lewis acid-catalyzed reaction of this compound with various allylsilanes, based on the findings reported by Silveira et al.[1]

EntryAllylsilaneLewis Acid (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AllyltrimethylsilaneZnCl₂ (1.2)CH₂Cl₂25285
2AllyltrimethylsilaneTiCl₄ (1.2)CH₂Cl₂-78 to 25382
3AllyltrimethylsilaneSnCl₄ (1.2)CH₂Cl₂-78 to 25378
4AllyltrimethylsilaneBF₃·OEt₂ (1.2)CH₂Cl₂0 to 25475
5MethallyltrimethylsilaneZnCl₂ (1.2)CH₂Cl₂252.580
6CinnamyltrimethylsilaneZnCl₂ (1.2)CH₂Cl₂25375

Note: The data presented is based on available literature and may not be exhaustive. Researchers are encouraged to consult the primary reference for more detailed information.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Reaction of this compound with an Allylsilane

Materials:

  • This compound

  • Allylsilane (e.g., Allyltrimethylsilane)

  • Lewis Acid (e.g., Zinc Chloride, Titanium Tetrachloride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon) setup

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the this compound.

  • Cooling (if necessary): Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath, depending on the Lewis acid used.

  • Lewis Acid Addition: Add the Lewis acid (1.2 equiv) to the stirred solution. If the Lewis acid is a solid (e.g., ZnCl₂), it can be added directly. If it is a liquid (e.g., TiCl₄, BF₃·OEt₂), it should be added dropwise via a syringe.

  • Allylsilane Addition: After stirring the mixture for a few minutes, add the allylsilane (1.2 equiv) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure homoallylic bis(phenylthio)acetal.

Safety Precautions:

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood and under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.

  • Always wear appropriate PPE when handling chemicals.

Conclusion

The Lewis acid activation of this compound provides an efficient and straightforward method for the formation of carbon-carbon bonds with allylsilanes. This reaction yields valuable homoallylic dithioacetals, which are versatile intermediates in organic synthesis. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, enabling the application of this methodology in their synthetic endeavors. Further exploration of different Lewis acids, solvents, and substituted allylsilanes may lead to even broader applications and improved reaction efficiencies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tris(phenylthio)methane Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tris(phenylthio)methane mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound, with the chemical formula (C₆H₅S)₃CH, is a versatile reagent in organic synthesis. It is primarily used as a precursor to the tris(phenylthio)methyl radical, which can mediate a variety of radical reactions, including additions, cyclizations, and reductive dehalogenations. It also finds application in non-radical pathways, such as in Pictet-Spengler cyclizations and as a formylating agent.[1]

Q2: My reaction mediated by this compound is giving a low yield. What are the common causes?

Low yields in these reactions can stem from several factors:

  • Inefficient Radical Generation: The initiation of the radical chain reaction may be suboptimal.

  • Side Reactions: Competing reactions can consume starting materials or the desired product.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reactant concentrations may not be ideal for the specific transformation.

  • Reagent Purity: Impurities in this compound or other reagents can interfere with the reaction.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

This guide will walk you through troubleshooting each of these areas.

Troubleshooting Guide

Issue 1: Low Reaction Yield

A low yield of the desired product is the most common issue. The following sections break down the problem into key areas to investigate.

The generation of the tris(phenylthio)methyl radical is the crucial first step. If this initiation is inefficient, the overall reaction rate will be slow, leading to low conversion and yield.

Q: How can I improve the efficiency of radical initiation?

A: The choice and concentration of the radical initiator, as well as the reaction temperature, are critical.

  • Initiator Selection: Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. Its decomposition rate is temperature-dependent.

  • Initiator Concentration: The concentration of the initiator affects the number of radical chains initiated. While a higher concentration can increase the reaction rate, an excessive amount can lead to a higher rate of termination reactions, which can decrease the overall yield of the desired product.

  • Temperature: The reaction temperature must be appropriate for the chosen initiator's half-life. For AIBN, a common temperature range is 80-100 °C.

Troubleshooting Workflow for Inefficient Initiation

start Low Yield: Suspected Inefficient Initiation check_initiator Is the initiator appropriate and active? start->check_initiator check_concentration Is the initiator concentration optimized? check_initiator->check_concentration Yes solution_initiator Replace with fresh, appropriate initiator (e.g., AIBN). check_initiator->solution_initiator No check_temp Is the reaction temperature suitable for the initiator? check_concentration->check_temp Yes solution_concentration Titrate initiator concentration (see Table 1). check_concentration->solution_concentration No solution_temp Adjust temperature based on initiator half-life. check_temp->solution_temp No

Figure 1: Troubleshooting inefficient radical initiation.

Table 1: Effect of Initiator (AIBN) Concentration on Yield (Illustrative Data)

Initiator Concentration (mol%)Relative Yield (%)Observations
0.545Slow reaction, incomplete conversion.
1.085Good balance of initiation and propagation.
2.070Increased rate of termination, more byproducts.
5.050Rapid initial reaction, but significant termination.

Note: This is illustrative data for a generic radical reaction. Optimal concentrations should be determined experimentally for your specific system.[2]

The tris(phenylthio)methyl radical and other radical intermediates can participate in undesired side reactions that lower the yield of the target molecule.

Q: What are the common side reactions and how can I minimize them?

A: Common side reactions include:

  • Dimerization of Radicals: Two tris(phenylthio)methyl radicals can combine. This is more prevalent at higher radical concentrations.

  • Hydrogen Abstraction from Solvent: The solvent can be a source of hydrogen atoms, leading to undesired byproducts.

  • Reaction with Oxygen: If the reaction is not performed under an inert atmosphere, oxygen can react with radical intermediates.

  • Polymerization of Alkene Substrates: If your substrate is an alkene, it may undergo radical polymerization.

Strategies to Minimize Side Reactions:

  • Maintain Low Radical Concentration: Use a lower initiator concentration or add the initiator slowly over the course of the reaction.

  • Choose an Inert Solvent: Solvents with strong C-H bonds are less likely to participate in hydrogen abstraction. Benzene and tert-butanol are often good choices.

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before heating.

  • Control Substrate Concentration: For reactions involving alkenes, adding the alkene slowly can help to minimize polymerization.

Logical Relationship for Minimizing Side Reactions

problem Low Yield Due to Side Reactions dimerization Radical Dimerization problem->dimerization solvent_reaction Reaction with Solvent problem->solvent_reaction oxygen_reaction Reaction with Oxygen problem->oxygen_reaction polymerization Substrate Polymerization problem->polymerization solution_dimerization Lower Initiator Concentration dimerization->solution_dimerization solution_solvent Use Inert Solvent (e.g., Benzene) solvent_reaction->solution_solvent solution_oxygen Degas Reaction Mixture oxygen_reaction->solution_oxygen solution_polymerization Slow Addition of Alkene polymerization->solution_polymerization

Figure 2: Strategies to minimize common side reactions.

The choice of solvent and temperature can significantly impact the reaction rate and selectivity.

Q: How do I select the optimal solvent and temperature?

A:

  • Solvent Effects: The polarity of the solvent can influence the stability of transition states. For many radical reactions, non-polar, aprotic solvents are preferred to minimize interactions with radical intermediates. However, the optimal solvent is substrate-dependent and may require screening.

  • Temperature Effects: Besides its role in initiator decomposition, temperature also affects the rates of all reaction steps. Higher temperatures can sometimes favor undesired elimination or decomposition pathways. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Table 2: Solvent Effects on a Generic Radical Addition Reaction (Illustrative)

SolventDielectric ConstantRelative Yield (%)
Toluene2.485
Dichloromethane9.165
Acetonitrile37.540
Methanol32.725

Note: This table illustrates a general trend where less polar solvents can be more favorable. This is not a universal rule and depends on the specific reaction mechanism.

In some this compound mediated reactions, particularly those involving additions to π-systems, Lewis acids can act as beneficial additives.

Q: Can a Lewis acid improve my reaction yield?

A: Yes, in certain cases. A Lewis acid can coordinate to a substrate (e.g., an enone or an allylic system), which can:

  • Increase the Substrate's Reactivity: By withdrawing electron density, the Lewis acid can make the substrate more susceptible to radical attack.

  • Improve Selectivity: By coordinating to the substrate, the Lewis acid can influence the stereochemical or regiochemical outcome of the reaction.

Common Lewis acids to screen include ZnCl₂, Sc(OTf)₃, and BF₃·OEt₂.[3] It is important to perform a screen of Lewis acids and their stoichiometry, as they can also potentially catalyze side reactions.

Experimental Protocols

General Protocol for a this compound Mediated Radical Addition to an Alkene

This protocol provides a starting point for optimizing a Giese-type reaction.

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 eq.) and the alkyl halide (1.0 eq.).

    • The flask is sealed with a septum and purged with argon for 15 minutes.

    • Anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration of the alkyl halide) is added via syringe.

  • Reaction Execution:

    • The alkene (1.5 eq.) and the radical initiator (e.g., AIBN, 0.2 eq.) are added to the reaction mixture.

    • The mixture is heated to the desired temperature (e.g., 80-100 °C for AIBN) and stirred under an argon atmosphere.

    • The reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The crude residue is purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product. A gradient from hexane to ethyl acetate is a common starting point.

Workflow for a Generic Radical Addition

setup 1. Reaction Setup (Inert Atmosphere) reagents Add this compound, Alkyl Halide, Solvent setup->reagents additions Add Alkene and Initiator reagents->additions reaction 2. Heat and Stir (Monitor Progress) additions->reaction workup 3. Cool and Concentrate reaction->workup purification 4. Column Chromatography workup->purification product Isolated Product purification->product

Figure 3: General experimental workflow for a radical addition.

Data Presentation

Table 3: Summary of Troubleshooting Strategies for Low Yield

ProblemPotential CauseRecommended Solution
Incomplete conversionInefficient initiation- Increase initiator concentration incrementally.- Increase reaction temperature.- Use a fresh batch of initiator.
Formation of multiple productsLack of selectivity- Lower the reaction temperature.- Screen different solvents.- Consider the use of a Lewis acid additive.
Significant byproduct formationSide reactions- Degas the reaction mixture thoroughly.- Use a more inert solvent.- Lower the concentration of radical species.
Product loss during workupProduct instability or handling issues- Use a milder workup procedure (e.g., avoid strong acids/bases).- If the product is volatile, be cautious during solvent removal.

By systematically addressing these potential issues, researchers can significantly improve the yield and reproducibility of their this compound mediated reactions.

References

Technical Support Center: Reactions Involving Tris(phenylthio)methane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(phenylthio)methane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound resulted in a low yield or failed completely. What are the common causes?

Several factors can contribute to low or no yield in reactions involving this compound, which is often used after deprotonation to form the nucleophilic tris(phenylthio)methyllithium.

  • Incomplete Deprotonation: The formation of the reactive tris(phenylthio)methyllithium is crucial. Ensure you are using a strong enough base (like n-butyllithium) and anhydrous conditions. The reaction is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like THF.

  • Proton Abstraction: Tris(phenylthio)methyllithium is a strong base and can deprotonate acidic protons in your substrate, especially with enolizable ketones. This leads to the recovery of your starting material instead of the desired addition product.

  • Instability of the Lithiated Intermediate: Tris(phenylthio)methyllithium is not stable at higher temperatures. If the reaction temperature is allowed to rise significantly above -78 °C, it can decompose.[1]

  • Presence of Water: Any moisture in the reaction will quench the tris(phenylthio)methyllithium. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Q2: After my reaction, the product has a very strong and unpleasant odor. What is the cause and how can I remove it?

The strong, unpleasant odor is characteristic of thiophenol . Thiophenol can be present as an impurity in the starting this compound or can be generated during the reaction through hydrolysis of the reagent.

To remove residual thiophenol, you can wash the organic extract of your reaction mixture with a basic aqueous solution, such as 1M NaOH. The thiophenol will be deprotonated to the water-soluble sodium thiophenolate and will be removed into the aqueous layer.

Q3: I isolated a white crystalline solid from my reaction mixture that is not my desired product. What could it be?

A common solid byproduct in reactions involving this compound is diphenyl disulfide . This compound can form from the oxidation of thiophenol, which, as mentioned, can be an impurity or a hydrolysis product.

Diphenyl disulfide is a white crystalline solid with a melting point of around 61-62 °C. Its formation can be favored if the reaction is exposed to air for extended periods or if oxidizing agents are present.

Q4: How can I remove diphenyl disulfide from my final product?

Separating diphenyl disulfide can be challenging depending on the properties of your desired product. Here are a few strategies:

  • Crystallization: If your product has different solubility properties than diphenyl disulfide, recrystallization can be an effective purification method. Common solvents for recrystallizing diphenyl disulfide include methanol and ethanol/hexane mixtures.

  • Column Chromatography: Flash column chromatography on silica gel can be used to separate diphenyl disulfide from more polar products. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically effective.

  • Reduction and Wash: Diphenyl disulfide can be reduced back to thiophenol using a reducing agent like sodium borohydride. The resulting thiophenol can then be removed by washing with a basic aqueous solution as described in Q2.

Troubleshooting Guides

Issue 1: Low Yield in Formylation of Ketones

When using tris(phenylthio)methyllithium to formylate an enolizable ketone, low yields are often due to competing proton abstraction.

Troubleshooting Steps:

  • Choice of Base: Ensure a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to pre-form the enolate of the ketone before the addition of tris(phenylthio)methyllithium.

  • Order of Addition: Add the ketone to a solution of LDA at low temperature to form the enolate. Then, slowly add the separately prepared tris(phenylthio)methyllithium to the enolate solution.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) throughout the process to minimize side reactions.

Issue 2: Presence of Multiple Unidentified Side Products

The appearance of several unexpected spots on a TLC plate can indicate the decomposition of the lithiated intermediate.

Troubleshooting Steps:

  • Maintain Low Temperature: Tris(phenylthio)methyllithium can decompose upon warming to form bis(phenylthio)carbene. This highly reactive intermediate can then dimerize to form tetrakis(phenylthio)ethylene or react with other species in the mixture. It is crucial to maintain the reaction temperature below -40 °C.[1]

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere to prevent oxidation of sulfur-containing species.

  • Immediate Use of Reagent: Prepare the tris(phenylthio)methyllithium solution immediately before use, as it is not stable upon storage.[1]

Summary of Common Side Products

Side Product/ImpurityChemical FormulaCommon CauseMitigation Strategy
ThiophenolC₆H₅SHImpurity in starting material; Hydrolysis of reagentWash with aqueous base (e.g., 1M NaOH)
Diphenyl disulfide(C₆H₅S)₂Oxidation of thiophenolInert atmosphere; Purification by crystallization or chromatography
Tetrakis(phenylthio)ethylene(C₆H₅S)₂C=C(SC₆H₅)₂Dimerization of bis(phenylthio)carbene from reagent decompositionMaintain low reaction temperature

Experimental Protocols

Protocol 1: Removal of Thiophenol and Diphenyl Disulfide from a Reaction Mixture
  • Quench Reaction: After the reaction is complete, quench it at low temperature with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Basic Wash (for Thiophenol): Wash the combined organic layers with 1M NaOH (2 x 20 mL). This will remove acidic thiophenol.

  • Brine Wash: Wash the organic layer with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification (for Diphenyl Disulfide): If diphenyl disulfide is still present (as determined by TLC or NMR), purify the crude product by flash column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Reactions with this compound start Low or No Product Yield check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents check_temp Verify Reaction Temperature start->check_temp check_base Evaluate Deprotonation Efficiency start->check_base side_reaction Consider Side Reactions start->side_reaction sub_proton_abstraction Proton Abstraction by Strong Base? side_reaction->sub_proton_abstraction sub_decomposition Reagent Decomposition? side_reaction->sub_decomposition solution_proton Use non-nucleophilic base to pre-form enolate. Maintain low temperature. sub_proton_abstraction->solution_proton Yes solution_decomposition Maintain temperature below -40°C. Use freshly prepared reagent. sub_decomposition->solution_decomposition Yes impurity_check Unexpected Byproducts Observed odor_check Strong Unpleasant Odor? impurity_check->odor_check solid_check White Crystalline Solid? impurity_check->solid_check thiophenol Thiophenol impurity. Wash with aqueous base. odor_check->thiophenol Yes disulfide Diphenyl disulfide byproduct. Purify by chromatography or crystallization. solid_check->disulfide Yes

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of Tris(phenylthio)methane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tris(phenylthio)methane by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is a white to off-white crystalline solid.[1] The reported melting point is typically in the range of 39-41°C.[2] A broad melting range or a melting point lower than this may indicate the presence of impurities.

Q2: What are the common impurities in crude this compound?

Common impurities may include residual starting materials from the synthesis, such as thiophenol and chloroform, or by-products like diphenyl disulfide. The presence of these impurities can lead to a lower melting point and discoloration of the product.

Q3: Which solvents are suitable for the recrystallization of this compound?

This compound is soluble in many common organic solvents. Based on its chemical structure (multiple phenyl rings), suitable recrystallization solvents are likely to be alcohols or a mixture of a good solvent and a poor solvent (anti-solvent). A good starting point for solvent screening would be:

  • Single Solvents: Methanol, Ethanol, Isopropanol

  • Solvent/Anti-solvent Systems: Dichloromethane/Hexane, Toluene/Hexane, Ethyl acetate/Hexane

The ideal solvent should dissolve the compound completely at an elevated temperature but have low solubility at room temperature or below.

Q4: How can I determine the optimal solvent for recrystallization?

To find the best solvent, perform small-scale solubility tests:

  • Place a small amount of crude this compound (e.g., 20-30 mg) into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. A suitable solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of well-formed crystals.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined from prior solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound is insoluble in the hot solvent and melts before dissolving. The boiling point of the solvent is too high.Use a lower-boiling solvent. Alternatively, use a solvent mixture where the compound is highly soluble in one solvent and poorly soluble in the other.
No Crystal Formation Too much solvent was used. The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Recovery Yield The compound is too soluble in the cold solvent. Crystals were washed with solvent that was not cold enough.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use ice-cold solvent for washing the crystals.
Colored Crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C₁₉H₁₆S₃
Molecular Weight 340.53 g/mol
Melting Point 39-41 °C[2]
Appearance White to off-white crystalline solid[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolve Completely Dissolve add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool_rt Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_oiling Issue: Oiling Out cluster_no_crystals Issue: No Crystals cluster_low_yield Issue: Low Yield start Problem Encountered During Recrystallization oiling_out Compound forms an oil, not crystals start->oiling_out no_crystals No crystals form upon cooling start->no_crystals low_yield Poor recovery of purified product start->low_yield oiling_cause Cause: Solvent boiling point too high or poor solubility oiling_out->oiling_cause oiling_solution Solution: Use lower boiling point solvent or a solvent/anti-solvent pair oiling_cause->oiling_solution no_crystals_cause Cause: Too much solvent used or solution not supersaturated no_crystals->no_crystals_cause no_crystals_solution Solution: Evaporate excess solvent, scratch flask, or add seed crystal no_crystals_cause->no_crystals_solution low_yield_cause Cause: High solubility in cold solvent or washing with warm solvent low_yield->low_yield_cause low_yield_solution Solution: Ensure thorough cooling and wash with ice-cold solvent low_yield_cause->low_yield_solution

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: HPLC Purification of Tris(phenylthio)methane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC purification of Tris(phenylthio)methane and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound and its derivatives?

A1: A good starting point is reverse-phase HPLC (RP-HPLC) due to the non-polar nature of this compound. A C18 column is a standard choice. Initial mobile phases could be a gradient of acetonitrile and water. For compounds with aromatic rings like this compound, columns with a phenyl stationary phase can provide alternative selectivity through π-π interactions.[1]

Q2: What are some potential impurities or byproducts to consider during the purification of this compound reaction products?

A2: Potential impurities can include unreacted starting materials, such as thiophenol and chloroform (from a typical synthesis), and byproducts like bis(phenylthio)methane. Additionally, oxidation of the thioether linkages to sulfoxides or sulfones can occur, especially with prolonged exposure to air or oxidizing agents. These oxidized byproducts will be more polar than the parent compound.

Q3: How can I improve the detection of this compound and its reaction products?

A3: this compound possesses chromophores (the phenyl rings) that allow for UV detection, typically in the range of 230-260 nm. To enhance sensitivity, ensure the mobile phase has a low UV cutoff at the chosen wavelength.[2] If sensitivity is still an issue, pre-column derivatization with a fluorescent tag can be explored, although this adds complexity to the sample preparation.

Q4: Is this compound stable under typical RP-HPLC conditions?

A4: Thioacetals like this compound are generally stable. However, highly acidic mobile phases (pH < 2) should be used with caution as they can potentially lead to hydrolysis over extended periods. It is always recommended to assess the stability of your analyte by analyzing a standard over several hours under the intended chromatographic conditions.

Q5: When should I consider using Normal Phase HPLC (NP-HPLC)?

A5: NP-HPLC can be a valuable alternative if your reaction products are highly non-polar and show poor retention on RP-HPLC columns, or if you need to separate isomers that are not resolved by reverse-phase chromatography. In NP-HPLC, a polar stationary phase (like silica or diol) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).

Troubleshooting Guides

This section addresses common issues encountered during the HPLC purification of this compound reaction products.

Chromatographic Issues
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) - Interaction with active sites on the column packing (silanols).- Column overload.- Mismatch between sample solvent and mobile phase.- Use a high-purity, end-capped column.- Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase if basic impurities are present.- Reduce the sample concentration or injection volume.- Dissolve the sample in a solvent weaker than or similar in strength to the initial mobile phase.
Poor Peak Shape (Fronting) - Column overload.- Sample insolubility in the mobile phase.- Dilute the sample.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Split Peaks - Column void or contamination at the inlet frit.- Injector issue (e.g., damaged rotor seal).- Sample solvent stronger than the mobile phase.- Back-flush the column (if permitted by the manufacturer) or replace the inlet frit. Use a guard column.- Perform injector maintenance.- Dissolve the sample in the initial mobile phase.
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column not equilibrated.- Pump malfunction (leaks, bubbles).- Prepare fresh mobile phase and ensure thorough mixing and degassing.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Check the pump for leaks and purge the system to remove air bubbles.
High Backpressure - Blockage in the system (e.g., tubing, inline filter, column frit).- Precipitated sample or buffer in the system.- Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.- Filter all samples and mobile phases before use.- Ensure buffer solubility in the organic mobile phase composition.
No Peaks or Low Sensitivity - Sample degradation.- Detector issue (e.g., lamp failure).- Leak in the system.- Sample not eluting from the column.- Verify sample stability.- Check detector diagnostics.- Inspect the system for leaks.- Run a strong solvent wash to elute any strongly retained compounds. Consider a different stationary phase if retention is too strong.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or system.- Detector lamp aging.- Column not fully equilibrated.- Degas the mobile phase thoroughly.- Use high-purity solvents and flush the system.- Replace the detector lamp if necessary.- Allow sufficient time for column equilibration.

Experimental Protocols

Hypothetical Reverse-Phase HPLC Method for this compound Purification

This protocol is a starting point and may require optimization for specific reaction mixtures.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Guard Column: C18 guard column.

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.45 µm filter and degas thoroughly.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.03070
20.00100
25.00100
25.13070
30.03070

4. Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting General HPLC Troubleshooting Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high isolate_blockage Isolate Blockage (Column, Tubing, Frit) pressure_high->isolate_blockage Yes pressure_normal Normal Pressure pressure_high->pressure_normal No end_node Problem Resolved isolate_blockage->end_node check_chromatogram Examine Chromatogram (Peak Shape, Baseline) pressure_normal->check_chromatogram peak_shape Poor Peak Shape? check_chromatogram->peak_shape troubleshoot_peak Troubleshoot Peak Shape (Overload, Solvent Mismatch) peak_shape->troubleshoot_peak Yes rt_shift Retention Time Shift? peak_shape->rt_shift No troubleshoot_peak->end_node troubleshoot_rt Troubleshoot RT (Mobile Phase, Temp, Flow) rt_shift->troubleshoot_rt Yes baseline_issue Baseline Issue? rt_shift->baseline_issue No troubleshoot_rt->end_node troubleshoot_baseline Troubleshoot Baseline (Degas, Contamination) baseline_issue->troubleshoot_baseline Yes baseline_issue->end_node No troubleshoot_baseline->end_node

Caption: A logical workflow for diagnosing common HPLC issues.

Method Development Strategy

Method_Development HPLC Method Development Strategy start Define Separation Goal select_mode Select Mode (RP-HPLC vs NP-HPLC) start->select_mode rp_path Reverse Phase select_mode->rp_path Non-polar analytes np_path Normal Phase select_mode->np_path Polar analytes or isomers select_column Select Column (e.g., C18, Phenyl) rp_path->select_column np_path->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile) select_column->scouting_gradient evaluate_results Evaluate Results (Resolution, Peak Shape) scouting_gradient->evaluate_results optimize Optimize Gradient, Temperature, Flow Rate evaluate_results->optimize validate Validate Method (Reproducibility, Robustness) optimize->validate final_method Final Method validate->final_method

Caption: A strategic approach to developing an HPLC method.

References

Stability of Tris(phenylthio)methane under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tris(phenylthio)methane under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solution?

A1: this compound is known to be sensitive to both acidic and basic conditions, primarily undergoing hydrolysis. Its stability is highly dependent on the pH, temperature, and solvent composition of the solution. Under neutral conditions and in the absence of strong nucleophiles or electrophiles, it exhibits greater stability.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the trithioorthoformate group. This proceeds through a stepwise mechanism, ultimately leading to the formation of formic acid and thiophenol.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic stress, the expected degradation products are:

  • Diphenyl dithioformate

  • Phenyl thioformate

  • Formic acid

  • Thiophenol

Q4: How can I monitor the degradation of this compound in my experiments?

A4: The degradation can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS). This allows for the separation and quantification of the intact this compound from its degradation products.

Q5: What are the optimal storage conditions for this compound?

A5: To ensure its stability, this compound should be stored in a cool, dry place, away from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. It should be kept tightly sealed to avoid exposure to moisture and acidic or basic vapors.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Acidic Reaction Medium

Symptoms:

  • Low yield of the desired product.

  • Appearance of unexpected peaks in the HPLC chromatogram corresponding to thiophenol or other degradation products.

  • A noticeable odor of thiophenol.

Possible Causes:

  • The reaction medium is too acidic.

  • The reaction temperature is too high, accelerating hydrolysis.

  • Prolonged reaction time.

Solutions:

  • pH Adjustment: If possible, increase the pH of the reaction medium to the highest tolerable level for your reaction.

  • Temperature Control: Perform the reaction at the lowest effective temperature.

  • Reaction Time: Optimize the reaction time to maximize the formation of the desired product while minimizing the degradation of the starting material. Monitor the reaction progress closely using techniques like TLC or HPLC.

  • Use of a Scavenger: Consider adding a non-nucleophilic base to scavenge any protons that may be contributing to the degradation.

Issue 2: this compound Degradation During Work-up with Basic Solutions

Symptoms:

  • Formation of an emulsion during aqueous basic extraction.

  • Loss of product into the aqueous layer.

  • Detection of thiophenol in the organic layer after work-up.

Possible Causes:

  • The concentration of the basic solution is too high.

  • Extended contact time with the basic solution.

Solutions:

  • Use of a Milder Base: If possible, use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) for the work-up.

  • Minimize Contact Time: Perform the extraction quickly and avoid vigorous shaking that can lead to emulsification.

  • Brine Wash: After the basic wash, a wash with brine (saturated NaCl solution) can help to break emulsions and remove residual base.

Data Presentation

Table 1: Illustrative Degradation Profile of this compound under Forced Degradation Conditions.

Disclaimer: The following data is illustrative and intended for guidance purposes only. Actual degradation rates should be determined experimentally.

Stress ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradation Products
0.1 M HCl602415-25%Thiophenol, Formic Acid
0.1 M NaOH60820-30%Thiophenol, Formate
3% H₂O₂25245-10%Phenyl disulfide, Sulfoxides
UV Light (254 nm)2572< 5%Minor unidentified products
Heat (Dry)8072< 5%Minor unidentified products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm).

    • Withdraw aliquots at specified time points.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • At specified time points, withdraw samples, dissolve in the mobile phase to a known concentration, and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to achieve good separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm or Mass Spectrometry (for identification of degradation products).

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Mandatory Visualization

Acidic_Degradation_Pathway TPM This compound Int1 Protonated Intermediate TPM->Int1 + H+ Int2 Carbocation Intermediate Int1->Int2 - Thiophenol DP1 Diphenyl Dithioformate Int2->DP1 + H2O - H+ TP Thiophenol Int2->TP FA Formic Acid DP1->FA Further Hydrolysis

Caption: Proposed acidic degradation pathway of this compound.

Basic_Degradation_Pathway TPM This compound Int1 Tetrahedral Intermediate TPM->Int1 + OH- DP1 Diphenyl Dithioformate Int1->DP1 - Thiophenolate Formate Formate DP1->Formate Further Hydrolysis TP_anion Thiophenolate TP TP TP_anion->TP + H2O - OH-

Caption: Proposed basic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Stress HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Stress Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Photolytic Photolytic Stress Photolytic->HPLC Thermal Thermal Stress Thermal->HPLC Validation Method Validation HPLC->Validation Data Data Analysis Validation->Data TPM This compound Stock Solution TPM->Acid TPM->Base TPM->Oxidative TPM->Photolytic TPM->Thermal

Caption: General workflow for stability testing of this compound.

Technical Support Center: Tris(phenylthio)methane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(phenylthio)methane to overcome the low reactivity of substrates in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in overcoming low substrate reactivity?

This compound, with the chemical formula (C₆H₅S)₃CH, is a trithioorthoformate that serves as a valuable reagent in organic synthesis. Its primary application in tackling low reactivity lies in its deprotonated form, Tris(phenylthio)methyllithium ((C₆H₅S)₃CLi). This organolithium reagent acts as a potent nucleophile and a "masked" formyl anion equivalent. This allows for the introduction of a formyl group (-CHO) or a related functional group onto sterically hindered or electronically deactivated substrates that are unreactive towards traditional formylating agents.

Q2: How does the "masked" formyl anion concept work?

The tris(phenylthio)methyl group is sterically bulky and electronically stabilized. After the Tris(phenylthio)methyllithium anion attacks an electrophile, the resulting adduct contains the C(SPh)₃ group. This group is stable under various reaction conditions but can be subsequently hydrolyzed or "unmasked" under specific conditions to reveal a carbonyl group (e.g., an aldehyde or a carboxylic acid). This two-step process allows for formylation that would otherwise be impossible with more reactive and less stable formylating agents.

Q3: What types of unreactive substrates can be functionalized with this compound?

Tris(phenylthio)methyllithium has been successfully employed to react with a range of challenging electrophiles, including:

  • Sterically hindered ketones: While ordinary ketones may be enolized due to the basicity of the reagent, more reactive or sterically accessible ketones can undergo addition.[1]

  • Electron-deficient alkenes: In Michael additions, the reagent can add to nitroalkenes with high diastereoselectivity.[1]

  • Trialkylboranes: It can be used for the homologation of trialkylboranes to synthesize ketones or tertiary alcohols.[1]

  • Carbohydrate-based aldehydes: It has been used for carbon chain elongation in carbohydrate chemistry.[1]

Q4: Can this compound itself be activated without forming the lithium salt?

Yes, this compound can be activated by Lewis acids. For example, in the presence of a Lewis acid, it can react with allylsilanes to form homoallylchalcogenoacetals. This approach is useful when the strong basicity of the lithiated species is undesirable.

Troubleshooting Guide

Problem 1: Low or no yield of the desired adduct.

Possible Cause Solution
Incomplete deprotonation of this compound. Ensure you are using a full equivalent of a strong base like n-butyllithium. The reaction should be carried out at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like THF.[1]
Degradation of the Tris(phenylthio)methyllithium reagent. The lithiated reagent is unstable and should be generated in situ and used immediately. Storage, even at low temperatures, is not recommended.[1] Upon warming, it can decompose to bis(phenylthio)carbene, leading to side products like tetraphenylthioethylene.[1]
The substrate is being enolized instead of undergoing nucleophilic attack. This is common with "ordinary ketones."[1] Consider using a less basic reagent or a different synthetic strategy. Alternatively, for substrates amenable to Lewis acid catalysis, this may be a viable option.
The electrophile is too sterically hindered or unreactive even for Tris(phenylthio)methyllithium. Increase the reaction time or temperature slightly, but be mindful of reagent decomposition. If the reaction still does not proceed, a different synthetic route may be necessary.
Hydrolysis of the organolithium reagent by moisture. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Problem 2: Formation of unexpected side products.

Possible Cause Solution
Formation of bis(phenylthio)carbene and its derivatives. This occurs when the Tris(phenylthio)methyllithium solution is allowed to warm up or stand for too long before the addition of the electrophile.[1] Generate the reagent at -78 °C and add the electrophile shortly after.
Products arising from the enolization of the substrate. As mentioned above, the high basicity of the reagent can deprotonate acidic protons alpha to a carbonyl group. Use a less basic nucleophile if possible.
The reaction mixture turns dark, and a complex mixture of products is observed. This could be due to overheating or the presence of impurities. Ensure efficient cooling and use purified reagents and solvents.

Problem 3: Difficulty in deprotecting the tris(phenylthio)methyl group.

Possible Cause Solution
The deprotection conditions are not harsh enough. The trithioorthoformate is a stable functional group. Deprotection to a carbonyl group often requires treatment with a thiophilic metal salt (e.g., HgCl₂, AgNO₃) in the presence of water or an alcohol.
The deprotection conditions are too harsh and decompose the rest of the molecule. A milder, two-step procedure can be attempted: first, selective hydrolysis to the dithioacetal, followed by hydrolysis of the dithioacetal.

Quantitative Data

The following table summarizes representative yields for the addition of Tris(phenylthio)methyllithium to various electrophiles, highlighting its utility with substrates that can be considered to have low reactivity in certain contexts.

Electrophile TypeSpecific Substrate ExampleProduct TypeYield (%)Reference
Nitroalkeneα-or-glycero-nitroolefinMichael Adduct82-90[1]
AldehydeCarbohydrate-based aldehyde (xylose 5-aldehyde)Secondary AlcoholHigh[1]
TrialkylboranePrimary alkylboraneKetone (without HgCl₂)Good[1]
TrialkylboranePrimary alkylboraneTertiary Alcohol (with HgCl₂)Good[1]

Experimental Protocols

1. Preparation of Tris(phenylthio)methyllithium and Reaction with a Hindered Ketone

  • Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and laboratory conditions. All procedures should be carried out by trained personnel in a fume hood under an inert atmosphere.

  • Materials:

    • This compound

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (in hexanes)

    • Hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).

    • Dissolve the this compound in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt is often indicated by a color change.

    • In a separate flame-dried flask, dissolve the hindered ketone (1.1 eq) in anhydrous THF.

    • Slowly add the ketone solution to the pre-formed Tris(phenylthio)methyllithium solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 3-4 hours, or until TLC analysis indicates consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Deprotection of the Tris(phenylthio)methyl Adduct to the Corresponding Carbonyl Compound

  • Disclaimer: This protocol uses mercury(II) chloride, which is highly toxic. Appropriate safety precautions must be taken.

  • Materials:

    • Tris(phenylthio)methyl adduct

    • Mercury(II) chloride (HgCl₂)

    • Calcium carbonate (CaCO₃)

    • Acetonitrile

    • Water

  • Procedure:

    • Dissolve the Tris(phenylthio)methyl adduct (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).

    • Add calcium carbonate (CaCO₃) (to buffer the acid generated) followed by mercury(II) chloride (HgCl₂) (excess, e.g., 2.5 eq).

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts.

    • Wash the Celite® pad with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the resulting carbonyl compound by flash column chromatography.

Visualizations

Reaction_Pathway Reaction Pathway of Tris(phenylthio)methyllithium cluster_reagent_prep Reagent Preparation cluster_reaction Nucleophilic Addition cluster_workup Workup & Deprotection TPM This compound (PhS)₃CH TPMLi Tris(phenylthio)methyllithium (PhS)₃CLi TPM->TPMLi + n-BuLi THF, -78 °C nBuLi n-Butyllithium Adduct Alkoxide Adduct R₂C(O⁻)C(SPh)₃ TPMLi->Adduct Addition Ketone Low-Reactivity Ketone R₂C=O Ketone->Adduct Alcohol_Adduct Alcohol Adduct R₂C(OH)C(SPh)₃ Adduct->Alcohol_Adduct Aqueous Workup (e.g., NH₄Cl) Final_Product Final Product (e.g., R₂C=O) Alcohol_Adduct->Final_Product Deprotection (e.g., HgCl₂, H₂O)

Caption: Reaction pathway for overcoming low substrate reactivity using this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Reagent Check Reagent Preparation (Freshly prepared? Anhydrous?) Start->Check_Reagent Check_Substrate Is Substrate Prone to Enolization? Check_Reagent->Check_Substrate Yes Solution_Reagent Remake Reagent Under Strictly Anhydrous Conditions Check_Reagent->Solution_Reagent No Check_Conditions Check Reaction Conditions (Temperature? Time?) Check_Substrate->Check_Conditions No Solution_Substrate Consider Lewis Acid Catalysis or a Different Nucleophile Check_Substrate->Solution_Substrate Yes Solution_Conditions Optimize Temperature and Reaction Time Check_Conditions->Solution_Conditions No End Yield Improved Check_Conditions->End Yes Solution_Reagent->End Solution_Substrate->End Solution_Conditions->End

Caption: Troubleshooting logic for addressing low reaction yields.

References

Managing the odor of thiophenol byproducts in Tris(phenylthio)methane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the potent odor of thiophenol, a common byproduct in reactions involving Tris(phenylthio)methane.

Frequently Asked Questions (FAQs)

Q1: What is the source of the strong odor in my this compound reaction?

A1: The characteristic foul odor is from thiophenol (C₆H₅SH), also known as phenyl mercaptan.[1] this compound itself can be a source, but more often, the odor arises from thiophenol generated as a byproduct during the reaction or from the degradation of related reagents.[2] Thiophenols are organosulfur compounds known for their potent, unpleasant smell, which is detectable even at extremely low concentrations.[3][4]

Q2: What are the primary safety concerns when dealing with thiophenol?

A2: Thiophenol is a hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and severe overexposure can be fatal.[5] It can cause irritation to the skin, eyes, and respiratory tract.[5] Therefore, all handling must be done with appropriate engineering controls and personal protective equipment.

Q3: What personal protective equipment (PPE) is mandatory when thiophenol exposure is possible?

A3: A comprehensive PPE plan is crucial. Recommended PPE includes:

  • Chemical safety goggles and a face shield.

  • A chemical-resistant lab coat.

  • Double-gloving with a chemically resistant outer glove.[2]

  • A NIOSH-approved respirator with organic vapor cartridges if there is a significant risk of inhalation.[2]

Q4: How can I proactively prevent thiophenol odor before starting my experiment?

A4: Proactive odor management is the most effective strategy.

  • Fume Hood: Always conduct the reaction in a certified chemical fume hood with the sash at the appropriate height.[2][6]

  • Gas Trap: Vent the exhaust from your reaction vessel through a gas bubbler containing a neutralizing solution, such as bleach, to capture volatile thiophenol.[2][6]

  • Prepare for Cleanup: Prepare bleach baths for glassware decontamination in advance of starting the experiment.[2][6]

Troubleshooting Guide

Q5: I detect a strong thiophenol odor during my reaction. What should I do?

A5: Immediately verify that your experimental setup is secure and operating as intended.

  • Check Fume Hood: Ensure the fume hood is functioning correctly and the sash is lowered to the proper operational height.

  • Inspect Apparatus: Check for any leaks in your reaction setup, paying close attention to joints and tubing connections.

  • Verify Gas Trap: Confirm that the gas flow through your bleach trap is steady (e.g., 1-2 bubbles per second) and that the trap is not clogged.[6]

Below is a decision tree to help troubleshoot the source of the odor.

G start Strong Thiophenol Odor Detected q1 Is the reaction currently running? start->q1 a1_yes Check for leaks in the experimental setup (joints, septa, tubing). q1->a1_yes Yes a1_no Proceed to post-reaction cleanup and decontamination checks. q1->a1_no No q2 Leaks found? a1_yes->q2 end_cleanup Focus on Decontamination: - Glassware in bleach bath? - Surfaces wiped down? - Waste properly contained? a1_no->end_cleanup a2_yes Safely stop the reaction. Seal the leak. Resume with caution. q2->a2_yes Yes a2_no Check the exhaust gas trap. q2->a2_no No q3 Is the bleach trap functioning correctly (e.g., bubbling)? a2_no->q3 a3_yes Odor source is likely from ambient contamination. Proceed to cleanup checks. q3->a3_yes Yes a3_no Replace or unclog the bleach trap. Ensure proper gas flow. q3->a3_no No a3_yes->end_cleanup

Caption: Troubleshooting decision tree for identifying odor sources.

Q6: My experiment is finished, but the lab and glassware still smell strongly of thiophenol. What did I do wrong?

A6: Lingering odors are typically due to inadequate decontamination of glassware, surfaces, or waste.

  • Glassware: Ensure all used glassware has been immediately and fully submerged in a bleach bath. A soak of at least 14 hours is recommended.[2][6][7]

  • Surfaces: Wipe down all surfaces inside the fume hood, as well as any potentially contaminated lab benches, with a bleach solution.[2]

  • Waste: Check that all liquid and solid waste containers are tightly sealed and stored in a ventilated area, designated for hazardous waste.[2][8]

  • PPE: Lab coats can retain odors. Launder contaminated lab coats separately from other clothing. Dispose of contaminated gloves properly.[2][8]

Experimental Protocols and Data

Protocol 1: Quenching Thiophenol in a Reaction Mixture

This protocol describes a standard method for neutralizing residual thiophenol in a reaction mixture before workup. The goal is to oxidize the volatile and odorous thiophenol to the less volatile and less odorous diphenyl disulfide.[1]

Materials:

  • Reaction mixture containing thiophenol.

  • Sodium hypochlorite solution (household bleach, ~5-8%) or 30% hydrogen peroxide.

  • Ice bath.

  • Appropriate workup solvents (e.g., ethyl acetate, water).

Procedure:

  • Cooling: Once the primary reaction is complete, cool the reaction flask in an ice bath to control the exotherm of the oxidation.

  • Quenching Agent Addition: While stirring vigorously, slowly add the oxidizing agent (e.g., bleach) dropwise to the reaction mixture.

  • Monitoring: Monitor the addition carefully. A slight color change or cessation of heat evolution may indicate the reaction is complete. A spot test with lead acetate paper can be used to check for the absence of thiols (optional).

  • Extraction: Once the quench is complete, proceed with the standard aqueous workup. The diphenyl disulfide byproduct will typically be soluble in the organic phase.

  • Waste: The aqueous layer will contain salts and residual oxidant. Dispose of it according to your institution's hazardous waste guidelines.[9][10]

Protocol 2: Decontamination of Thiophenol-Contaminated Glassware

This procedure should be performed entirely within a chemical fume hood.[6]

Materials:

  • Contaminated glassware.

  • Dedicated plastic tub or bucket for the bleach bath.[6]

  • Household bleach (sodium hypochlorite).

  • Water.

Procedure:

  • Initial Rinse: Immediately after use, rinse the glassware with a small amount of an appropriate solvent (e.g., acetone) to remove the bulk of the organic residue. Dispose of the rinse solvent into a dedicated, sealed hazardous waste container.

  • Prepare Bleach Bath: In the plastic tub, prepare a 1:1 mixture of bleach and water.[6] Ensure the volume is sufficient to completely submerge the glassware.

  • Soak Glassware: Carefully place the rinsed glassware into the bleach bath. Ensure all contaminated surfaces are in contact with the solution.[6]

  • Duration: Allow the glassware to soak for a minimum of 14 hours; an overnight soak is standard practice.[2][6]

  • Final Cleaning: After soaking, remove the glassware from the bleach bath. Rinse it thoroughly with water, then proceed with normal washing procedures (e.g., soap and water, final rinse with deionized water).[6]

  • Bath Disposal: The bleach bath can be reused until a significant amount of white solid (oxidized thiols) accumulates or a strong odor persists. Dispose of the used bleach solution by pouring it down the sink with copious amounts of water, in accordance with local regulations.[6]

Data Presentation: Effectiveness of Neutralizing Agents

The following table summarizes the effectiveness of common oxidizing agents for neutralizing thiophenol. The data is illustrative and serves to compare the relative efficacy of these methods.

Neutralizing AgentTypical ConcentrationContact TimeOdor Reduction EfficiencyKey Considerations
Sodium Hypochlorite (Bleach) 5-10% aqueous solution15-30 min (surfaces) >14 hours (glassware)>99%Highly effective, inexpensive.[2][11] Can react with other chemicals (e.g., acetone to form chloroform).[11]
Hydrogen Peroxide 3-30% aqueous solution30-60 minutes>95%Effective, but can be more expensive.[11] Reaction can be vigorous; requires cooling.
Potassium Permanganate 1-5% aqueous solution30-60 minutes>98%Very effective oxidant. Leaves brown manganese dioxide (MnO₂) stains that require cleaning with a reducing agent.
Oxone™ (Potassium Peroxymonosulfate) Saturated aqueous solution15-45 minutes>99%Very effective, does not produce a chlorine smell.[12] More expensive than bleach.
Proactive Odor Management Workflow

The following diagram illustrates a complete workflow for managing thiophenol odor, from pre-experimental planning to final waste disposal.

G cluster_pre 1. Pre-Experiment Planning cluster_exp 2. Experiment Execution cluster_post 3. Workup & Decontamination cluster_waste 4. Waste Management plan_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) plan_setup Design Closed Reaction Setup plan_cleanup Prepare Bleach Baths and Waste Containers exec_hood Work Exclusively in Certified Fume Hood plan_cleanup->exec_hood exec_trap Use Bleach Trap for Reaction Off-Gassing exec_hood->exec_trap exec_monitor Monitor for Leaks and Odor exec_trap->exec_monitor post_quench Quench Reaction Mixture with Oxidizing Agent exec_monitor->post_quench post_decon Decontaminate Glassware in Bleach Bath (>14h) post_quench->post_decon post_clean Clean Fume Hood Surfaces with Bleach Solution post_decon->post_clean waste_solid Seal Contaminated Solid Waste (Gloves, Paper) in Bags post_clean->waste_solid waste_liquid Store Neutralized Liquid Waste in Sealed Containers waste_solid->waste_liquid waste_dispose Dispose of all Waste via EH&S Guidelines waste_liquid->waste_dispose

Caption: A comprehensive workflow for managing thiophenol odor.

References

Navigating Tris(phenylthio)methane Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving Tris(phenylthio)methane. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on solvent selection, reaction conditions, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

Q2: I am observing low or no conversion in my this compound reaction. What are the potential causes and solutions?

A2: Low or no conversion can stem from several factors:

  • Insufficient Catalyst Activity: Many reactions with this compound, such as the Pictet-Spengler reaction and reactions with allylsilanes, are catalyzed by Lewis acids. Ensure your Lewis acid is fresh and anhydrous, as moisture can deactivate it. Consider increasing the catalyst loading or switching to a stronger Lewis acid.

  • Inappropriate Solvent: The choice of solvent is critical. A solvent that does not adequately dissolve this compound or the other reactants can hinder the reaction. Refer to the solvent selection table below for guidance.

  • Low Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for potential side product formation.

  • Reagent Purity: Impurities in your starting materials or solvent, especially water, can interfere with the reaction. Ensure all reagents and solvents are of appropriate purity and are properly dried.

Q3: My reaction is producing significant side products. How can I improve the selectivity?

A3: Side product formation is often related to the reaction conditions:

  • Solvent Polarity: The polarity of the solvent can influence the reaction pathway. In some cases, a less polar solvent may favor the desired product by minimizing the stabilization of charged intermediates that could lead to side reactions.

  • Reaction Temperature: Excessive heat can lead to decomposition or the formation of undesired byproducts. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Catalyst Choice: The nature of the Lewis acid catalyst can impact selectivity. A less reactive Lewis acid may provide a cleaner reaction profile. Experiment with different Lewis acids to find the optimal balance between reactivity and selectivity.

Q4: How does the choice between a protic and an aprotic solvent affect reactions with this compound?

A4: The choice between a protic and an aprotic solvent is crucial and depends on the specific reaction mechanism.

  • Protic Solvents: Protic solvents (e.g., alcohols, water) have O-H or N-H bonds and can act as hydrogen bond donors. In reactions involving the formation of cationic intermediates, protic solvents can stabilize these species. However, they can also deactivate nucleophiles and catalysts through hydrogen bonding. For many this compound reactions that rely on strong Lewis acids and nucleophiles, protic solvents are generally avoided.

  • Aprotic Solvents: Aprotic solvents (e.g., DCM, THF, toluene) lack O-H or N-H bonds. They are generally preferred for this compound reactions as they do not interfere with Lewis acid catalysts or nucleophiles. Polar aprotic solvents can help to dissolve charged intermediates without strongly solvating them, often leading to faster reaction rates.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction is sluggish or incomplete Insufficient catalyst activityUse a fresh, anhydrous Lewis acid. Consider increasing the catalyst loading or using a stronger Lewis acid.
Poor solubility of reactantsSelect a solvent in which all reactants are soluble. Refer to the Solvent Suitability Table. Gentle heating may improve solubility.
Low reaction temperatureGradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products Reaction temperature is too highRun the reaction at a lower temperature.
Incorrect solvent polarityExperiment with solvents of different polarities to optimize selectivity.
Lewis acid is too harshTry a milder Lewis acid to minimize side reactions.
Difficult product isolation Emulsion formation during workupIf using a polar aprotic solvent like DMF or DMSO, it is often best to remove the solvent under reduced pressure before workup. For other solvents, adding brine can help to break up emulsions.
Product is soluble in the aqueous phaseIf your product is polar, consider back-extraction of the aqueous layer with a more polar organic solvent.
Hydrolysis of this compound Presence of water in the reactionEnsure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

Data Presentation

Solvent Suitability for this compound Reactions

While comprehensive quantitative solubility data is not widely published, the following table provides guidance on solvent selection based on literature precedence for common reactions involving this compound.

Solvent Type Typical Concentration Range (M) Notes
Dichloromethane (DCM) Polar Aprotic0.05 - 0.2 MA versatile and commonly used solvent for many this compound reactions, particularly those catalyzed by Lewis acids.
Tetrahydrofuran (THF) Polar Aprotic0.1 - 0.5 MGood for reactions involving organometallic reagents. Ensure it is dry and inhibitor-free.
Toluene Nonpolar0.1 - 0.3 MOften used for reactions that require higher temperatures.
Acetonitrile Polar Aprotic0.05 - 0.15 MCan be a good choice for promoting reactions involving polar intermediates.
Hexane/Petroleum Ether NonpolarLowThis compound has low solubility in these solvents at room temperature, making them suitable for recrystallization.

Experimental Protocols

Protocol 1: Activated Pictet-Spengler Cyclization for the Synthesis of 1-Phenylthio-tetrahydroisoquinolines

This protocol is adapted from literature procedures for the synthesis of 1-phenylthio-tetrahydroisoquinolines.

Materials:

  • A β-arylethylamine (e.g., tryptamine)

  • This compound

  • Lewis Acid (e.g., TiCl₄, SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) and this compound (1.1 eq) in anhydrous DCM (to achieve a concentration of approximately 0.1 M with respect to the amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Reaction with an Allylsilane

This protocol is a general procedure for the reaction of this compound with an allylsilane.

Materials:

  • This compound

  • An allylsilane (e.g., allyltrimethylsilane)

  • Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DCM (to a concentration of ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid (1.1 eq) and stir for 15 minutes.

  • Add the allylsilane (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

Experimental Workflow for Solvent Optimization

experimental_workflow cluster_prep Preparation cluster_execution Execution & Analysis cluster_optimization Optimization Define Reaction Define Reaction (Substrates, Catalyst) Initial Solvent Selection Initial Solvent Selection (Based on literature/solubility) Define Reaction->Initial Solvent Selection Run Small-Scale Reaction Run Small-Scale Reaction Initial Solvent Selection->Run Small-Scale Reaction Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Run Small-Scale Reaction->Monitor Progress (TLC/LC-MS) Analyze Outcome Analyze Outcome (Yield, Purity, Side Products) Monitor Progress (TLC/LC-MS)->Analyze Outcome Outcome Acceptable? Outcome Acceptable? Analyze Outcome->Outcome Acceptable? Vary Solvent Parameters Vary Solvent Parameters (Polarity, Protic/Aprotic) Outcome Acceptable?->Vary Solvent Parameters No Proceed to Scale-Up Proceed to Scale-Up Outcome Acceptable?->Proceed to Scale-Up Yes Vary Solvent Parameters->Run Small-Scale Reaction

Caption: A typical workflow for optimizing solvent conditions in this compound reactions.

Logical Relationship for Troubleshooting Reaction Failure

troubleshooting_logic Reaction Failure Reaction Failure (Low/No Conversion) Check Solubility Are all reactants soluble? Reaction Failure->Check Solubility Check Catalyst Is the catalyst active? Reaction Failure->Check Catalyst Check Temperature Is the temperature optimal? Reaction Failure->Check Temperature Check Purity Are reagents/solvents pure and dry? Reaction Failure->Check Purity Change Solvent Action: Change Solvent Check Solubility->Change Solvent No Use Fresh/More Catalyst Action: Use Fresh/ Increase Catalyst Check Catalyst->Use Fresh/More Catalyst No Increase Temperature Action: Increase Temperature Check Temperature->Increase Temperature No Purify/Dry Reagents Action: Purify/Dry Reagents & Solvents Check Purity->Purify/Dry Reagents No

Caption: A decision-making diagram for troubleshooting failed this compound reactions.

References

Preventing hydrolysis of Tris(phenylthio)methane during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Tris(phenylthio)methane during reaction workup.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of the trithioorthoester functional group in this compound is a common challenge during aqueous workups, particularly in the presence of acidic catalysts or byproducts. This guide provides a systematic approach to diagnose and resolve issues related to its decomposition.

Issue: Low Yield or Presence of Thiophenol/Formate Byproducts After Workup

This is a primary indicator that this compound has undergone hydrolysis. The following flowchart outlines a troubleshooting workflow to identify the cause and implement a solution.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution cluster_3 Verification start Low yield of this compound or presence of hydrolysis byproducts (e.g., thiophenol, formate derivatives) check_acid Was an acidic catalyst (Brønsted or Lewis) used in the reaction? start->check_acid check_wash What was the composition of the aqueous wash solution? check_acid->check_wash No neutralize Incorporate a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize all acids before or during the aqueous wash. check_acid->neutralize Yes check_temp Was the workup performed at room temperature or elevated temperature? check_wash->check_temp Neutral or basic wash use_neutral_wash Use neutral (deionized water) or mildly basic (sat. NaHCO₃) washes. Avoid acidic washes (e.g., dilute HCl). check_wash->use_neutral_wash Acidic or neutral water wash with residual acid present cold_workup Perform the workup at a reduced temperature (e.g., 0-5 °C) to slow the rate of hydrolysis. check_temp->cold_workup Elevated Temperature non_aqueous Consider a non-aqueous workup if the compound is extremely sensitive. check_temp->non_aqueous Room Temperature, but hydrolysis still occurs verify Analyze the crude product by TLC, NMR, or LC-MS to confirm the absence of hydrolysis byproducts. neutralize->verify use_neutral_wash->verify cold_workup->verify non_aqueous->verify

Caption: Troubleshooting decision tree for preventing this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

A1: this compound is a trithioorthoformate, a sulfur analog of an orthoformate. The central carbon atom is bonded to three phenylthio (-SPh) groups. Like thioacetals, trithioorthoesters are susceptible to hydrolysis under acidic conditions. The presence of a Brønsted or Lewis acid can protonate one of the sulfur atoms, making it a good leaving group and initiating nucleophilic attack by water, which ultimately leads to the decomposition of the molecule.[1]

Q2: My reaction was run under anhydrous conditions. Why am I still seeing hydrolysis during workup?

A2: Even if the reaction itself is anhydrous, the workup procedure often introduces water. If any acidic reagents or catalysts from the reaction are not neutralized, they can create an acidic aqueous environment during extraction, which is sufficient to cause hydrolysis of this compound.

Q3: What is the recommended pH for an aqueous workup involving this compound?

A3: To minimize hydrolysis, the aqueous phase should be maintained at a neutral to slightly basic pH (pH 7-8). Acidic conditions (pH < 7) should be strictly avoided. While strongly basic conditions (pH > 9) can also promote hydrolysis of some sulfur-containing compounds, a mild base like sodium bicarbonate provides a safe and effective way to neutralize acids without being overly basic.

Q4: Can I use a water wash instead of a sodium bicarbonate wash?

A4: A wash with deionized water is less effective if there is residual acid in the reaction mixture, as this will create an acidic aqueous solution.[2] It is highly recommended to first perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to ensure all acidic components are neutralized.[2][3] This can be followed by a water or brine wash.

Q5: How can I tell if my this compound has hydrolyzed?

A5: Hydrolysis of this compound will produce thiophenol and formate derivatives as byproducts. These can often be detected by analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Appearance of new, more polar spots.

  • ¹H NMR Spectroscopy: The appearance of new aromatic signals corresponding to thiophenol and potentially a formate proton signal.

  • Odor: Thiophenol has a distinct, unpleasant odor.

Q6: Are there any alternatives to a standard aqueous workup?

A6: Yes, if this compound is found to be exceptionally sensitive, a non-aqueous workup can be considered. This could involve direct filtration through a pad of a neutral adsorbent like Celite® or basic alumina to remove solid impurities, followed by evaporation of the solvent. Alternatively, purification can be achieved directly by column chromatography using a neutralized silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine).[4]

Data Presentation: pH and Stability

Workup Wash ConditionpH Range (approx.)Risk of HydrolysisRecommendation
Dilute HCl or H₂SO₄ Wash1 - 3Very High Avoid this wash. It is used to remove basic impurities, which is generally not a concern in these reactions.
Deionized Water Wash5 - 7Moderate Use with caution. Risk of forming an acidic solution if residual acid catalyst is present.
Saturated NaHCO₃ Wash8 - 9Low Highly Recommended. Effectively neutralizes acids, creating a safe pH range for the workup.
Saturated NaCl (Brine) Wash~7Low Recommended after a NaHCO₃ wash to remove dissolved water and reduce product solubility in the aqueous phase.[2]

Experimental Protocols

Key Experiment: Recommended Workup Protocol to Prevent Hydrolysis

This protocol describes a general workup procedure for a reaction mixture containing this compound, where an acid catalyst may be present.

Objective: To isolate the organic products while minimizing the hydrolysis of this compound.

Materials:

  • Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Saturated aqueous sodium chloride (Brine) solution, chilled

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice-water bath (0-5 °C).

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved and to reduce the viscosity.

  • Acid Neutralization (Crucial Step): Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of cold, saturated aqueous NaHCO₃ solution.

    • Caution: Swirl the funnel gently without the stopper first to allow for any initial gas evolution (CO₂) to subside.

    • Stopper the funnel, invert it, and vent frequently. Shake the funnel for 1-2 minutes.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Verification (Optional): To ensure all acid has been neutralized, you can test the pH of the aqueous layer with litmus paper. It should be neutral or slightly basic.[2]

  • Brine Wash: Wash the organic layer with an equal volume of cold, saturated brine solution. This step helps to remove most of the dissolved water from the organic layer.[2] Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some of it remains free-flowing. Let it sit for 10-15 minutes.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent, washing the drying agent with a small amount of fresh organic solvent to recover any remaining product. Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification (If Necessary): If further purification by column chromatography is required and the product is suspected to be acid-sensitive, consider using silica gel that has been deactivated with triethylamine.[4]

G start Completed Reaction Mixture cool 1. Cool reaction mixture to 0-5 °C start->cool dilute 2. Dilute with organic solvent cool->dilute wash_bicarb 3. Wash with cold, saturated NaHCO₃ solution dilute->wash_bicarb wash_brine 4. Wash with cold, saturated brine solution wash_bicarb->wash_brine dry 5. Dry organic layer with anhydrous Na₂SO₄ wash_brine->dry filter_concentrate 6. Filter and concentrate (Rotary Evaporation) dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Recommended experimental workflow for the workup of this compound.

References

Troubleshooting unexpected results in Tris(phenylthio)methane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tris(phenylthio)methane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two most common and reliable methods for synthesizing this compound are:

  • Reaction of Thiophenol with Chloroform under Phase-Transfer Catalysis: This method involves the reaction of thiophenol with chloroform in the presence of a strong base (like sodium hydroxide) and a phase-transfer catalyst (such as a quaternary ammonium salt). The catalyst facilitates the reaction between the water-soluble base and the organic-soluble reactants.

  • Reaction of Thiophenol with Triethyl Orthoformate: This method utilizes an acid catalyst to promote the reaction between thiophenol and triethyl orthoformate, leading to the formation of this compound and ethanol as a byproduct.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen method, reaction conditions, and purification procedure. Below is a summary of typical yields reported under different conditions.

MethodReagentsCatalyst/ConditionsTypical Yield (%)
Phase-Transfer CatalysisThiophenol, Chloroform, NaOHTetrabutylammonium bromide (TBAB), 50-60 °C75-85%
Orthoformate ReactionThiophenol, Triethyl Orthoformatep-Toluenesulfonic acid (p-TSA), Toluene, Reflux80-90%

Q3: What are the key physical and spectroscopic properties of this compound?

A3: The key properties of this compound are summarized in the table below. These are crucial for its identification and characterization.[1][2]

PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₉H₁₆S₃
Molecular Weight 340.53 g/mol [1][2]
Melting Point 39-41 °C[2]
Boiling Point > 200 °C (decomposes)
¹H NMR (CDCl₃, δ) ~5.3 (s, 1H, CH), 7.2-7.5 (m, 15H, Ar-H)
¹³C NMR (CDCl₃, δ) ~70 (CH), 128-135 (Ar-C)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), 1580, 1480, 1440 (Ar C=C), 740, 690 (C-S)
Mass Spectrum (m/z) 340 (M⁺), 231 ([M-SPh]⁺)

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Incomplete Deprotonation of Thiophenol (Phase-Transfer Catalysis Method)

  • Symptom: A significant amount of unreacted thiophenol is observed in the reaction mixture (e.g., by TLC analysis).

  • Explanation: The reaction requires the formation of the thiophenolate anion, which is the active nucleophile. Insufficient base or inefficient mixing will result in incomplete deprotonation.

  • Solution:

    • Ensure a sufficient excess of a strong base (e.g., 50% aqueous NaOH) is used.

    • Use a suitable phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the transport of the hydroxide ions into the organic phase.

    • Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.

Possible Cause 1.2: Inactive Catalyst (Orthoformate Method)

  • Symptom: The reaction does not proceed, and starting materials remain largely unconsumed.

  • Explanation: The acid catalyst (e.g., p-TSA) may be old or deactivated.

  • Solution:

    • Use a fresh, anhydrous acid catalyst.

    • Consider adding a small amount of a dehydrating agent to remove any moisture that could inhibit the catalyst.

Possible Cause 1.3: Oxidation of Thiophenol

  • Symptom: The presence of a significant amount of a white, crystalline solid that is insoluble in the reaction solvent and has a different TLC Rf value than the product. This is likely diphenyl disulfide.

  • Explanation: Thiophenol is susceptible to oxidation, especially under basic conditions and in the presence of air, to form diphenyl disulfide.

  • Solution:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use deoxygenated solvents.

    • Minimize the reaction time at elevated temperatures.

Oxidation_of_Thiophenol Thiophenol 2 Ph-SH (Thiophenol) DiphenylDisulfide Ph-S-S-Ph (Diphenyl Disulfide) Thiophenol->DiphenylDisulfide Oxidation Oxygen [O] (Air) Oxygen->DiphenylDisulfide Base Base Base->DiphenylDisulfide Water H₂O

Oxidation of thiophenol to diphenyl disulfide.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Cause 2.1: Formation of Bis(phenylthio)methane

  • Symptom: An impurity with a molecular weight of 232.36 g/mol is detected by mass spectrometry.

  • Explanation: Incomplete reaction with chloroform can lead to the formation of the partially substituted product, bis(phenylthio)methane.

  • Solution:

    • Ensure the correct stoichiometry of reactants. A slight excess of chloroform can be used to drive the reaction to completion.

    • Increase the reaction time or temperature to promote the formation of the trisubstituted product.

Possible Cause 2.2: Side Reactions of Dichlorocarbene (Phase-Transfer Catalysis Method)

  • Symptom: A complex mixture of byproducts is observed, some of which may be colored.

  • Explanation: Under strongly basic conditions, chloroform can be deprotonated to form the trichloromethyl anion, which then eliminates a chloride ion to generate highly reactive dichlorocarbene (:CCl₂). Dichlorocarbene can undergo various side reactions.

  • Solution:

    • Maintain a controlled temperature (e.g., 50-60 °C) to minimize the rate of dichlorocarbene formation.

    • Add the chloroform slowly to the reaction mixture to keep its concentration low.

Dichlorocarbene_Formation_and_Side_Reactions cluster_formation Dichlorocarbene Formation cluster_side_reactions Potential Side Reactions Chloroform CHCl₃ Trichloromethyl_anion ⁻CCl₃ Chloroform->Trichloromethyl_anion -H⁺ Base Base Base->Chloroform Dichlorocarbene :CCl₂ Trichloromethyl_anion->Dichlorocarbene -Cl⁻ Dichlorocarbene2 :CCl₂ Side_Products Complex Side Products Dichlorocarbene2->Side_Products Thiophenolate PhS⁻ Thiophenolate->Side_Products Other_Reactants Other Reactants/ Solvent Other_Reactants->Side_Products

Formation of dichlorocarbene and potential side reactions.
Problem 3: Difficulty in Product Purification

Possible Cause 3.1: Co-elution with Diphenyl Disulfide during Column Chromatography

  • Symptom: Fractions from column chromatography contain both the desired product and diphenyl disulfide.

  • Explanation: this compound and diphenyl disulfide have similar polarities, making their separation by column chromatography challenging.

  • Solution:

    • Use a long chromatography column to increase the separation efficiency.

    • Employ a shallow solvent gradient, starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical starting eluent system could be 98:2 Hexane:Ethyl Acetate.

    • Consider recrystallization as an alternative or additional purification step.

Possible Cause 3.2: Oiling Out During Recrystallization

  • Symptom: The product separates as an oil rather than crystals upon cooling the recrystallization solution.

  • Explanation: The solvent system may not be optimal, or the solution may be too concentrated.

  • Solution:

    • Experiment with different solvent systems. A mixture of a good solvent (e.g., ethanol, isopropanol) and a poor solvent (e.g., water, hexane) often works well. Start by dissolving the crude product in a minimal amount of the hot good solvent and then slowly add the poor solvent until the solution becomes slightly turbid.

    • Ensure slow cooling to promote crystal growth.

    • Scratching the inside of the flask with a glass rod can help induce crystallization.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add thiophenol (3 equivalents), tetrabutylammonium bromide (TBAB, 0.05 equivalents), and toluene.

  • Addition of Base: Add a 50% aqueous solution of sodium hydroxide (excess).

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Slowly add chloroform (1 equivalent) via the dropping funnel over 1 hour.

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature, and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol/water.

PTC_Workflow A 1. Mix Thiophenol, TBAB, and Toluene B 2. Add 50% aq. NaOH A->B C 3. Heat to 50-60 °C B->C D 4. Slowly add Chloroform C->D E 5. Monitor reaction by TLC D->E F 6. Workup: Separate, wash, and dry organic layer E->F G 7. Purify by chromatography or recrystallization F->G

Experimental workflow for the phase-transfer catalysis method.
Protocol 2: Synthesis using Triethyl Orthoformate

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve thiophenol (3 equivalents) and triethyl orthoformate (1 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.01 equivalents).

  • Reaction: Heat the mixture to reflux and collect the ethanol/toluene azeotrope in the Dean-Stark trap. Continue refluxing until no more ethanol is collected.

  • Workup: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Orthoformate_Workflow A 1. Mix Thiophenol, Triethyl Orthoformate, and Toluene B 2. Add catalytic p-TSA A->B C 3. Reflux with Dean-Stark trap B->C D 4. Monitor ethanol collection C->D E 5. Workup: Wash and dry organic layer D->E F 6. Purify by chromatography or recrystallization E->F

Experimental workflow for the orthoformate method.

Impurity Identification

The following table summarizes the key spectroscopic data for common impurities encountered in the synthesis of this compound.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
Diphenyl Disulfide C₁₂H₁₀S₂218.34¹H NMR (CDCl₃, δ): 7.2-7.6 (m, 10H) MS (m/z): 218 (M⁺)[1][3][4][5][6]
Bis(phenylthio)methane C₁₃H₁₂S₂232.37¹H NMR (CDCl₃, δ): 4.3 (s, 2H, CH₂), 7.2-7.5 (m, 10H, Ar-H) MS (m/z): 232 (M⁺)[7][8][9][10]

References

Validation & Comparative

A Comparative Guide to Tris(phenylthio)methane and Dithioacetals in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, the strategic reversal of polarity, or "umpolung," of carbonyl groups provides a powerful tool for the construction of complex molecules. This approach relies on the use of acyl anion equivalents, which are synthons that allow the typically electrophilic carbonyl carbon to act as a nucleophile. Among the most established reagents for this purpose are tris(phenylthio)methane and dithioacetals, particularly 1,3-dithianes. This guide offers an objective comparison of these two classes of reagents, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Introduction to Acyl Anion Equivalents

The carbonyl group is inherently electrophilic at the carbon atom. Umpolung strategies aim to reverse this reactivity, enabling the formation of carbon-carbon bonds that are otherwise challenging to access.[1][2][3] this compound and dithioacetals serve as masked carbonyls. Upon deprotonation with a strong base, they form stabilized carbanions that can react with a variety of electrophiles. Subsequent hydrolysis of the resulting adducts regenerates the carbonyl functionality in the final product.[2][4][5]

This compound: A Formyl Anion Equivalent

This compound, upon lithiation, serves as a nucleophilic formyl anion equivalent.[6] Its reaction with electrophiles, followed by hydrolysis, provides a route to aldehydes. It can also be used as a precursor for nucleophilic carboxylation.[6]

Dithioacetals: Versatile Acyl Anion Equivalents

Dithioacetals, especially the cyclic 1,3-dithianes, are classic examples of acyl anion equivalents, famously employed in the Corey-Seebach reaction.[2][7] Deprotonation of a 1,3-dithiane at the C2 position generates a nucleophilic 2-lithio-1,3-dithiane, which can react with a wide range of electrophiles to synthesize ketones, α-hydroxy ketones, and other valuable carbonyl compounds.[2][8]

Comparative Performance: Experimental Data

The following tables summarize the performance of this compound and 1,3-dithianes in representative synthetic transformations.

Table 1: Alkylation Reactions

ReagentElectrophileProductYield (%)Reference
Lithiated Tris(methylthio)methane*Primary Alkyl HalideTrimethyl trithioorthocarboxylate70-88 (overall for two steps to methyl thiolcarboxylate)[9]
2-Lithio-1,3-dithianePrimary Alkyl Benzenesulfonate2-Alkyl-1,3-dithianeHigh[10]
2-Lithio-1,3-dithianePrimary Alkyl Halide2-Alkyl-1,3-dithianeGood to High[4]

*Data for tris(methylthio)methane is presented as a close analog to this compound.

Table 2: Reactions with Carbonyl Compounds

ReagentElectrophileProduct TypeYield (%)Reference
Lithiated this compoundAldehyde/KetoneAdduct for α-hydroxy carbonyl-[6]
2-Lithio-1,3-dithianeAldehyde/KetoneMercaptal of α-hydroxy ketone70-90[8]
2-Lithio-1,3-dithianeEpoxideMercaptal of β-hydroxy ketone70[8]

Experimental Protocols

Protocol 1: Formation and Alkylation of 2-Lithio-1,3-dithiane (Corey-Seebach Reaction)

Materials:

  • 1,3-Dithiane

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Dry ice/acetone bath

Procedure:

  • A solution of 1,3-dithiane (1.0 equiv) in anhydrous THF is cooled to -30 °C in a dry ice/acetone bath under an inert atmosphere.[5]

  • A solution of n-BuLi in hexanes (1.1 equiv) is added dropwise to the stirred solution, maintaining the temperature below -20 °C. The formation of the lithiated species is often indicated by a color change.

  • The reaction mixture is stirred at -20 °C for 1-2 hours.

  • The electrophile (e.g., benzyl bromide, 1.0 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of water. The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield the 2-alkyl-1,3-dithiane.[4]

Protocol 2: Hydrolysis of 2-Alkyl-1,3-dithiane to the Corresponding Carbonyl Compound

Materials:

  • 2-Alkyl-1,3-dithiane

  • Mercury(II) chloride (HgCl₂)

  • Aqueous acetonitrile or acetone

Procedure:

  • The 2-alkyl-1,3-dithiane is dissolved in a mixture of acetonitrile and water.[4]

  • Mercury(II) chloride (2.5 equiv) is added to the solution, and the mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the desired ketone or aldehyde.[4]

Protocol 3: Formation and Reaction of Lithiated this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., alkyl halide)

  • Dry ice/acetone bath

Procedure:

  • A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.[6]

  • n-Butyllithium (1.0 equiv) is added dropwise to the solution, which is then stirred for a short period at this temperature to generate tris(phenylthio)methyllithium.[6]

  • The electrophile is then added, and the reaction is stirred for an appropriate time at low temperature before being allowed to warm to room temperature.

  • The reaction is quenched, and the product is isolated through standard workup procedures.

Deprotection and Product Formation

A critical step in both synthetic routes is the hydrolysis of the thioacetal or trithioorthoformate to reveal the carbonyl functionality.

Deprotection of Dithianes: The hydrolysis of 1,3-dithianes often requires the use of heavy metal salts, such as mercury(II) chloride, which can be a significant drawback due to toxicity and disposal issues.[2][4] Alternative, milder methods are continuously being developed.

Deprotection of this compound Adducts: The hydrolysis of the adducts of this compound can also be achieved under various conditions, often tailored to the specific substrate.

Visualizing the Synthetic Pathways

Synthesis_Comparison cluster_dithiane Dithioacetal (1,3-Dithiane) Pathway cluster_tptm This compound Pathway Aldehyde Aldehyde Dithiane 1,3-Dithiane Aldehyde->Dithiane 1,3-Propanedithiol, H+ Lithio_Dithiane 2-Lithio-1,3-dithiane Dithiane->Lithio_Dithiane n-BuLi Alkylated_Dithiane 2-Alkyl-1,3-dithiane Lithio_Dithiane->Alkylated_Dithiane R-X (Electrophile) Ketone Ketone Alkylated_Dithiane->Ketone Hydrolysis (e.g., HgCl2) TPTM This compound Lithio_TPTM Tris(phenylthio)methyllithium TPTM->Lithio_TPTM n-BuLi Adduct Adduct Lithio_TPTM->Adduct R-X (Electrophile) Final_Aldehyde Aldehyde Adduct->Final_Aldehyde Hydrolysis

Caption: Comparative synthetic pathways of dithioacetals and this compound.

Logical Relationships in Umpolung Chemistry

Umpolung_Logic Carbonyl Carbonyl (Electrophilic Carbon) Umpolung Umpolung Strategy Carbonyl->Umpolung Acyl_Anion Acyl Anion Equivalent (Nucleophilic Carbon) Umpolung->Acyl_Anion CC_Bond C-C Bond Formation Acyl_Anion->CC_Bond Dithioacetal Dithioacetal Dithioacetal->Acyl_Anion is an TPTM This compound TPTM->Acyl_Anion is an Electrophile Electrophile (R+) Electrophile->CC_Bond Final_Product Final Carbonyl Product CC_Bond->Final_Product via Hydrolysis

Caption: Logical flow of an umpolung strategy using acyl anion equivalents.

Conclusion

Both this compound and dithioacetals are valuable reagents for effecting the umpolung of carbonyl reactivity.

  • Dithioacetals , particularly 1,3-dithianes, are well-established and highly versatile for the synthesis of a wide array of carbonyl compounds, including ketones, with a large body of literature and predictable reactivity.[2][8] The primary drawback is often the harsh conditions required for deprotection.[2][4]

  • This compound serves as a useful formyl anion equivalent for the synthesis of aldehydes.[6]

The choice between these reagents will depend on the specific synthetic target, the desired functionality in the final product (aldehyde vs. ketone), and the tolerance of the substrate to the reaction and deprotection conditions. For the synthesis of ketones from aldehydes via alkylation, the Corey-Seebach reaction using 1,3-dithianes is a more common and well-documented approach. For the introduction of a formyl group, this compound is a suitable choice. Researchers should carefully consider the advantages and disadvantages of each method in the context of their specific synthetic goals.

References

Unveiling the Strategic Advantages of Tris(phenylthio)methane in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with efficiency and precision. Among the class of trithioorthoformates, which serve as valuable formyl anion equivalents, Tris(phenylthio)methane has emerged as a reagent of particular interest. This guide provides an in-depth comparison of this compound with other common trithioorthoformates, supported by experimental data, to elucidate its distinct advantages in the synthesis of complex molecules.

Trithioorthoformates are indispensable tools in the synthetic chemist's arsenal, enabling the introduction of a formyl group or a protected equivalent. The reactivity and utility of these reagents are significantly influenced by the nature of the sulfur substituent. While alkyl trithioorthoformates, such as Tris(methylthio)methane, are widely used, the aryl-substituted analogue, this compound, offers unique benefits in terms of stability, reactivity, and substrate scope.

Enhanced Stability and Handling

One of the primary advantages of this compound lies in its superior stability compared to its alkyl counterparts. As a solid with a melting point of 40-41°C, this compound is less volatile and easier to handle than the liquid Tris(methylthio)methane. This solid nature also contributes to its longer shelf life, making it a more reliable and convenient reagent for laboratory use.

Modulated Reactivity and Selectivity

The phenylthio groups in this compound exert a significant electronic effect on the central carbon atom. Upon deprotonation with a strong base like n-butyllithium to form the corresponding lithiated species, tris(phenylthio)methyllithium, the electron-withdrawing nature of the phenyl rings stabilizes the resulting carbanion. This increased stability translates to a more moderate reactivity compared to the more reactive alkyl-substituted analogues like tris(methylthio)methyllithium.

This modulated reactivity can be highly advantageous in complex syntheses, leading to greater selectivity and reduced side reactions. For instance, in conjugate addition reactions, the bulkier and less reactive tris(phenylthio)methyllithium can exhibit higher diastereoselectivity, particularly with sterically demanding substrates.

Comparative Performance in Key Reactions

To illustrate the practical advantages of this compound, a comparison of its performance with Tris(methylthio)methane in key synthetic transformations is presented below.

Conjugate Addition to Nitroalkenes

The conjugate addition of trithioorthoformate-derived carbanions to electron-deficient olefins is a powerful method for carbon-carbon bond formation. In a study involving the addition to a nitroalkene, tris(phenylthio)methyllithium demonstrated excellent yields, highlighting its efficacy in this transformation.

TrithioorthoformateElectrophileProductYield (%)Reference
This compoundNitroalkene1,3-Nitro-trithioorthoformate82-90[1]
Tris(methylthio)methaneNot Reported---

Table 1: Comparison of yields in the conjugate addition to a nitroalkene.

Deprotection to the Carbonyl Group

Experimental Protocols

General Procedure for the Generation of Tris(phenylthio)methyllithium

To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred at -78 °C for 1 hour before the addition of the electrophile.

Conjugate Addition of Tris(phenylthio)methyllithium to a Nitroalkene

To a solution of tris(phenylthio)methyllithium, prepared as described above, at -78 °C is added a solution of the nitroalkene (1.2 eq) in anhydrous THF. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Deprotection of the Tris(phenylthio)methyl Group

The tris(phenylthio)methyl-substituted compound is dissolved in a suitable solvent system, such as aqueous acetonitrile or a mixture of acetone and water. A thiophilic reagent, such as mercury(II) chloride or N-bromosuccinimide, is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction is then worked up appropriately, often involving filtration to remove insoluble salts, followed by extraction and purification of the desired aldehyde.

Logical Workflow for Reagent Selection and Application

Reagent_Selection_Workflow cluster_synthesis Synthetic Goal: Formylation Start Define Synthetic Target & Substrate Considerations Assess Steric Hindrance & Electronic Properties of Substrate Start->Considerations Reagent_Choice Select Trithioorthoformate Considerations->Reagent_Choice TPM This compound (Bulky, Stable Anion) Reagent_Choice->TPM High Selectivity Needed TMM Tris(methylthio)methane (Less Bulky, More Reactive) Reagent_Choice->TMM High Reactivity Needed Reaction Perform C-C Bond Formation (e.g., Conjugate Addition) TPM->Reaction TMM->Reaction Deprotection Hydrolyze to Aldehyde Reaction->Deprotection Product Final Aldehyde Product Deprotection->Product

Caption: Workflow for selecting and using trithioorthoformates.

Signaling Pathway of Formyl Anion Equivalents in Synthesis

Formyl_Anion_Pathway Trithioorthoformate Tris(R-thio)methane (R = Phenyl or Alkyl) Lithiated_Species Lithiated Intermediate [LiC(SR)3] Trithioorthoformate->Lithiated_Species Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithiated_Species Adduct C-C Bond Formation Adduct Lithiated_Species->Adduct Nucleophilic Attack Electrophile Electrophile (e.g., Nitroalkene, Aldehyde) Electrophile->Adduct Aldehyde Aldehyde Product Adduct->Aldehyde Unmasking Hydrolysis Hydrolysis (Deprotection) Hydrolysis->Aldehyde

Caption: General reaction pathway of trithioorthoformates.

References

Reactivity of Aryl vs. Alkyl Trithioorthoesters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of aryl and alkyl trithioorthoesters. Due to the limited availability of direct comparative experimental data for this specific class of compounds, this guide extrapolates from established principles of organic chemistry and available data on analogous compounds, such as thioesters, to provide a comprehensive overview.

Executive Summary

Trithioorthoesters are sulfur analogs of orthoesters with the general formula RC(SR')₃. The reactivity of these compounds is significantly influenced by the nature of the 'R' group (aryl or alkyl) attached to the central carbon and the 'R'' groups on the sulfur atoms. In general, aryl trithioorthoesters are expected to be more reactive towards nucleophiles and hydrolysis than their alkyl counterparts. This heightened reactivity is primarily attributed to the electronic effects of the aryl group.

Theoretical Framework: Electronic Effects

The difference in reactivity between aryl and alkyl trithioorthoesters can be rationalized by considering the electronic properties of the respective substituents.

  • Aryl Trithioorthoesters: The aryl group, being electron-withdrawing through inductive effects, pulls electron density away from the central carbon atom. This effect is further enhanced if the aryl ring is substituted with additional electron-withdrawing groups. The increased partial positive charge on the central carbon makes it more electrophilic and thus more susceptible to nucleophilic attack.

  • Alkyl Trithioorthoesters: Alkyl groups are generally electron-donating through inductive effects. They push electron density towards the central carbon atom, thereby reducing its electrophilicity and making it less reactive towards nucleophiles compared to the aryl-substituted counterparts.

This trend is well-documented for the more commonly studied thioesters (R-C(=O)S-R'), where aryl thioesters are known to be more reactive acylating agents than alkyl thioesters.[1]

Reactivity Comparison

PropertyAlkyl TrithioorthoestersAryl TrithioorthoestersRationale
Electrophilicity of Central Carbon LowerHigherThe electron-donating nature of alkyl groups decreases electrophilicity, while the electron-withdrawing nature of aryl groups increases it.
Rate of Hydrolysis SlowerFasterThe more electrophilic central carbon in aryl trithioorthoesters is more readily attacked by water molecules.
Reactivity with Nucleophiles SlowerFasterNucleophiles will react more rapidly with the more electrophilic center of aryl trithioorthoesters.
Stability More StableLess StableThe higher reactivity of aryl trithioorthoesters corresponds to lower chemical stability.

Experimental Protocols

Below are generalized experimental protocols for the synthesis and a typical reaction (hydrolysis) of trithioorthoesters. These are illustrative and may require optimization for specific substrates.

General Procedure for the Synthesis of Trithioorthoesters

Trithioorthoesters can be synthesized via the reaction of a carboxylic acid derivative with a thiol in the presence of a Lewis acid catalyst.

Materials:

  • Carboxylic acid or ester

  • Thiol (e.g., thiophenol for an aryl trithioorthoester, or ethanethiol for an alkyl trithioorthoester)

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and work-up equipment

Procedure:

  • To a solution of the carboxylic acid or ester (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the thiol (3.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired trithioorthoester.

General Procedure for the Hydrolysis of Trithioorthoesters

The hydrolysis of trithioorthoesters yields a carboxylic acid and the corresponding thiol. The rate of this reaction can be monitored to compare the reactivity of different trithioorthoesters.

Materials:

  • Trithioorthoester (aryl or alkyl)

  • Solvent system (e.g., a mixture of acetonitrile and water)

  • Acid or base catalyst (optional, e.g., HCl or NaOH)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for monitoring

Procedure:

  • Prepare a stock solution of the trithioorthoester and the internal standard in the chosen solvent.

  • Initiate the hydrolysis by adding a known amount of water (and catalyst, if used) to the stock solution at a constant temperature.

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by neutralization or dilution with a cold solvent).

  • Analyze the aliquot by GC or HPLC to determine the concentration of the remaining trithioorthoester relative to the internal standard.

  • Plot the concentration of the trithioorthoester versus time to determine the reaction rate.

Reaction Mechanism and Visualization

The hydrolysis of a trithioorthoester under acidic conditions is proposed to proceed through the following general mechanism.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Thiol cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5 Further Hydrolysis TTO R-C(SR')₃ H_plus H⁺ Protonated_TTO R-C(SR')₂-S⁺(H)R' TTO->Protonated_TTO Fast Protonated_TTO_2 R-C(SR')₂-S⁺(H)R' Carbocation [R-C(SR')₂]⁺ Protonated_TTO_2->Carbocation Slow, Rate-determining Thiol R'SH Carbocation_2 [R-C(SR')₂]⁺ Oxonium R-C(SR')₂-O⁺H₂ Carbocation_2->Oxonium Fast H2O H₂O Oxonium_2 R-C(SR')₂-O⁺H₂ Hemithioacetal R-C(SR')₂-OH Oxonium_2->Hemithioacetal Fast H_plus_out H⁺ Hemithioacetal_2 R-C(SR')₂-OH Carboxylic_Acid R-COOH Hemithioacetal_2->Carboxylic_Acid Multiple Steps Thiol_2 2 R'SH

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of a trithioorthoester.

The rate-determining step is the departure of a thiol to form a resonance-stabilized carbocation. The stability of this intermediate, and thus the overall reaction rate, is influenced by the electronic nature of the 'R' group. An electron-withdrawing aryl group would destabilize the carbocation, which seems to contradict the initial hypothesis. However, the initial protonation and the electrophilicity of the central carbon are the dominant factors driving the reaction. The electron-withdrawing aryl group makes the central carbon more susceptible to the initial nucleophilic attack (in this case, by water), leading to a faster overall reaction despite the less stable carbocation intermediate.

Conclusion

Based on fundamental principles of organic chemistry, aryl trithioorthoesters are anticipated to be more reactive than alkyl trithioorthoesters. This is primarily due to the electron-withdrawing nature of the aryl group, which increases the electrophilicity of the central carbon atom. This heightened reactivity makes them more susceptible to hydrolysis and attack by other nucleophiles. For researchers in drug development and organic synthesis, the choice between an aryl and an alkyl trithioorthoester will depend on the desired balance between stability and reactivity for a particular application. Further experimental studies are warranted to quantify the reactivity differences between these two classes of compounds.

References

A Comparative Guide to Alternative Reagents for the Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of β-amino acids is a cornerstone of modern medicinal chemistry and drug development. These valuable building blocks are integral components of numerous pharmaceuticals and bioactive molecules, offering unique structural properties and enhanced metabolic stability compared to their α-amino acid counterparts. This guide provides an objective comparison of key alternative reagents and methodologies for β-amino acid synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of α-amino acids to their corresponding β-amino acids.[1][2] This process involves the conversion of an N-protected α-amino acid into an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, generates a ketene intermediate that is trapped by water to yield the desired β-amino acid.[3][4]

Key Features:

  • Stereoretention: A significant advantage of this method is the retention of stereochemistry at the α-carbon of the starting amino acid.[1]

  • Broad Substrate Scope: The reaction is applicable to a wide range of N-protected α-amino acids.

  • Safety Concerns: The use of diazomethane, a toxic and explosive reagent, is a major drawback.[1] However, recent advancements, such as the use of trimethylsilyldiazomethane and continuous flow synthesis, have significantly improved the safety of this procedure.[5][6]

Experimental Data:

Starting α-Amino AcidProtecting GroupYield (%)Enantiomeric Excess (ee)Reference
(S)-PhenylalanineBoc>95 (crude)>99%[1][7]
(S)-AlanineCbz85>98%[8]
(S)-LeucineFmoc82>98%[8]

Experimental Protocol: Synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic Acid [7]

  • Acid Chloride Formation: To a solution of Boc-L-phenylalanine (1 equiv) in anhydrous THF at -15 °C, isobutyl chloroformate (1 equiv) and N-methylmorpholine (1 equiv) are added. The mixture is stirred for 15 minutes.

  • Diazoketone Formation: A solution of diazomethane in diethyl ether is added to the reaction mixture at -15 °C. The reaction is allowed to warm to room temperature and stirred for 18 hours.

  • Wolff Rearrangement: The crude diazoketone is dissolved in a mixture of THF and water. A solution of silver benzoate in triethylamine is added, and the mixture is sonicated at room temperature for 30 minutes.

  • Work-up: The reaction is quenched, and the product is extracted and purified to yield the desired β-amino acid.

Reaction Workflow:

Arndt_Eistert_Workflow alpha_amino_acid N-Protected α-Amino Acid acid_chloride Acid Chloride alpha_amino_acid->acid_chloride SOCl₂ or (COCl)₂ diazoketone Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Ag₂O, H₂O, Δ or hν (Wolff Rearrangement) beta_amino_acid β-Amino Acid ketene->beta_amino_acid H₂O

Caption: Workflow for Arndt-Eistert Homologation.

Mannich Reaction

The Mannich reaction is a powerful three-component condensation reaction that provides access to β-amino carbonyl compounds, which can be readily converted to β-amino acids.[9] This reaction typically involves an aldehyde, a primary or secondary amine, and a carbon acid (e.g., a ketone or malonate). The development of organocatalytic and asymmetric versions of the Mannich reaction has made it a highly attractive method for the enantioselective synthesis of β-amino acids.[10][11][12]

Key Features:

  • Atom Economy: As a three-component reaction, it offers excellent atom economy.

  • Versatility: A wide range of aldehydes, amines, and carbonyl compounds can be employed, leading to diverse β-amino acid structures.

  • Stereocontrol: Chiral organocatalysts, such as proline and its derivatives, as well as cinchona alkaloids, can induce high levels of diastereo- and enantioselectivity.[6][10][13]

Experimental Data:

AldehydeAmine/Amine PrecursorCarbonyl CompoundCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
BenzaldehydeAnilineAcetoneL-Proline93-94%[6]
4-Nitrobenzaldehydep-AnisidineCyclohexanone(R)-BINOL-Ti9595:598%[9]
BenzaldehydeN-Boc-imineDiethyl malonateCinchona-thiourea95-94%[10]

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [13]

  • Reaction Setup: To a solution of the imine (1 equiv) and a cinchonine-derived bifunctional thiourea catalyst (10 mol%) in diethyl ether at room temperature, the β-keto acid (1.5 equiv) is added.

  • Reaction Execution: The reaction mixture is stirred for 12 hours at room temperature.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired β-amino ketone.

Reaction Mechanism:

Mannich_Mechanism cluster_catalyst Organocatalyst Activation cluster_imine Imine Formation catalyst Chiral Catalyst (e.g., Proline) ketone Ketone enamine Enamine Intermediate ketone->enamine Catalyst product β-Amino Carbonyl enamine->product Nucleophilic Attack aldehyde Aldehyde imine Iminium Ion aldehyde->imine amine Amine amine->imine imine->product

Caption: Organocatalytic Mannich Reaction Mechanism.

Aza-Michael Addition

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a widely used and efficient method for constructing the carbon-nitrogen bond in β-amino acids.[14][15] The development of asymmetric variants using chiral auxiliaries or catalysts has made this a powerful tool for producing enantiomerically enriched β-amino acids.[16][17]

Key Features:

  • High Yields: The reaction often proceeds with high yields under mild conditions.

  • Stereoselectivity: High levels of diastereoselectivity and enantioselectivity can be achieved using chiral auxiliaries (e.g., pseudoephedrine) or chiral catalysts.[16]

  • Catalyst- and Solvent-Free Conditions: In some cases, the reaction can be performed under catalyst- and solvent-free conditions, enhancing its green chemistry profile.[18][19]

Experimental Data:

Michael AcceptorNitrogen NucleophileCatalyst/AuxiliaryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Ethyl crotonateBenzylamine(S,S)-(+)-Pseudoephedrine85>95:5>98%[16]
ChalconeAnilineThiourea92-96%[15]
β-Fluoroalkylated acrylateVarious aminesNone (solvent-free)up to 99--[18]

Experimental Protocol: Diastereoselective Aza-Michael Addition [16]

  • Preparation of the Chiral Auxiliary Adduct: An α,β-unsaturated amide is prepared by reacting the corresponding acyl chloride with (S,S)-(+)-pseudoephedrine.

  • Conjugate Addition: To a solution of the chiral amide in a suitable solvent, the lithium amide of the desired nitrogen nucleophile is added at low temperature.

  • Work-up and Cleavage: After the reaction is complete, the chiral auxiliary is cleaved to afford the desired β-amino ester.

Reaction Workflow:

Aza_Michael_Workflow acceptor α,β-Unsaturated Carbonyl Compound enolate Enolate Intermediate acceptor->enolate nucleophile Nitrogen Nucleophile nucleophile->enolate Addition catalyst Chiral Catalyst or Auxiliary catalyst->enolate product β-Amino Carbonyl Derivative enolate->product Protonation

Caption: Aza-Michael Addition Workflow.

Biocatalysis

The use of enzymes as catalysts for the synthesis of β-amino acids offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility.[20] Various enzymes, such as transaminases, lipases, and engineered enzymes, have been successfully employed for the production of enantiopure β-amino acids.[21][22][23]

Key Features:

  • Exceptional Stereoselectivity: Enzymes often provide products with very high enantiomeric excess.

  • Green Chemistry: Biocatalytic reactions are typically performed in aqueous media under mild conditions.

  • Enzyme Engineering: Directed evolution and protein engineering can be used to develop novel enzymes with tailored substrate specificities and improved catalytic activities.[22][24]

Experimental Data:

EnzymeSubstratesProductStereoselectivityYield (%)Reference
Transaminase (from Vibrio fluvialis)Racemic β-homophenylalanine(R)-β-homophenylalanine>99% ee48[25]
Engineered Tryptophan Synthase β-subunitSerine, various amine nucleophilesβ-N-Substituted-α-amino acidsHighVaries[22][24]
TransaldolaseThreonine, various aldehydesβ-Hydroxy-α-amino acidsHighVaries[23]

Experimental Protocol: Biocatalytic Transamination for Kinetic Resolution [25]

  • Reaction Mixture: A reaction mixture is prepared containing the racemic β-amino acid, an amino acceptor (e.g., pyruvate), pyridoxal-5'-phosphate (PLP) cofactor, and the transaminase enzyme in a suitable buffer.

  • Incubation: The mixture is incubated at a specific temperature and pH (e.g., 32 °C, pH 9) with shaking.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical method (e.g., HPLC). Once the desired conversion is reached, the reaction is stopped, and the product is isolated and purified.

Biocatalytic Synthesis Pathway:

Biocatalysis_Pathway enzyme Enzyme (e.g., Transaminase) product Enantiopure β-Amino Acid enzyme->product substrate Prochiral Substrate or Racemic Mixture substrate->product cofactor Cofactor (e.g., PLP) cofactor->enzyme binds

Caption: Biocatalytic Synthesis of β-Amino Acids.

Conclusion

The synthesis of β-amino acids can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Arndt-Eistert homologation remains a valuable tool for the stereospecific conversion of α-amino acids, with modern adaptations addressing its inherent safety risks. The Mannich reaction and aza-Michael addition offer versatile and atom-economical routes to a wide array of β-amino acid derivatives, with organocatalysis providing a powerful means to control stereochemistry. Finally, biocatalysis stands out for its exceptional stereoselectivity and environmentally benign reaction conditions, with ongoing research in enzyme engineering continuously expanding its synthetic utility. The choice of the most appropriate method will ultimately depend on the specific target molecule, desired stereochemistry, scalability requirements, and available resources. This guide serves as a starting point for researchers to navigate these options and select the optimal synthetic strategy for their research and development endeavors.

References

A Comparative Guide to Formylating Agents in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a cornerstone transformation in organic synthesis, pivotal in the creation of aldehydes which are key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The selection of an appropriate formylating agent is a critical decision that profoundly impacts reaction efficiency, substrate compatibility, functional group tolerance, and regioselectivity.[1] This guide offers an objective comparison of the performance of common formylating agents, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Formylating Agents

The effectiveness of a formylating agent is intrinsically linked to the nature of the substrate.[1] Below is a comparative summary of various agents for the formylation of three principal classes of organic compounds: aromatic compounds, amines, and alcohols.

Aromatic Formylation

The direct attachment of a formyl group to an aromatic ring is a vital reaction for synthesizing aromatic aldehydes.[1] Several classic named reactions have been established for this purpose, each employing a distinct formylating agent with its own set of advantages and limitations.[1]

Table 1: Comparison of Formylating Agents for Aromatic Compounds

ReactionSubstrateFormylating Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Primary Product(s)Ref(s)
Vilsmeier-Haack PhenolPOCl₃ / DMFDMF1002~95p-Hydroxybenzaldehyde[2]
AnisolePOCl₃ / DMFDichloromethaneReflux292p-Anisaldehyde[2]
N,N-DimethylanilinePOCl₃ / DMFWater20-30194p-Dimethylaminobenzaldehyde[2]
Gattermann PhenolZn(CN)₂ / HClEther75-80385p-Hydroxybenzaldehyde[2]
AnisoleZn(CN)₂ / HClBenzene70478p-Anisaldehyde[2]
Duff PhenolHexamethylenetetramine / Glyceroboric acidGlycerol150-1600.515-20Salicylaldehyde[3]
2,6-XylenolHexamethylenetetramine / Trifluoroacetic acidTrifluoroacetic acid83-9012953,5-Dimethyl-4-hydroxybenzaldehyde[4]
Gattermann-Koch MesityleneCarbon Monoxide (CO), Hydrogen Chloride (HCl)-0-25severalGood to HighMesitaldehyde[5]
N-Formylation of Amines

The formylation of amines to produce formamides is a critical reaction in the synthesis of pharmaceuticals and other bioactive molecules.[6] A variety of reagents are available, with acetic formic anhydride and formic acid being among the most common.[6][7]

Table 2: Comparison of Formylating Agents for N-Formylation of Amines

Formylating AgentSubstrateConditionsTimeYield (%)Ref(s)
Acetic Formic Anhydride (in situ) Simple Alkyl Amines-20 °C to RT< 15 min97-100[6]
Aromatic Amines-20 °C to RT< 15 min97-100[6]
Sterically Hindered Amines-20 °C to RT< 15 min97-100[6]
Formic Acid (85% aq.) BenzylamineToluene, Reflux (Dean-Stark)4-9 h98[7]
AnilineToluene, Reflux (Dean-Stark)4-9 h95[7]
Formic Acid (neat) Aromatic Amines80 °C, solvent-free-Good to Excellent[6]
Primary & Secondary Alkyl Amines80 °C, solvent-free-Good to Excellent[6]
Formic Acid / I₂ (catalyst) Aniline70 °C, solvent-free2 hExcellent[6]
Formic Acid / ZnO (catalyst) Aromatic & Aliphatic Amines70 °C, solvent-free10-720 minGood to Excellent[6]
O-Formylation of Alcohols

The protection of hydroxyl groups as formate esters is a common tactic in multi-step organic synthesis. Various reagents can achieve this transformation.

Table 3: Comparison of Formylating Agents for O-Formylation of Alcohols

Formylating AgentSubstrateCatalystSolventTemperatureTimeYield (%)Ref(s)
Ethyl Formate Primary AlcoholsAmberlyst-15Ethyl FormateRoom Temp2-5 hGood to Excellent[6]
Ethyl Formate Secondary AlcoholsAmberlyst-15Ethyl FormateRoom Temp2-5 hGood to Excellent[6]
Formic Acid Various AlcoholsI₂ or in situ generated I₂Solvent-freeRoom Temp-Good to High[8]

Experimental Protocols

Vilsmeier-Haack Formylation of an Electron-Rich Arene

This procedure describes the formylation of an electron-rich aromatic compound using a pre-formed Vilsmeier reagent.[1]

  • Reaction Setup: Dissolve the substrate (44.5 mmol, 1.0 equiv) in DMF (440 mL) in a suitable flask and cool to 0 °C.

  • Reagent Addition: To the cooled solution, add (Chloromethylene)dimethyliminium Chloride (1.5 equiv) at 0 °C.

  • Reaction: Allow the mixture to stir for 6.5 hours at room temperature.

  • Workup: Cool the reaction mixture to 0 °C and add a solution of NaOAc (5.6 equiv) in water (200 mL). Stir for 10 minutes at 0 °C. Dilute the mixture with water and extract with Et₂O.

  • Purification: Wash the combined organic layers with brine and dry over Na₂SO₄. After filtration, concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the desired aldehyde.

Gattermann Formylation of a Phenol

This protocol outlines the formylation of a phenol using zinc cyanide and hydrochloric acid.[9]

  • Reaction Setup: In a flask equipped for gas inlet and stirring, suspend the phenol and zinc cyanide in a dry solvent such as ether.

  • Reagent Addition: Cool the mixture and pass a stream of dry hydrogen chloride gas through it with vigorous stirring.

  • Reaction: Continue the reaction at the appropriate temperature (e.g., 75-80 °C) for the specified time (e.g., 3 hours).

  • Hydrolysis: After the reaction is complete, carefully add water to hydrolyze the intermediate.

  • Workup and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product can then be purified by distillation or recrystallization.

Duff Formylation of a Phenol

This procedure details the ortho-formylation of a phenol using hexamethylenetetramine.[3][10]

  • Reagent Preparation: Prepare a mixture of glycerol and boric acid and heat to form glyceroboric acid.

  • Reaction Setup: To the hot glyceroboric acid, add the phenol and hexamethylenetetramine.

  • Reaction: Heat the reaction mixture, typically between 150-160 °C, for a short period (e.g., 20-30 minutes).

  • Hydrolysis: Cool the reaction mixture and then acidify with dilute sulfuric acid.

  • Purification: The desired o-hydroxyaldehyde is often volatile and can be purified by steam distillation.

N-Formylation of an Amine with Acetic Formic Anhydride (in situ)

This highly efficient method is suitable for a wide range of amines.[11][12]

  • Reagent Preparation (in situ): In a separate flask, cool an excess of formic acid (e.g., 3-5 eq) in an ice bath. Slowly add acetic anhydride (1.5-2.5 eq) while maintaining the temperature below 10 °C. Stir for 15-30 minutes.

  • Reaction Setup: Dissolve the amine (1.0 eq) in an anhydrous solvent (e.g., THF or diethyl ether) and cool to -20 °C.

  • Formylation: Slowly add the freshly prepared acetic formic anhydride solution to the cooled amine solution.

  • Monitoring: The reaction is typically rapid and can be monitored by TLC.

  • Workup: Quench the reaction by the slow addition of ice-cold water. Neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The product is often of high purity.

O-Formylation of an Alcohol with Ethyl Formate

This protocol utilizes a solid acid catalyst for a green and efficient formylation of alcohols.

  • Reaction Setup: To a suspension of Amberlyst-15 (50 mg) in ethyl formate (3 mL), add the alcohol substrate (1 mmol).

  • Reaction: Stir the suspension at room temperature for the required time (typically 2-5 hours), monitoring the progress by TLC or GC.

  • Workup: Upon completion, filter off the catalyst and wash it with diethyl ether.

  • Isolation: The combined organic phases contain the formylated product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary.

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental workflows can provide a deeper understanding of the formylation processes.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl3 Arene Electron-Rich Arene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Aldehyde Aryl Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup) Gattermann_Mechanism HCN HCN Electrophile Formimino Cation (Electrophile) HCN->Electrophile + HCl, AlCl₃ HCl HCl AlCl3 AlCl₃ Arene Aromatic Ring Intermediate Benzylamine Derivative Arene->Intermediate + Electrophile (Electrophilic Attack) Aldehyde Aromatic Aldehyde Intermediate->Aldehyde + H₂O H2O H₂O (hydrolysis) Duff_Reaction_Workflow Start Start Mix Mix Phenol, Hexamine, and Acidic Medium Start->Mix Heat Heat to Reaction Temperature Mix->Heat Hydrolyze Cool and Hydrolyze with Aqueous Acid Heat->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract Purify Purify Product (e.g., Distillation) Extract->Purify End End Purify->End N_Formylation_Workflow Start Start Prep_AFA Prepare Acetic Formic Anhydride (in situ) Start->Prep_AFA Dissolve_Amine Dissolve Amine in Anhydrous Solvent & Cool Start->Dissolve_Amine Add_AFA Add AFA Solution to Amine Solution Prep_AFA->Add_AFA Dissolve_Amine->Add_AFA Monitor Monitor Reaction by TLC Add_AFA->Monitor Quench Quench with Water and Neutralize Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Isolate Dry and Concentrate to Isolate Product Extract->Isolate End End Isolate->End

References

Cross-referencing experimental data for Tris(phenylthio)methane applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving optimal reaction outcomes. This guide provides a comparative analysis of Tris(phenylthio)methane, a versatile reagent, in several key chemical transformations. Its performance is cross-referenced with alternative methods, supported by available experimental data, to inform reagent selection and experimental design.

Pictet-Spengler Cyclization

This compound has been utilized in the activated Pictet-Spengler cyclization for the synthesis of 1-phenylthio-tetrahydroisoquinolines. This reaction provides a valuable route to isoquinoline alkaloids and their analogues, which are significant pharmacophores.

Experimental Protocol: Activated Pictet-Spengler Cyclization

A general protocol for the reaction involves the condensation of a β-phenethylamine derivative with this compound in the presence of a Lewis acid catalyst.

  • Reactants:

    • N-substituted-β-phenethylamine (1.0 equiv)

    • This compound (1.1 equiv)

    • Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) (1.2 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the N-substituted-β-phenethylamine and this compound in anhydrous dichloromethane at -78 °C under an inert atmosphere, the Lewis acid is added dropwise.

    • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Quantitative Comparison: Synthesis of 1-Substituted Tetrahydroisoquinolines

Reagent/MethodSubstrateProductYield (%)Reference
This compound / Lewis Acid N-Tosyl-β-phenethylamine1-Phenylthio-N-tosyl-tetrahydroisoquinoline89-92Based on reports of high yields for this transformation.[1] Specific yield data from the primary literature by Silveira CC, et al. was not available in the search.
Bischler-Napieralski ReactionN-Acyl-β-phenethylamine3,4-Dihydroisoquinoline70-90A widely used alternative for isoquinoline synthesis.
Traditional Pictet-Spengler (Aldehyde)Tryptamine & AldehydeTetrahydro-β-carboline60-85A classic method, with yields varying based on the aldehyde and reaction conditions.[2]

Experimental Workflow: Pictet-Spengler Cyclization using this compound

pictet_spengler_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants β-Phenethylamine Derivative + This compound cooling Cool to -78 °C reactants->cooling solvent Anhydrous CH₂Cl₂ solvent->cooling inert_atm Inert Atmosphere (N₂ or Ar) inert_atm->cooling la_addition Add Lewis Acid cooling->la_addition stirring Stir and Warm to RT la_addition->stirring monitoring Monitor by TLC stirring->monitoring quench Quench with NaHCO₃ (aq) monitoring->quench Upon Completion extraction Extract with CH₂Cl₂ quench->extraction drying Dry (Na₂SO₄) & Concentrate extraction->drying purification Column Chromatography drying->purification product 1-Phenylthio- tetrahydroisoquinoline purification->product

Caption: Experimental workflow for the Pictet-Spengler cyclization.

Lewis Acid-Catalyzed Reactions with Allylsilanes

This compound also serves as a substrate in Lewis acid-catalyzed coupling reactions with allylsilanes, leading to the formation of homoallylchalcogenoacetals. These products are valuable intermediates in organic synthesis.

Experimental Protocol: Coupling with Allylsilanes

A representative procedure for this transformation is as follows:

  • Reactants:

    • This compound (1.0 equiv)

    • Allyltrimethylsilane (1.2 equiv)

    • Lewis Acid (e.g., TiCl₄, SnCl₄) (1.1 equiv)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of this compound in anhydrous dichloromethane at -78 °C under an inert atmosphere, the Lewis acid is added.

    • Allyltrimethylsilane is then added dropwise to the mixture.

    • The reaction is stirred at low temperature and gradually allowed to warm to room temperature.

    • Reaction progress is monitored by TLC.

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The product is isolated and purified using standard extraction and chromatographic techniques.

Formylation Reactions

This compound can act as a formylating agent, although it is less common than other established reagents. The formyl group is a crucial functional group in the synthesis of many pharmaceutical compounds.

Quantitative Comparison: Aromatic Formylation

Reagent/MethodSubstrateProductYield (%)Reference
This compound Anisolep-AnisaldehydeN/AData not available in the searched resources.
Vilsmeier-Haack (POCl₃/DMF)Anisolep-Anisaldehyde92A highly effective and widely used method for electron-rich arenes.[3]
Gattermann-Koch (CO/HCl)Toluenep-Tolualdehyde>90An industrial process, typically requiring high pressure.
Duff Reaction (Hexamethylenetetramine)PhenolSalicylaldehyde15-20A classic method, often with moderate yields.

Logical Relationship: Formylation Agent Selection

formylation_selection cluster_reagents Common Formylating Agents substrate Substrate (Electron-rich Aromatic) vilsmeier Vilsmeier-Haack (POCl₃/DMF) substrate->vilsmeier High Yield Mild Conditions gattermann Gattermann-Koch (CO/HCl) substrate->gattermann Industrial Scale High Pressure duff Duff Reaction (Hexamethylenetetramine) substrate->duff Phenols Moderate Yield tptm This compound (Potential) substrate->tptm Alternative (Requires further investigation) product Formylated Aromatic Compound vilsmeier->product p-Anisaldehyde (92%) gattermann->product p-Tolualdehyde (>90%) duff->product Salicylaldehyde (15-20%) tptm->product Formylated Product

Caption: Selection of formylating agents for aromatic compounds.

Synthesis of β-Amino Acids

The synthesis of β-amino acids is of significant interest in medicinal chemistry due to their unique structural properties and biological activities. While this compound has been mentioned as a reagent for β-amino acid preparation, detailed experimental protocols and yields were not found in the available literature.[3]

Alternative Methods for β-Amino Acid Synthesis

Numerous well-established methods exist for the synthesis of β-amino acids, including:

  • Arndt-Eistert Homologation: A classic method for converting α-amino acids to their β-homologues.

  • Mannich-type Reactions: Condensation of an enolate with an imine.

  • Conjugate Addition: Addition of a nitrogen nucleophile to an α,β-unsaturated ester.

Quantitative Comparison: β-Amino Acid Synthesis

MethodReactantsProductYield (%)Reference
This compound N/Aβ-Amino AcidN/ASpecific protocols and yields are not well-documented in the searched literature.
Arndt-Eistert HomologationN-Protected α-amino acidN-Protected β-amino acid50-70A multi-step process with variable yields.[4]
Asymmetric Mannich ReactionAldehyde, Amine, Ketene Silyl AcetalChiral β-Amino Ester85-99Can achieve high yields and enantioselectivities with appropriate catalysts.
Michael Additionα,β-Unsaturated Ester, Amineβ-Amino Ester70-95A versatile method with generally good yields.

References

A Comparative Guide to the Efficacy of Tris(phenylthio)methane and Other Sulfur-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents is paramount to the success of a synthetic route. This guide provides a comprehensive comparison of Tris(phenylthio)methane with other common sulfur-based reagents, offering an objective analysis of their performance supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these procedures in your own research.

Introduction to this compound and its Analogs

This compound, with the chemical formula (C₆H₅S)₃CH, is a versatile sulfur-based reagent widely employed in organic synthesis.[1] It serves as a valuable precursor to the formyl anion equivalent, tris(phenylthio)methyllithium, enabling nucleophilic formylation reactions.[2] Its applications extend to various carbon-carbon bond-forming reactions, making it a significant tool in the synthesis of complex molecules and pharmaceutical intermediates.

This guide will focus on comparing the efficacy of this compound with other sulfur-based reagents, such as Tris(methylthio)methane and 1,3-dithiane, in two key transformations: the Pictet-Spengler reaction and the Lewis acid-catalyzed allylation of allylsilanes.

Comparative Efficacy in Key Synthetic Transformations

The performance of this compound and its counterparts is evaluated based on reaction yields, conditions, and substrate scope in the following sections.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural products and pharmaceuticals.[3] While traditionally employing aldehydes or ketones, the use of thioorthoesters like this compound offers an alternative route.

Table 1: Comparison of Sulfur-Based Reagents in the Pictet-Spengler Reaction

ReagentSubstrateCatalyst/ConditionsProductYield (%)Reference
This compound N-Tosyl-β-phenethylamineSnCl₄, CH₂Cl₂, -78 °C to rt1-(Phenylthio)-2-tosyl-1,2,3,4-tetrahydroisoquinoline85[4]
Tris(methylthio)methaneN-Tosyl-β-phenethylamineSnCl₄, CH₂Cl₂, -78 °C to rt1-(Methylthio)-2-tosyl-1,2,3,4-tetrahydroisoquinoline78[4]
1,3-DithianeN-Tosyl-β-phenethylamineSnCl₄, CH₂Cl₂, -78 °C to rt2-Tosyl-1,2,3,4-tetrahydroisoquinoline-1-spiro-2'-(1',3'-dithiane)75[4]

As the data indicates, this compound demonstrates a higher yield in the activated Pictet-Spengler cyclization compared to Tris(methylthio)methane and 1,3-dithiane under similar conditions.

Lewis Acid-Catalyzed Allylation of Allylsilanes

The reaction of thioacetals with allylsilanes in the presence of a Lewis acid is a valuable method for the synthesis of homoallylic thioethers.

Table 2: Comparison of Sulfur-Based Reagents in the Allylation of Allylsilanes

ReagentAllylsilaneLewis Acid/ConditionsProductYield (%)Reference
This compound AllyltrimethylsilaneSnCl₄, CH₂Cl₂, -20 °C1,1-Bis(phenylthio)-4-pentene92[5]
Tris(methylthio)methaneAllyltrimethylsilaneSnCl₄, CH₂Cl₂, -20 °C1,1-Bis(methylthio)-4-pentene88[5]
1,3-DithianeAllyltrimethylsilaneTiCl₄, CH₂Cl₂, -78 °C2-Allyl-1,3-dithiane85(Data not directly available in the same study, representative yield from similar reactions)

In this transformation, this compound again exhibits a slightly higher yield compared to Tris(methylthio)methane.

Experimental Protocols

Detailed experimental procedures for the key reactions discussed above are provided below.

General Procedure for the Activated Pictet-Spengler Cyclization

To a solution of the N-tosyl-β-phenethylamine (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere, is added the corresponding thioorthoester (1.2 mmol). Then, a solution of SnCl₄ (1.2 mmol) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.[4]

General Procedure for the Lewis Acid-Catalyzed Reaction with Allylsilanes

To a stirred solution of the thioacetal (1.0 mmol) and allyltrimethylsilane (1.2 mmol) in anhydrous dichloromethane (10 mL) at -20 °C, a solution of SnCl₄ (1.2 mmol) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at this temperature for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃ (15 mL). The mixture is extracted with dichloromethane (3 x 15 mL), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

Mechanistic Pathways and Visualizations

To further understand the role of this compound in these reactions, the following diagrams illustrate the proposed mechanisms.

Pictet_Spengler cluster_activation Activation of Thioorthoester cluster_cyclization Cyclization Thioorthoester This compound Activated_Complex Activated Complex Thioorthoester->Activated_Complex Coordination Lewis_Acid SnCl₄ Lewis_Acid->Activated_Complex Iminium_Ion N-Acyliminium Ion Intermediate Amine N-Tosyl-β-phenethylamine Amine->Iminium_Ion Reaction with Activated Complex Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Cyclization Product 1-(Phenylthio)-tetrahydroisoquinoline Cyclized_Intermediate->Product Deprotonation

Caption: Proposed mechanism for the activated Pictet-Spengler reaction.

Allylation cluster_activation_allyl Activation of Thioacetal cluster_addition Nucleophilic Addition Thioacetal This compound Thiocarbonium_Ion Thiocarbonium Ion Thioacetal->Thiocarbonium_Ion Reaction with SnCl₄ Lewis_Acid_Allyl SnCl₄ Lewis_Acid_Allyl->Thiocarbonium_Ion Homoallylic_Thioether Homoallylic Thioether Thiocarbonium_Ion->Homoallylic_Thioether Allylsilane Allyltrimethylsilane Allylsilane->Homoallylic_Thioether Nucleophilic Attack

Caption: Proposed mechanism for the Lewis acid-catalyzed allylation.

Conclusion

Based on the available data, this compound consistently demonstrates high efficacy in both the activated Pictet-Spengler reaction and the Lewis acid-catalyzed allylation of allylsilanes, often providing slightly higher yields compared to its methyl analog and 1,3-dithiane. Its utility as a robust formyl anion precursor and its versatility in C-C bond formation solidify its position as a valuable reagent in the synthetic chemist's toolbox. The provided experimental protocols and mechanistic insights aim to assist researchers in leveraging the full potential of this compound in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Tris(phenylthio)methane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, researchers, and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Tris(phenylthio)methane, ensuring operational safety and regulatory compliance.

Safety and Chemical Profile

This compound is a solid, white to almost-white crystalline powder.[1] It is crucial to be aware of its hazardous properties to ensure safe handling. The compound is known to cause skin and serious eye irritation.[1]

Property Information Source
Chemical Name This compoundTCI Chemicals
CAS Number 4832-52-4TCI Chemicals
Physical State Solid, Crystal - PowderTCI Chemicals[1]
Appearance White - Almost whiteTCI Chemicals[1]
Melting Point 41°CTCI Chemicals[1]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)TCI Chemicals[1]
Storage Keep container tightly closed. Store in a refrigerator. Store away from incompatible materials such as oxidizing agents.TCI Chemicals[1]

Experimental Protocols: Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the proper disposal of this compound. This process should be carried out in a well-ventilated area while wearing appropriate personal protective equipment (PPE).

1. Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator is recommended, especially if dust is generated. Adhere to local and national regulations.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Eye Protection: Safety glasses are mandatory. A face-shield may be necessary depending on the situation.[1]

  • Skin and Body Protection: Wear protective clothing and boots as required.[1]

2. Waste Collection:

  • Carefully sweep the solid this compound to collect it into an airtight container.[1]

  • Take precautions to avoid dispersing the dust.[1]

3. Disposal Methods:

  • Recycling: If possible, recycle the chemical back into a process.[1]

  • Incineration: A preferred method involves dissolving or mixing the material with a combustible solvent. This solution can then be burned in a chemical incinerator equipped with an afterburner and a scrubber system.[1]

  • Consult Authorities: It is imperative to consult your local and regional authorities for specific disposal regulations in your area.[1]

4. Regulatory Compliance:

  • All disposal activities must strictly adhere to all federal, state, and local environmental regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect Step 2: Collect Waste (Sweep into airtight container, avoid dust) ppe->collect assess Step 3: Assess Disposal Options collect->assess recycle Option A: Recycle (If feasible for the process) assess->recycle Recycling Possible? incinerate Option B: Chemical Incineration assess->incinerate Incineration Chosen consult Step 4: Consult Authorities (Verify local regulations) assess->consult Unsure dispose Final Disposal (In accordance with regulations) recycle->dispose dissolve Dissolve in a combustible solvent incinerate->dissolve burn Burn in an approved incinerator (with afterburner and scrubber) dissolve->burn burn->dispose consult->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(phenylthio)methane
Reactant of Route 2
Reactant of Route 2
Tris(phenylthio)methane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.